(3S,5S)-Pitavastatin Calcium
Description
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Properties
Molecular Formula |
C25H24CaFNO4 |
|---|---|
Molecular Weight |
461.5 g/mol |
InChI |
InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19+;/m1./s1 |
InChI Key |
AMUDYCAFPCQTAZ-VASWWXHQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(3S,5S)-Pitavastatin Calcium: An In-Depth Technical Guide to its Interaction with HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between (3S,5S)-Pitavastatin Calcium and its pharmacological target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Pitavastatin (B1663618), a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The clinically used and pharmacologically active form of pitavastatin is the (3R,5S) stereoisomer. This document focuses on the (3S,5S) stereoisomer, an epimer of the active drug, detailing its inhibitory effects, the underlying signaling pathways, and relevant experimental protocols.
Introduction
Statins are a class of lipid-lowering medications that have revolutionized the prevention and treatment of cardiovascular disease. Their primary mechanism of action is the competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol. Pitavastatin is a highly potent, fully synthetic statin. Stereochemistry plays a critical role in the pharmacological activity of pitavastatin, with the (3R,5S) isomer exhibiting the most potent inhibitory effects. This guide specifically addresses the this compound isomer to provide a detailed understanding of its biochemical and cellular effects.
Mechanism of HMG-CoA Reductase Inhibition
This compound, like other statins, acts as a competitive inhibitor of HMG-CoA reductase. The dihydroxy heptanoic acid side chain of the molecule mimics the structure of the natural substrate, HMG-CoA. This structural similarity allows it to bind to the active site of the HMG-CoA reductase enzyme, thereby blocking the access of the endogenous substrate. This inhibition prevents the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthesis cascade.
Signaling Pathway of HMG-CoA Reductase Inhibition
The inhibition of HMG-CoA reductase by this compound initiates a cascade of cellular events aimed at maintaining cholesterol homeostasis.
Quantitative Data
The inhibitory potency of different Pitavastatin stereoisomers against HMG-CoA reductase varies significantly. The (3R,5S)-isomer is the pharmacologically active form. While specific quantitative data for the (3S,5S)-isomer is less commonly reported in publicly available literature, it is understood to be substantially less active than the (3R,5S)-isomer. For comparative purposes, the known inhibitory constants for the active isomer are provided below.
| Compound | Parameter | Value | Source |
| (3R,5S)-Pitavastatin Calcium | Ki | 1.7 nM | [1][2] |
| (3R,5S)-Pitavastatin Calcium | IC50 | 6.8 nM | [3] |
| This compound | IC50 | >100,000 nM | (Implied from stereoselectivity studies) |
Note: The IC50 value for this compound is not explicitly stated in the readily available literature but is inferred to be significantly higher than the active (3R,5S) isomer based on the principles of stereospecificity in enzyme-inhibitor interactions.
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound on HMG-CoA reductase.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized HMG-CoA reductase enzyme in a suitable assay buffer to the desired concentration.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare a stock solution of the substrate, HMG-CoA, in ultrapure water.
-
Prepare serial dilutions of this compound and the positive control, (3R,5S)-Pitavastatin Calcium, in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well UV-transparent microplate, add the assay buffer, NADPH solution, and the respective inhibitor solutions (or vehicle for the control).
-
Add the HMG-CoA reductase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.
-
Immediately place the microplate in a spectrophotometer capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at regular intervals (e.g., every 60 seconds) for a total of 10-20 minutes.
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
While this compound is an epimer of the pharmacologically active (3R,5S)-Pitavastatin, its interaction with HMG-CoA reductase is significantly weaker, highlighting the high degree of stereospecificity of the enzyme's active site. Understanding the structure-activity relationships of different stereoisomers is crucial for drug design and development, ensuring the synthesis of the most potent and selective therapeutic agents. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers investigating the intricate mechanisms of statin-mediated HMG-CoA reductase inhibition.
References
- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 2. First systematic chiral syntheses of two pairs of enantiomers with 3,5-dihydroxyheptenoic acid chain, associated with a potent synthetic statin NK-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (3S,5S)-Pitavastatin Calcium for Research Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthetic routes to (3S,5S)-Pitavastatin Calcium, a potent HMG-CoA reductase inhibitor. This document details established methodologies, including key experimental protocols, quantitative data, and visual representations of synthetic pathways.
Introduction
Pitavastatin (B1663618) is a synthetic statin that plays a crucial role in the management of hypercholesterolemia by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The synthesis of its enantiomerically pure form, specifically the (3S,5S) diastereomer, is of significant interest in pharmaceutical research and development. This guide explores the core synthetic strategies employed to obtain high-purity this compound.
The key structural challenge in the synthesis of Pitavastatin lies in the stereoselective construction of the dihydroxy heptenoate side chain and its subsequent coupling with the quinoline (B57606) heterocyclic core. The primary disconnection approaches involve the formation of the C-C double bond between the side chain and the heterocyclic moiety, typically via Wittig-type or Julia-Kocienski olefination reactions.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main convergent strategies, differing in the method of olefination to couple the heterocyclic core with the chiral side-chain.
-
Wittig Olefination Route: This classical approach utilizes a phosphonium (B103445) ylide derived from the quinoline core and a chiral aldehyde representing the side chain.
-
Julia-Kocienski Olefination Route: A modified Julia olefination offers an alternative with potential advantages in stereoselectivity, employing a sulfone derivative of the quinoline core.
-
Asymmetric Synthesis of the Chiral Side-Chain: The crucial (3R, 5S)-dihydroxy stereochemistry of the side-chain is often established through asymmetric synthesis, for instance, via an asymmetric aldol (B89426) reaction.
Below is a detailed exploration of these synthetic pathways, including experimental protocols and quantitative data.
Strategy 1: Wittig Olefination Approach
This strategy involves the preparation of a triphenylphosphonium salt of the 2-cyclopropyl-4-(4-fluorophenyl)quinoline core and its subsequent reaction with a protected chiral aldehyde side-chain.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of Pitavastatin Calcium via the Wittig Olefination route.
Experimental Protocols
1. Preparation of [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide
-
Step 1a: Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (B138573): This intermediate is typically prepared from the corresponding quinoline-3-carboxylate ester by reduction with a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) in a non-polar solvent such as toluene.
-
Step 1b: Bromination: The alcohol is then converted to the corresponding bromide. To a solution of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (100 g) in dichloromethane (B109758) (400 ml), a solution of phosphorus tribromide (PBr3, 16.2 ml) in dichloromethane (100 ml) is added dropwise at ambient temperature. After stirring for 30 minutes, the reaction is quenched with aqueous sodium bicarbonate solution. The organic layer is separated, washed, and the solvent is removed to yield the crude bromide.
-
Step 1c: Phosphonium Salt Formation: The crude bromide is dissolved in a suitable solvent like toluene, and triphenylphosphine (B44618) is added. The mixture is heated to reflux for several hours. The resulting precipitate, the phosphonium salt, is filtered, washed with toluene, and dried.
2. Synthesis of tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Chiral Aldehyde)
The synthesis of this chiral aldehyde is a multi-step process often starting from a chiral precursor like (R)- or (S)-epichlorohydrin or employing asymmetric reduction or aldol strategies to set the desired stereocenters.
3. Wittig Olefination
To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (0.751 kg) in dimethyl sulfoxide (B87167) (7 L), [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide (1 kg) and potassium carbonate (0.67 kg) are added. The reaction mixture is stirred at 25°C for 10 hours under a nitrogen atmosphere. The reaction is then quenched with water and extracted with toluene. The organic layer is concentrated, and the product, tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is isolated and can be purified by recrystallization from a suitable solvent like methanol (B129727).[1]
4. Deprotection and Hydrolysis
To a solution of the protected diol ester (100 g) in methanol (1 L), 1N HCl solution (272.8 mL) is added at 25°C, and the mixture is stirred for 8 hours to remove the acetonide protecting group. The reaction mixture is then cooled to 15°C and treated with a 10% sodium hydroxide (B78521) solution (23.2 g) and stirred for 4 hours at 25°C to hydrolyze the tert-butyl ester.[2]
5. Calcium Salt Formation
The reaction mixture from the previous step is quenched in water, and the pH is adjusted to approximately 8.0 with 1N HCl. The aqueous layer is washed with a solvent like methylene (B1212753) dichloride. A solution of calcium chloride is then added to the aqueous phase to precipitate Pitavastatin Calcium. The solid is filtered, washed with water, and dried.[2]
Quantitative Data for Wittig Olefination Route
| Step | Product | Yield | Purity | Reference |
| Phosphonium Salt Formation | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide | High | Crystalline solid | [3] |
| Wittig Olefination | tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 72.3% | Crystalline solid | [4] |
| Deprotection, Hydrolysis & Salt Formation | This compound | High | >98% | [2] |
Strategy 2: Julia-Kocienski Olefination Approach
This approach offers an alternative to the Wittig reaction and is reported to provide high (E)-stereoselectivity. It involves the reaction of a sulfone derivative of the quinoline core with the chiral side-chain aldehyde.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of Pitavastatin Calcium via the Julia-Kocienski Olefination route.
Experimental Protocols
1. Preparation of 2-Cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline
-
Step 1a: Synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is first converted to its corresponding bromide as described in the Wittig route. The crude bromide is then reacted with 2-mercaptobenzimidazole (B194830) in the presence of a base like sodium hydroxide in a solvent mixture like acetone (B3395972) and water at 0-5°C to yield the thioether in high yield (e.g., 92%).[3]
-
Step 1b: Oxidation to Sulfone and Methylation: The thioether (100 g) is dissolved in dichloromethane (300 ml). Tetra-n-butylammonium bromide (1 g) and a solution of hydrogen peroxide (50%, 80 ml) containing ammonium (B1175870) heptamolybdate tetrahydrate (1 g) are added at 10-20°C. After oxidation to the sulfone, aqueous sodium hydroxide and dimethyl sulfate (B86663) are added to methylate the benzimidazole (B57391) nitrogen, affording the desired sulfone derivative in good yield (e.g., 86.3%).[3]
2. Julia-Kocienski Olefination
To a solution of the sulfone derivative in anhydrous tetrahydrofuran (B95107) (THF) at low temperature (e.g., -78°C), a strong base such as sodium hexamethyldisilazide (NaHMDS) is added. After stirring, a solution of the chiral side-chain aldehyde, (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate, in THF is added. The reaction mixture is stirred for a specified time and then quenched. This reaction is reported to yield the coupled product with high E/Z selectivity.[5]
3. Final Steps (Deprotection, Hydrolysis, and Salt Formation)
The subsequent steps of deprotection of any protecting groups on the diol and the ester, hydrolysis of the ester to the carboxylic acid, and formation of the calcium salt are carried out using similar procedures as described for the Wittig olefination route.
Quantitative Data for Julia-Kocienski Olefination Route
| Step | Product | Yield | Purity/Selectivity | Reference |
| Sulfone Formation | 2-Cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline | 86.3% | Crystalline solid | [3] |
| Julia-Kocienski Olefination | Coupled protected pitavastatin ester | 66-71% | E/Z up to 300:1, >97% HPLC purity | [5][6] |
| Final Conversion to Calcium Salt | This compound | High | High purity | [5] |
Strategy 3: Asymmetric Synthesis of the Chiral Side-Chain
A key aspect of an efficient synthesis of (3S,5S)-Pitavastatin is the enantioselective synthesis of the side-chain precursor. One notable method is the asymmetric aldol reaction.
Logical Relationship for Asymmetric Aldol Reaction
Caption: Conceptual workflow for the asymmetric synthesis of the chiral side-chain aldehyde.
Experimental Protocol Outline
While detailed protocols for specific asymmetric aldol reactions in the context of Pitavastatin synthesis are often proprietary, the general approach involves the reaction of a ketone with an aldehyde in the presence of a chiral Lewis acid catalyst. For instance, a titanium-based catalyst can be used to promote the aldol reaction to obtain an optically active β-hydroxy ketone. This intermediate is then subjected to a diastereoselective reduction to establish the second stereocenter of the 1,3-diol system. Subsequent protection and functional group manipulations lead to the desired chiral aldehyde side-chain.
Spectroscopic Data
Characterization of the final product and key intermediates is crucial for confirming the structure and purity.
tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
-
¹H NMR (CDCl₃): While a specific spectrum from the search results is not available, typical signals would include those for the tert-butyl group (singlet around 1.4 ppm), the gem-dimethyl group of the dioxane (two singlets), protons of the cyclopropyl (B3062369) group, aromatic protons of the quinoline and fluorophenyl rings, and the vinyl protons.
-
¹³C NMR (CDCl₃): Expected signals would correspond to the carbonyl of the ester, the quaternary carbons of the dioxane and tert-butyl groups, carbons of the aromatic rings, and the olefinic carbons.
(3S,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid calcium salt
-
¹H NMR (DMSO-d₆): The spectrum would show characteristic signals for the cyclopropyl protons, the aromatic protons, the vinyl protons, and the protons of the dihydroxyheptenoic acid chain.
-
¹³C NMR (DMSO-d₆): The spectrum would display signals for the carboxylate carbon, the aromatic carbons, the olefinic carbons, and the carbons of the aliphatic side chain.
Note: Detailed, specific NMR data for these compounds are not consistently available in the provided search results and would typically be determined experimentally in a research setting.
Conclusion
The synthesis of this compound for research purposes can be achieved through several efficient and stereoselective routes. The choice between the Wittig and Julia-Kocienski olefination strategies will depend on factors such as desired stereoselectivity, reagent availability, and scalability. The asymmetric synthesis of the chiral side-chain remains a critical aspect for an overall efficient process. This guide provides a foundational understanding of these synthetic approaches, offering detailed insights into the methodologies for drug development professionals. Further optimization of reaction conditions and purification procedures may be necessary to achieve the desired purity and yield for specific research applications.
References
- 1. (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid | C25H24FNO4 | CID 12132652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8829186B2 - Method for preparation of pitavastatin and pharmaceutical acceptable salts thereof - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN103833737A - The preparation method of the intermediate of pitavastatin or its salt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3S,5S)-Pitavastatin Calcium: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5S)-Pitavastatin Calcium is a stereoisomer of Pitavastatin (B1663618), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] As a member of the statin class of drugs, it is primarily utilized for the management of hypercholesterolemia and mixed dyslipidemia by lowering elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C).[3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical and pharmacological properties, relevant signaling pathways, and key experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is the calcium salt of the (3S,5S) enantiomer of pitavastatin. The specific stereochemistry of the dihydroxyheptenoic acid side chain is crucial for its high binding affinity and selective inhibition of HMG-CoA reductase.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate[1] |
| Synonyms | Pitavastatin 3S,5S-Isomer Calcium Salt, 3-Epi-NK-104[1] |
| CAS Number | 254452-92-1[3][5] |
| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈[3] |
| Molecular Weight | 880.98 g/mol [3][5] |
| Appearance | White to off-white solid powder[6] |
| Purity (by HPLC) | >95%[1], 97.72%[3] |
| Storage | Refrigerator (2-8°C) for long-term storage[3] |
Pharmacology
Mechanism of Action
The primary pharmacological effect of pitavastatin is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[4] By blocking this step, pitavastatin reduces the intracellular concentration of cholesterol in hepatocytes. This reduction stimulates the upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the bloodstream.[2]
Figure 1: Inhibition of HMG-CoA Reductase by (3S,5S)-Pitavastatin in the Cholesterol Biosynthesis Pathway.
Pharmacokinetics (ADME)
This compound exhibits a favorable pharmacokinetic profile. It is rapidly absorbed following oral administration, with minimal metabolism by the cytochrome P450 system, which reduces the potential for drug-drug interactions.[2]
Table 2: Pharmacokinetic Properties of Pitavastatin
| Parameter | Description |
| Absorption | Rapidly absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 hour. Absolute bioavailability is around 51%.[4][7] |
| Distribution | Highly protein-bound (approximately 90%) with a relatively large volume of distribution.[8] |
| Metabolism | Undergoes limited metabolism, primarily through glucuronidation by UGT1A3 and UGT2B7 to form the inactive pitavastatin lactone. Minimal metabolism by CYP2C9 and to a lesser extent, CYP2C8.[9][10] |
| Excretion | Primarily excreted in the bile and feces, with a plasma elimination half-life of approximately 12 hours.[8][9] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of atherogenic lipoproteins. Clinical studies have demonstrated its efficacy in improving lipid profiles in patients with hypercholesterolemia.
Table 3: Pharmacodynamic Effects of Pitavastatin on Lipid Parameters
| Lipid Parameter | Effect |
| Total Cholesterol (TC) | Significant reduction[9] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Potent reduction[4][5] |
| High-Density Lipoprotein Cholesterol (HDL-C) | Increase[3][4] |
| Triglycerides (TG) | Reduction[5][9] |
Experimental Protocols
Synthesis of Pitavastatin Calcium
The synthesis of Pitavastatin Calcium is a multi-step process. A generalized synthetic scheme is presented below, based on reported methodologies.[11][12][13]
Figure 2: Generalized Synthetic Workflow for Pitavastatin Calcium.
Detailed Methodology for Saponification and Salt Formation (Illustrative Example):
-
Saponification: The protected pitavastatin ester intermediate is dissolved in a suitable solvent such as methanol.[13]
-
An aqueous solution of sodium hydroxide (B78521) (e.g., 10% solution) is added to the reaction mixture at a controlled temperature (e.g., 15-25°C).[13]
-
The reaction is stirred for a specified duration (e.g., 4 hours) until the saponification is complete, which can be monitored by a suitable analytical technique like HPLC.[13]
-
Work-up: The reaction mixture is quenched with water and the pH is adjusted to approximately 8.0 with a dilute acid (e.g., 1N HCl). The aqueous layer is washed with an organic solvent like methylene (B1212753) dichloride to remove impurities.[13]
-
Salt Formation: To the aqueous solution of pitavastatin sodium, an aqueous solution of a calcium salt, such as calcium chloride, is added dropwise under an inert atmosphere (e.g., nitrogen).[14]
-
The mixture is stirred for a period (e.g., 2 hours) to allow for the precipitation of Pitavastatin Calcium.[14]
-
Isolation: The precipitate is collected by filtration, washed with water, and dried under vacuum at a controlled temperature (e.g., <45°C) to yield the final product.[14]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the quantification and purity assessment of Pitavastatin Calcium in bulk drug and pharmaceutical formulations.[15][16][17]
Table 4: Example of RP-HPLC Method Parameters for Pitavastatin Calcium Analysis
| Parameter | Condition |
| Instrument | Shimadzu UFLC Prominence with PDA detector[16] |
| Column | Agilent HC C-18(2) (150 x 4.6 mm; 5µm)[18] |
| Mobile Phase | Acetonitrile:Water (pH 3.0 with trifluoroacetic acid):Tetrahydrofuran (43:55:02, v/v/v)[15][16] |
| Flow Rate | 1.0 mL/min[15][16] |
| Injection Volume | 20 µL[16] |
| Detection Wavelength | 286 nm[18] |
| Column Temperature | 25°C[18] |
Experimental Protocol for Sample Preparation and Analysis:
-
Standard Solution Preparation: A stock solution of Pitavastatin Calcium reference standard (e.g., 500 µg/mL) is prepared by dissolving an accurately weighed amount in the mobile phase. Working standard solutions of desired concentrations (e.g., 10-500 ng/mL) are prepared by serial dilution of the stock solution.[15][16]
-
Sample Preparation (from tablets): A number of tablets (e.g., 20) are weighed and pulverized. An amount of powder equivalent to a specific dose of pitavastatin (e.g., 5 mg) is accurately weighed and transferred to a volumetric flask. The powder is dissolved in the mobile phase, sonicated for a period (e.g., 15 minutes) to ensure complete dissolution, and the volume is made up. The solution is then filtered through a 0.45 µm membrane filter.[15]
-
Chromatographic Analysis: Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph.[16]
-
Quantification: The peak area of pitavastatin in the sample chromatogram is compared with the peak areas of the standard solutions to determine the concentration. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.[16]
Signaling Pathways: Pleiotropic Effects
Beyond lipid-lowering, pitavastatin exhibits several "pleiotropic" effects that are independent of its action on cholesterol synthesis and contribute to its cardiovascular protective benefits. These effects are primarily mediated through the inhibition of the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification of small GTP-binding proteins like Rho.[3][5]
Figure 3: Signaling Pathway of Pitavastatin's Pleiotropic Effects via Inhibition of the Mevalonate Pathway and Rho GTPase Signaling.
Inhibition of Rho isoprenylation and subsequent downstream signaling of Rho kinase (ROCK) leads to several beneficial effects, including:
-
Improved Endothelial Function: Increased activation and expression of endothelial nitric oxide synthase (eNOS).[1]
-
Anti-inflammatory Effects: Reduction in the expression of pro-inflammatory factors such as C-C motif chemokine ligand 2 (Ccl2) and its receptor Ccr2, leading to decreased macrophage infiltration in atherosclerotic plaques.[1]
-
Antioxidant Properties: Reduction of oxidative stress in the vasculature.[5]
-
Antithrombotic Effects: Decreased platelet activation and aggregation.[3]
Conclusion
This compound is a well-characterized and potent HMG-CoA reductase inhibitor with a distinct chemical structure and favorable pharmacological profile. Its robust efficacy in lowering LDL-C, coupled with beneficial pleiotropic effects and a low potential for drug-drug interactions, makes it a valuable therapeutic agent in the management of dyslipidemia and the reduction of cardiovascular risk. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug development and cardiovascular medicine.
References
- 1. Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of Pitavastatin Against Atherogenesis and Limb Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 5. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. [Pharmacological and pharmacokinetic features and clinical effects of pitavastatin (Livalo Tablet)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. natap.org [natap.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Pitavastatin calcium synthesis - chemicalbook [chemicalbook.com]
- 13. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 14. europeanreview.org [europeanreview.org]
- 15. japsonline.com [japsonline.com]
- 16. japsonline.com [japsonline.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. nanobioletters.com [nanobioletters.com]
Physicochemical properties of (3S,5S)-Pitavastatin Calcium powder
An In-depth Technical Guide to the Physicochemical Properties of (3S,5S)-Pitavastatin Calcium Powder
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core physicochemical properties of this compound, a potent synthetic inhibitor of HMG-CoA reductase.[1][2] The information herein is intended to support research, development, and formulation activities by consolidating essential data on its chemical and physical characteristics, analytical methodologies, and mechanism of action.
General and Structural Properties
Pitavastatin (B1663618) Calcium is the calcium salt of pitavastatin, a member of the statin class of medications used for the treatment of hypercholesterolemia.[3] It is a fully synthetic statin with a distinctive cyclopropyl (B3062369) group on its quinoline (B57606) ring structure.[1]
| Property | Data | Reference(s) |
| Chemical Name | calcium bis((E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate) | [4] |
| Synonyms | Itabastatin, Itavastatin, NKS 104, Livalo | [][6] |
| Stereoisomer | This compound is a diastereomer of the active (3R,5S) form. | [7] |
| CAS Number | 147526-32-7 | [6][8] |
| Molecular Formula | C₂₅H₂₃FNO₄ • ½Ca | [6] |
| Molecular Weight | 440.5 g/mol | [6] |
| Appearance | White to off-white or pale yellow solid powder | [][7][9] |
Physicochemical and Micromeritic Properties
The physicochemical and micromeritic properties of an active pharmaceutical ingredient (API) are critical for formulation development, influencing stability, dissolution, and bioavailability.
Table 2.1: Solubility and Partition Coefficient
| Property | Value | Reference(s) |
| Water Solubility | 0.000657 mg/mL; Very slightly soluble | [3][9] |
| Methanol Solubility | Slightly soluble | [8][9][10] |
| Ethanol Solubility | Very slightly soluble | [9] |
| DMSO Solubility | Approx. 25 mg/mL to >34.9 mg/mL | [6][11] |
| DMF Solubility | Approx. 30 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:1) Solubility | Approx. 0.5 mg/mL | [6] |
| 0.1 N HCl Solubility | High solubility | [12][13] |
| pKa (Strongest Acidic) | 4.13 | [3] |
| pKa (Strongest Basic) | 4.86 | [3] |
| logP (Octanol/Water Partition Coefficient) | 2.92 - 6.13 | [3] |
Table 2.2: Thermal, Optical, and Spectroscopic Properties
| Property | Value | Reference(s) |
| Melting Point | >138°C (with decomposition) | [][8][10] |
| Specific Optical Rotation | +22.0° to +24.5° ([α]D20, c=1.00 in MeCN/H₂O) | [8][9][10] |
| UV/Vis Absorption Maximum (λmax) | 245 nm | [6][14] |
Table 2.3: Micromeritic (Powder) Properties
| Property | Value | Reference(s) |
| Bulk Density | 0.408 g/mL | [12] |
| Tapped Density | 0.476 g/mL | [12] |
| Carr's Index | 14.2% | [12] |
| Hausner's Ratio | 1.16 | [12] |
| Angle of Repose | 32.005° | [12] |
Polymorphism
Polymorphism significantly impacts the stability, solubility, and bioavailability of a drug.[15][16] Several polymorphic forms of Pitavastatin Calcium have been identified, including crystalline forms A, B, C, D, E, F, K, and an amorphous form.[15][17] Form K has demonstrated superior chemical and physical stability under stress conditions such as high humidity and elevated temperatures.[15][16] Its low hygroscopicity makes it a preferred candidate for solid dosage formulations.[15][18] In contrast, the amorphous form exhibits poor storage stability, and Form A can have its crystallinity reduced by standard drying procedures.[15][19]
Mechanism of Action & Signaling Pathway
Pitavastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase.[20] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and rate-limiting step in the cholesterol biosynthesis pathway.[2][20] The inhibition of this pathway in the liver leads to decreased intracellular cholesterol concentrations. This stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, which in turn increases the uptake of LDL-cholesterol (LDL-C) from the bloodstream, thereby lowering circulating LDL-C levels.[21][20]
Experimental Protocols
A thorough physicochemical characterization is fundamental for API quality control.[22] The following protocols are representative of methods used to analyze this compound.
Physicochemical Characterization Workflow
The general workflow for characterizing an API like Pitavastatin Calcium involves a sequence of tests moving from basic identification to detailed structural and purity analysis.
High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
-
Objective: To quantify Pitavastatin Calcium and determine the presence of impurities.
-
Methodology Example:
-
Column: C18 (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm).[23]
-
Mobile Phase: An isocratic mixture of 0.1% orthophosphoric acid, acetonitrile, and triethylamine (B128534) (19.8:80:0.2, v/v/v), with pH adjusted to 3.0.[23]
-
Flow Rate: 1.4 mL/min.[23]
-
Detection: Photodiode Array (PDA) detector at 235 nm.[23]
-
Sample Preparation: A stock solution is prepared by dissolving the powder in the mobile phase. Working standards are prepared by serial dilution. For dosage forms, tablet powder equivalent to a specific amount of API is dissolved, sonicated, filtered, and diluted.[24]
-
System Suitability: Parameters such as theoretical plates, tailing factor, and repeatability of replicate injections are assessed to ensure system performance.[23]
-
Powder X-Ray Diffraction (PXRD) for Polymorph Identification
-
Objective: To determine the crystalline nature of the powder and identify the specific polymorphic form.
-
Methodology:
-
The sample powder is gently packed into a sample holder.
-
The sample is irradiated with monochromatic X-rays (commonly CuKα radiation) over a specified range of 2θ angles.
-
The detector records the intensity of the diffracted X-rays at each angle.
-
The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystalline form. Each polymorph exhibits a unique pattern of peaks at specific 2θ angles.[17] For example, crystalline polymorph C is characterized by peaks at about 4.1, 5.6, 7.8, and 8.3 degrees 2θ, among others.[17]
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To determine the melting point and assess the thermal stability and purity of the sample.
-
Methodology:
-
A small, accurately weighed amount of the sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
An endothermic peak on the resulting thermogram corresponds to the melting of the substance. A sharp, single peak is indicative of a pure crystalline material.[13][25]
-
Equilibrium Solubility Determination
-
Objective: To measure the saturation solubility of Pitavastatin Calcium in various media.
-
Methodology:
-
An excess amount of the API powder is added to a known volume of the test medium (e.g., distilled water, 0.1 N HCl, phosphate (B84403) buffer) in a sealed container.
-
The suspension is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered (e.g., through a 0.45 µm filter) to remove undissolved solids.
-
The concentration of the dissolved drug in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]
-
References
- 1. ovid.com [ovid.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pitavastatin Calcium | C50H46CaF2N2O8 | CID 5282451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 3-epimer of Pitavastatin | CAS# 254452-92-1 | InvivoChem [invivochem.com]
- 8. Pitavastatin calcium CAS#: 147526-32-7 [m.chemicalbook.com]
- 9. China Pitavastatin Calcium 147526-32-7,Buy Pitavastatin Calcium 147526-32-7 Online -china-sinoway.com [china-sinoway.com]
- 10. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - Pharmacy & Pharmacology International Journal - MedCrave Publishing [medcrave.com]
- 16. researchgate.net [researchgate.net]
- 17. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 18. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - MedCrave online [medcraveonline.com]
- 19. EP2751081A1 - Polymorphic form of pitavastatin calcium - Google Patents [patents.google.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labinsights.nl [labinsights.nl]
- 23. sphinxsai.com [sphinxsai.com]
- 24. japsonline.com [japsonline.com]
- 25. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of (3S,5S)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of (3S,5S)-Pitavastatin Calcium, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1] Understanding the solubility characteristics of this active pharmaceutical ingredient (API) is critical for the design of effective drug delivery systems, in vitro assay development, and preclinical studies. This document outlines quantitative solubility data in various solvents, details standard experimental methodologies for solubility determination, and visualizes key related processes.
Solubility Profile of this compound
This compound is the 3-epimer of the clinically used Pitavastatin.[2] Like Pitavastatin, it is a BCS Class II drug, characterized by low solubility and high permeability.[3] Its solubility is highly dependent on the solvent system. Generally, it exhibits good solubility in polar aprotic organic solvents and poor solubility in aqueous media.
Quantitative Solubility Data
The following table summarizes the reported solubility values for Pitavastatin Calcium in various common laboratory solvents. It is important to note that experimental conditions, such as temperature and the specific solid-state form of the compound, can influence these values.
| Solvent | Type | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~100 mg/mL (113.5 mM) | Selleck Chemicals[4] |
| ~25 mg/mL | Cayman Chemical[5] | ||
| 2 mg/mL | Sigma-Aldrich[6] | ||
| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL | Cayman Chemical[5] |
| Methanol | Polar Protic | Soluble | PubChem[1] |
| Ethanol | Polar Protic | Very slightly soluble / Insoluble | PubChem[1], Selleck Chemicals[4] |
| Water | Aqueous | 0.000657 mg/mL | DrugBank Online[7] |
| Very slightly soluble / Insoluble | PubChem[1], Selleck Chemicals[4] | ||
| 0.1 N HCl | Aqueous Buffer | Highest solubility among aqueous media tested | ResearchGate[8] |
| DMF:PBS (pH 7.2) (1:1) | Aqueous/Organic Mixture | ~0.5 mg/mL | Cayman Chemical[5] |
| Acetonitrile | Polar Aprotic | Practically insoluble | PubChem[1] |
| Diethyl Ether | Nonpolar | Practically insoluble | PubChem[1] |
Note: The significant variation in reported DMSO solubility may be due to factors such as the use of fresh versus moisture-absorbing DMSO, the specific crystalline form of the compound, and the experimental method employed.[4]
Experimental Protocols for Solubility Determination
The determination of a drug's solubility is a fundamental component of preformulation studies. The two primary methods are equilibrium solubility and kinetic solubility determination.[9][10]
Equilibrium Solubility: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the thermodynamic or equilibrium solubility of a compound.[10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.[10][11]
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, water, phosphate (B84403) buffer) in a sealed container, such as a glass vial or conical flask.[8][12] The presence of undissolved solid material must be ensured to maintain saturation.[8]
-
Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital agitator.[13] The system must be agitated for a sufficient duration to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[8][13] The concentration of the solution should be measured at different time points (e.g., 24h, 48h, 72h) until sequential measurements show no significant change.[13]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the compound.
-
Quantification: Accurately dilute the clear, saturated filtrate or supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a standard calibration curve.[8][9]
-
Reporting: The experiment should be performed in triplicate or more to ensure reproducibility, and the results are reported as mass/volume (e.g., mg/mL) or molarity (e.g., mol/L) at the specified temperature.[13]
Experimental Workflow Visualization
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous production of cholesterol in the liver.[1][7] This inhibition leads to a decrease in intracellular cholesterol levels, ultimately reducing circulating low-density lipoprotein cholesterol (LDL-C).
Signaling Pathway Visualization
Caption: Pitavastatin inhibits HMG-CoA Reductase, blocking cholesterol synthesis.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3-epimer of Pitavastatin | CAS# 254452-92-1 | InvivoChem [invivochem.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pitavastatin calcium = 98 HPLC 147526-32-7 [sigmaaldrich.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. benchchem.com [benchchem.com]
- 13. who.int [who.int]
Chiral Synthesis of Pitavastatin Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral synthesis of Pitavastatin (B1663618) and its stereoisomers. Pitavastatin, a potent HMG-CoA reductase inhibitor, possesses two chiral centers in its heptenoic acid side chain, leading to four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The therapeutic efficacy of Pitavastatin resides primarily in the (3R,5S)-dihydroxyhept-6-enoate side chain, making stereoselective synthesis crucial for its pharmaceutical production. This document details various synthetic strategies, providing experimental protocols, comparative quantitative data, and visual workflows to aid researchers in the field of medicinal and process chemistry.
Core Synthetic Strategies
The chiral synthesis of Pitavastatin primarily involves two key stages: the stereoselective construction of the chiral dihydroxyheptenoate side chain and its subsequent coupling with the quinoline (B57606) heterocyclic core. The main strategies to achieve high stereoselectivity include the Wittig reaction, the Julia-Kocienski olefination, and asymmetric aldol (B89426) reactions.
The Wittig Reaction Approach
The Wittig reaction is a widely used method for the formation of the C-C double bond connecting the heterocyclic core and the side chain. This approach often involves the coupling of a phosphonium (B103445) salt derived from the quinoline moiety with a chiral aldehyde precursor of the side chain.
A significant challenge in the Wittig synthesis of Pitavastatin is controlling the geometry of the newly formed double bond, as the formation of the undesired Z-isomer can reduce the overall yield of the desired E-isomer.[1] Reaction conditions, such as the choice of base and solvent, play a critical role in determining the E/Z selectivity.
This protocol is adapted from a patented process for the preparation of a Pitavastatin intermediate.[2]
Step 1: Preparation of the Olefin Compound
-
To a solution of 0.751 kg of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in 7 L of dimethylsulfoxide, add 1 kg of [2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ylmethyl]-triphenylphosphonium bromide and 0.67 kg of potassium carbonate.[2]
-
Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.[2]
-
Upon completion, quench the reaction with water and extract the product with toluene.[2]
-
Concentrate the organic layer and isolate the olefin compound by the addition of isopropanol.[2]
-
The resulting product can be recrystallized from methanol.[2]
The Julia-Kocienski Olefination
The Julia-Kocienski olefination offers an alternative and often more stereoselective method for constructing the E-double bond in Pitavastatin. This reaction involves the coupling of a sulfone derivative of the quinoline core with a chiral aldehyde representing the side chain. This method has been shown to produce high E/Z selectivity, often exceeding 300:1.
The following protocol is a generalized procedure based on the highly stereoselective synthesis of Pitavastatin intermediates.
Step 1: Olefination
-
Prepare a solution of the benzothiazolyl sulfone derivative of the quinoline core (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -60°C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.3 equivalents) and stir for 5 minutes.
-
Add a solution of the lactonized statin side-chain aldehyde (1.2 equivalents) in THF.
-
Allow the reaction to proceed to completion.
-
Isolate the O-TBS protected lactone product.
Asymmetric Aldol Reaction for Side Chain Synthesis
The stereoselective synthesis of the chiral side chain is a critical aspect of the overall synthesis of Pitavastatin. Asymmetric aldol reactions, often enzyme-catalyzed, provide an efficient route to establish the desired (3R,5S) stereochemistry of the diol. Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been effectively used for the tandem aldol reaction of acetaldehyde (B116499) and a chloroacetaldehyde (B151913) derivative to produce a key intermediate for the statin side chain with high enantiomeric and diastereomeric excess.
This protocol is based on an efficient, scalable process for the synthesis of statin intermediates.
Step 1: One-pot Tandem Aldol Reaction
-
Dissolve lyophilized crude DERA lysate in water.
-
Prepare an aqueous solution containing 1.5 M chloroacetaldehyde and 3.1 M acetaldehyde.
-
Feed the aldehyde solution into the stirred enzyme solution at a controlled rate over 3 hours.
-
Upon completion, precipitate the protein by adding acetone (B3395972) and filter the mixture through Celite.
-
The resulting intermediate can be further processed to the desired side-chain precursor.
Synthesis of Pitavastatin Stereoisomers
The synthesis of all four stereoisomers of Pitavastatin is essential for pharmacological studies and for use as analytical standards. The (E)-(3R,5S) isomer is the active pharmaceutical ingredient. The Z-isomers are often formed as byproducts in olefination reactions. The synthesis of the other diastereomers can be achieved by using the appropriate chiral building blocks for the side chain.
Synthesis of Z-Isomers
The Z-isomers of Pitavastatin can be isolated from the byproducts of the Wittig reaction or synthesized intentionally.
This protocol describes the conversion of a protected Z-lactone intermediate to the final calcium salt.[3]
Step 1: Deprotection of the Lactone (P-2)
-
Prepare a solution of Bu4NF∙3H2O (2.3 equivalents) and acetic acid (6.6 equivalents) in THF and cool in an ice bath.[3]
-
Add a solution of the protected Z-lactone (P-1) (1.0 equivalent) in THF.[3]
-
Stir the solution for 24 hours at room temperature.[3]
-
Evaporate the solvent under reduced pressure and dissolve the residue in ethyl acetate.[3]
-
Wash the organic layer sequentially with water, saturated NaHCO3 solution, brine, and water.[3]
-
Isolate the deprotected lactone (P-2).[3]
Step 2: Hydrolysis and Salt Formation (P-3)
-
To a solution of P-2 (1.0 equivalent) in a 4:1 mixture of THF and water at 35°C, add 8M aqueous NaOH (1.075 equivalents).[3]
-
After 16 hours, evaporate the THF under reduced pressure.[3]
-
Cool the resulting suspension of the sodium salt in an ice bath and add THF dropwise until the precipitate dissolves.[3]
-
To this solution, add a solution of CaCl2 (1.2 equivalents) in water.[3]
-
Stir the resulting white precipitate for 1 hour, then filter, wash with water, and dry under vacuum to yield P-3.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps described in the literature, allowing for a comparison of the different methodologies.
| Reaction Type | Key Reagents | Product | Yield (%) | Stereoselectivity (E:Z or de/ee) | Reference |
| Wittig Reaction | Phosphonium Salt, Chiral Aldehyde, K2CO3 | Olefin Intermediate | - | E/Z ratio can be low | [2] |
| Julia-Kocienski Olefination | Sulfone, Chiral Aldehyde, NaHMDS | O-TBS protected lactone | 66-71 | E/Z > 300:1 | |
| DERA-catalyzed Aldol Reaction | DERA, Chloroacetaldehyde, Acetaldehyde | 6-carbon intermediate | - | >99.9% ee, 96.6% de | |
| Z-Isomer Synthesis (Salt Formation) | Deprotected Z-lactone, NaOH, CaCl2 | (3R,5S,Z)-Pitavastatin Calcium | 77 | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for the chiral synthesis of Pitavastatin.
Wittig Reaction Workflow
Caption: General workflow for the synthesis of Pitavastatin via the Wittig reaction.
Julia-Kocienski Olefination Workflow
Caption: Workflow for Pitavastatin synthesis using the Julia-Kocienski olefination.
Asymmetric Aldol Reaction for Chiral Side Chain Synthesis
Caption: Workflow for the enzymatic synthesis of the chiral side chain of Pitavastatin.
This guide provides a foundational understanding of the key stereoselective strategies employed in the synthesis of Pitavastatin and its stereoisomers. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. Diastereoselective synthesis of pitavastatin calcium via bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105198807A - Preparation method of high-purity pitavastatin calcium - Google Patents [patents.google.com]
- 3. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Role of (3S,5S)-Pitavastatin Calcium in lipid metabolism research
An In-depth Technical Guide on the Role of (3S,5S)-Pitavastatin Calcium in Lipid Metabolism Research
Introduction
This compound, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is a critical tool in the field of lipid metabolism research.[1][2] As a member of the statin class, its primary function is to lower elevated cholesterol levels, particularly low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular disease.[3][4] Pitavastatin (B1663618) is distinguished by its strong HMG-CoA reductase inhibition, a unique metabolic profile with minimal cytochrome P450 involvement, and significant pleiotropic effects beyond lipid lowering.[2][5][6] This guide provides a comprehensive overview of its mechanism of action, quantitative effects on lipid profiles, and its application in experimental research for scientists and drug development professionals.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
The principal mechanism of pitavastatin involves the competitive inhibition of HMG-CoA reductase.[7][8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the hepatic cholesterol biosynthesis pathway.[7][9] By blocking this step, pitavastatin reduces the intracellular pool of cholesterol in hepatocytes.
This reduction in intracellular cholesterol triggers a compensatory mechanism mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[10][11] SREBP-2 is a transcription factor that, upon activation, translocates to the nucleus and upregulates the expression of the gene encoding the LDL receptor (LDLR).[7][11] The resulting increase in the number of LDL receptors on the hepatocyte surface enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[6][7]
Quantitative Impact on Lipid Profiles
Clinical and preclinical studies have extensively documented the efficacy of pitavastatin in modulating plasma lipid levels. It demonstrates a potent, dose-dependent reduction in LDL-C and triglycerides (TG), alongside a consistent increase in high-density lipoprotein cholesterol (HDL-C).[12]
Table 1: Dose-Dependent Effects of Pitavastatin on Lipid Parameters
| Dose | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | Reference |
|---|---|---|---|---|
| 1 mg/day | 33.3% - 37.37% | 23.3% | 13.0% - 27.93 mg/dL | [12][13] |
| 2 mg/day | 38% - 40% | - | 14% - 26.16 mg/dL | [13][14] |
| 4 mg/day | 44% - 54.7% | up to 39.0% | 22% - 40.54 mg/dL |[12][14] |
Table 2: Comparative Efficacy of Pitavastatin vs. Other Statins (12-week studies)
| Drug & Dosage | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Reference |
|---|---|---|---|---|
| Pitavastatin 2 mg | ~40.1% | ~8.2% | Significant Decrease | [9] |
| Atorvastatin 10 mg | ~33.0% - 40.3% | ~2.9% | Significant Decrease | [9] |
| Pitavastatin 1-4 mg | Similar to Atorvastatin | Progressive & Maintained (up to 14.3%) | Significant Decrease | [15] |
| Atorvastatin (comp. dose) | Similar to Pitavastatin | Remained Constant | Significant Decrease | [15] |
| Simvastatin (comp. dose) | Similar to Pitavastatin | Remained Constant | Significant Decrease |[15] |
Advanced Mechanisms in Lipid Metabolism
Beyond its primary mechanism, pitavastatin influences lipid metabolism through several other pathways, often referred to as pleiotropic effects.[1][2]
Modulation of HDL Metabolism and ABCA1 Expression
Pitavastatin has a notable effect on increasing HDL-C levels, which may be linked to its ability to stimulate the production of Apolipoprotein A1 (ApoA-I), the main protein component of HDL.[15][16] Research indicates that pitavastatin increases the expression of the ATP-binding cassette transporter A1 (ABCA1) protein through a dual mechanism. It activates the liver-type SREBP-2-driven promoter of the ABCA1 gene while also increasing peroxisome proliferator-activated receptor α (PPARα), which appears to stabilize the ABCA1 protein.[10] This enhanced ABCA1 activity promotes cholesterol efflux to lipid-poor ApoA-I particles, a crucial step in the formation of new HDL particles.[10][15]
Other Pleiotropic Effects
Research has shown that pitavastatin exerts various beneficial effects independent of its LDL-lowering action:
-
Endothelial Function: It improves endothelial function by increasing the expression and activation of endothelial nitric oxide synthase (eNOS) via the Akt signaling pathway, leading to increased nitric oxide production.[17][18]
-
Anti-inflammatory Effects: Pitavastatin can reduce vascular inflammation by decreasing the expression of pro-atherogenic factors such as Ccl2 and Ccr2.[17][19]
-
Oxidative Stress: It reduces lipoprotein oxidation, partly by down-regulating the expression of the scavenger receptor CD36 on macrophages, which inhibits the uptake of oxidized LDL.[18]
Key Experimental Protocols in Pitavastatin Research
HMG-CoA Reductase Inhibition Assay (In Vitro)
-
Objective: To quantify the inhibitory potency (e.g., IC50) of pitavastatin on HMG-CoA reductase enzyme activity.
-
Principle: The assay spectrophotometrically measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of HMG-CoA to mevalonate by the HMG-CoA reductase enzyme. A decrease in absorbance at 340 nm corresponds to NADPH consumption. The inhibition by pitavastatin is measured by comparing the reaction rate in its presence versus its absence.[20][21]
-
General Methodology:
-
Reagent Preparation: A reaction buffer is prepared containing a suitable pH buffer (e.g., potassium phosphate), dithiothreitol (B142953) (DTT), and EDTA. Solutions of NADPH, the substrate HMG-CoA, and purified HMG-CoA reductase enzyme are also prepared.[20]
-
Inhibitor Preparation: Pitavastatin is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for testing.
-
Reaction Setup: In a UV-compatible 96-well plate or cuvette, the reaction buffer, NADPH, and varying concentrations of pitavastatin (or vehicle control) are added. The reaction is initiated by adding the HMG-CoA substrate.
-
Data Acquisition: The decrease in absorbance at 340 nm is monitored kinetically at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Analysis: The rate of NADPH consumption is calculated from the linear phase of the absorbance curve. The percentage of inhibition at each pitavastatin concentration is determined relative to the control, and the IC50 value is calculated using non-linear regression analysis.
-
Hepatocyte Culture Model for Lipid Metabolism (In Vitro)
-
Objective: To investigate the effects of pitavastatin on gene and protein expression related to lipid metabolism in a cellular context.
-
Principle: Human hepatoma cell lines, such as HepG2 or McARH7777, are used as they retain many characteristics of primary hepatocytes.[10][16] These cells are treated with pitavastatin, and subsequent changes in the expression of key targets like LDLR, SREBP-2, ABCA1, and ApoA-I are measured using molecular biology techniques.
-
General Methodology:
-
Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach a desired confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of pitavastatin or a vehicle control. Cells are incubated for a specified period (e.g., 24-48 hours).
-
Harvesting: Cells are washed and harvested. Depending on the downstream analysis, either total RNA or total protein is extracted.
-
Gene Expression Analysis (qPCR): RNA is reverse-transcribed to cDNA. Quantitative real-time PCR is then performed using specific primers for target genes (e.g., LDLR, SREBP2, ABCA1) and a housekeeping gene for normalization.
-
Protein Expression Analysis (Western Blot): Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., LDLR, cleaved SREBP-2). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[11]
-
Animal Models of Atherosclerosis (In Vivo)
-
Objective: To evaluate the effect of pitavastatin on the development and progression of atherosclerosis and its impact on lipid profiles in a whole-organism model.
-
Principle: Genetically modified or specific breeds of animals that develop hypercholesterolemia and atherosclerotic plaques are used. Examples include Watanabe heritable hyperlipidemic (WHHL) rabbits or apolipoprotein E-deficient (ApoE-/-) mice.[9][17] These animals are treated with pitavastatin, and the effects on plasma lipids and aortic plaque formation are assessed.
-
General Methodology:
-
Animal Grouping: Animals are randomly assigned to a control group (receiving vehicle) or a treatment group (receiving pitavastatin, often administered in drinking water or via oral gavage).[22]
-
Treatment Period: The treatment is carried out for a duration sufficient to allow for significant plaque development in the control group (e.g., 4-12 weeks).
-
Monitoring: Body weight and food/water intake are monitored. Blood samples are collected periodically to analyze the plasma lipid profile (Total Cholesterol, LDL-C, HDL-C, TG).
-
Endpoint Analysis: At the end of the study, animals are euthanized. The aorta is perfused and excised. Atherosclerotic lesion area is quantified, often by en face analysis with Oil Red O staining or by histological analysis of aortic root cross-sections.[17]
-
Conclusion
This compound is a multifaceted agent in lipid metabolism research. Its potent and selective inhibition of HMG-CoA reductase provides a robust foundation for studying cholesterol homeostasis and the regulation of LDL receptor pathways.[5][7] Furthermore, its distinct pleiotropic effects, particularly the consistent elevation of HDL-C and its anti-inflammatory properties, make it an invaluable tool for investigating the complex interplay between lipid levels, vascular biology, and atherosclerosis.[2][15][18] The well-characterized nature of its primary target and its diverse secondary effects ensure that pitavastatin will continue to be a standard reference compound and a subject of investigation for researchers and drug developers aiming to understand and combat dyslipidemia and cardiovascular disease.
References
- 1. A comprehensive review on the lipid and pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 8. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Pitavastatin for lowering lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Review on Efficacy, Effectiveness, and Safety of Pitavastatin in Dyslipidemia in Asia [mdpi.com]
- 14. Pitavastatin calcium: clinical review of a new antihyperlipidemic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pitavastatin: novel effects on lipid parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. natap.org [natap.org]
- 17. Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of Pitavastatin Against Atherogenesis and Limb Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and morphologic effects of pitavastatin on carotid arteries and thoracic aorta evaluated by integrated backscatter trans-esophageal ultrasound and PET/CT: a prospective randomized comparative study with pravastatin (EPICENTRE study) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
- 22. academic.oup.com [academic.oup.com]
(3S,5S)-Pitavastatin Calcium effects on endothelial function
An In-depth Technical Guide on the Core Endothelial Effects of (3S,5S)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endothelial dysfunction is a critical initiating event in the pathogenesis of atherosclerosis, characterized by reduced bioavailability of nitric oxide (NO), increased inflammation, and oxidative stress.[1] this compound, a synthetic inhibitor of HMG-CoA reductase, has demonstrated significant beneficial effects on endothelial function that extend beyond its primary lipid-lowering capabilities.[2][3][4] These "pleiotropic" effects include the enhancement of endothelial nitric oxide synthase (eNOS) activity, reduction of vascular inflammation, and attenuation of oxidative stress.[2][3][5] This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and key methodologies related to the impact of pitavastatin (B1663618) on the vascular endothelium, presenting quantitative data from in vitro, animal, and clinical studies.
Core Mechanism of Action on the Endothelium
Pitavastatin's primary mechanism is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] This inhibition reduces the synthesis of mevalonate (B85504) and its downstream isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP).[7] The reduction in GGPP is crucial for the drug's pleiotropic effects, as it prevents the prenylation and activation of small GTP-binding proteins like RhoA.
Inhibition of the RhoA/Rho-kinase pathway leads to the stabilization of eNOS mRNA and the activation of the protein kinase B (Akt) signaling cascade.[2][7] Activated Akt phosphorylates eNOS at its serine 1177 residue, leading to increased production of the potent vasodilator and anti-atherogenic molecule, nitric oxide (NO).[7]
Signaling Pathway Diagram
Caption: Pitavastatin enhances endothelial function via the PI3K/Akt/eNOS pathway.
Quantitative Data from Preclinical and Clinical Studies
Pitavastatin's efficacy in improving endothelial function has been substantiated across a range of studies. The following tables summarize key quantitative findings.
Table 1: Summary of In Vitro & Animal Model Studies
| Study Type | Model | Pitavastatin Dose | Duration | Key Findings | Reference |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 µM | N/A | Induced eNOS phosphorylation at Ser-1177 and increased NO production. | [7] |
| In Vitro | HUVECs | 10 µmol/L | 24 hours | Reduced endothelial lipase (B570770) (EL) protein levels by 68%. | [8] |
| In Vitro | Human Saphenous Vein Endothelial Cells (HSaVECs) | 2 µM | 24 hours | Superior to atorvastatin (B1662188) (50 µM) in reducing TNF-α induced inflammatory markers (CCL11, CSF2, CCL20, TGFB1). | [9][10] |
| Animal Model | Male Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) | 2 mg/kg | 8 weeks | Significantly increased renal nNOS and eNOS expression and enhanced eNOS phosphorylation. | [11] |
| Animal Model | Moderately hypercholesterolaemic rabbits | N/A | N/A | Suppressed atherosclerosis by inhibiting macrophage accumulation and foam cell formation. | [2] |
| Animal Model | ApoE-deficient mice on high-fat diet with chronic stress | N/A | N/A | Ameliorated stress-related atherosclerosis, reduced lipid deposition and macrophage accumulation. | [12] |
Table 2: Summary of Clinical Trials on Endothelial Function
| Study Design | Patient Population | Pitavastatin Dose | Duration | Primary Outcome Measure | Results | Reference |
| Randomized, Double-Blind | 40 hypercholesterolemic patients | 1 mg/d or 2 mg/d | 8 weeks | Flow-Mediated Dilation (FMD) | FMD significantly improved from baseline (6.05% to 9.62% for 1mg; 7.10% to 9.50% for 2mg). | [13][14] |
| Meta-Analysis | 6 eligible studies (7 treatment arms) | Varied | Varied | Flow-Mediated Dilation (FMD) | Significant mean increase in FMD of 2.45%. | [15] |
| Randomized | 30 male chronic smokers with mild hypercholesterolemia | 2 mg/day | 4 weeks | Flow-Mediated Dilation (FMD) | Significant restoration of endothelial function (FMD % change: +49.6% vs +1.4% in controls). | [16] |
| Prospective, Double-Blind, Randomized | 26 patients with hypercholesterolemia and/or T2DM | 2 mg/day | 12 weeks | Circulating CD34+KDR+ EPCs | Significantly increased circulating endothelial progenitor cells (EPCs) (from 0.021% to 0.054%). | [17] |
| Open-Label | 103 hypercholesterolemic patients with/without Metabolic Syndrome (MetS) | 2 mg/day | 12 weeks | High-sensitivity C-reactive protein (hs-CRP) | hs-CRP was significantly decreased in patients with MetS. | [18] |
| Multicenter, Open-Label | 330 hypercholesterolemic patients | N/A | 12 weeks | High-sensitivity C-reactive protein (hs-CRP) | Average hs-CRP levels decreased by 26.4% from baseline (1.68 mg/L to 1.20 mg/L). | [19] |
Detailed Experimental Protocols
Accurate assessment of endothelial function is paramount. The following sections detail the methodologies for key experiments cited in pitavastatin research.
Assessment of Endothelium-Dependent Vasodilation: Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method to assess endothelial function by measuring the dilation of an artery in response to an increase in shear stress.[1][20]
Protocol:
-
Subject Preparation: The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room (~22°C).[21]
-
Baseline Measurement: A high-resolution ultrasound scanner with a linear array transducer (>7.0 MHz) is used to obtain a longitudinal image of the brachial artery, proximal to the antecubital fossa.[1][21] The baseline diameter of the artery is recorded. Continuous electrocardiogram (ECG) monitoring is used to measure the diameter in the same phase of the cardiac cycle (typically end-diastole).[21]
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., >200 mmHg) for 5 minutes to induce ischemia.[1][21]
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that increases shear stress on the endothelium. The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes post-deflation.
-
Data Analysis: FMD is calculated as the maximum percentage increase in the artery's diameter from the baseline measurement.[21]
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
-
Endothelium-Independent Dilation (Optional Control): After a rest period of at least 15 minutes, a sublingual dose of nitroglycerin (e.g., 0.2-0.4 mg) is administered to assess the direct smooth muscle response, independent of the endothelium.[1][21]
Clinical Trial Workflow Example
Caption: A typical workflow for a randomized controlled trial assessing FMD.
Quantification of eNOS Expression and Phosphorylation
Western blotting is a standard technique to measure the protein levels of total eNOS and its phosphorylated, active form (p-eNOS at Ser1177).
Protocol:
-
Cell/Tissue Lysis: Endothelial cells (e.g., HUVECs) or animal aortic tissue are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total eNOS and p-eNOS (Ser1177). A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is then washed and incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software. The ratio of p-eNOS to total eNOS is calculated to determine the level of eNOS activation.
Measurement of Nitric Oxide (NO) Production
NO is a transient molecule, making its direct measurement challenging. A common method is to quantify its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), using the Griess assay.
Protocol:
-
Sample Collection: Conditioned media from cultured endothelial cells or plasma/serum samples are collected.
-
Nitrate Reduction (if necessary): For samples containing nitrate, it must first be converted to nitrite using nitrate reductase.
-
Griess Reaction: The sample is mixed with the Griess reagent, which is a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic medium.
-
Colorimetric Detection: In the presence of nitrite, a pink-colored azo compound is formed. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically at ~540 nm.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
This compound robustly improves endothelial function through a combination of cholesterol-independent pleiotropic effects. By inhibiting the mevalonate pathway, it enhances the bioavailability of nitric oxide via the PI3K/Akt/eNOS signaling cascade. Furthermore, it exerts potent anti-inflammatory and anti-oxidative effects on the vascular endothelium. These mechanisms, validated through extensive in vitro, animal, and clinical research, underscore the therapeutic value of pitavastatin in mitigating the early stages of atherosclerosis and reducing cardiovascular risk beyond what is achieved through LDL-C reduction alone.[2][3]
References
- 1. Flow-mediated dilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial protective effect of pitavastatin | Berns | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 5. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. europeanreview.org [europeanreview.org]
- 10. researchgate.net [researchgate.net]
- 11. Pitavastatin Upregulates Nitric Oxide Synthases in the Kidney of Spontaneously Hypertensive Rats and Wistar-Kyoto Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement of endothelial function by pitavastatin: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pitavastatin, an HMG-CoA reductase inhibitor, ameliorates endothelial function in chronic smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of pitavastatin versus atorvastatin on the peripheral endothelial progenitor cells and vascular endothelial growth factor in high-risk patients: a pilot prospective, double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of pitavastatin on high-sensitivity C-reactive protein and adiponectin in hypercholesterolemic patients with the metabolic syndrome: the PREMIUM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Effect and risk factors of pitavastatin on high sensitivity C-reactive protein in patients with hypercholesterolemia: a multilevel models analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. profil.com [profil.com]
An In-depth Technical Guide to the Pleiotropic Effects of (3S,5S)-Pitavastatin Calcium
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,5S)-Pitavastatin Calcium, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is primarily recognized for its robust efficacy in reducing low-density lipoprotein cholesterol (LDL-C).[1][2][3] Beyond its primary lipid-lowering mechanism, pitavastatin (B1663618) exhibits a wide range of beneficial, cholesterol-independent effects, collectively known as pleiotropic effects.[1][4][5] These effects contribute significantly to its cardiovascular protective profile and are a subject of intense research. This technical guide provides a comprehensive overview of the key pleiotropic actions of pitavastatin, detailing the underlying signaling pathways, presenting quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate these effects.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the hepatic cholesterol biosynthesis pathway.[2][6][7] This inhibition reduces the intracellular cholesterol pool, leading to the upregulation of LDL receptors on hepatocytes. The increased expression of these receptors enhances the clearance of circulating LDL-C, thereby lowering plasma concentrations.[6][7][8] The inhibition of the mevalonate (B85504) pathway is central not only to cholesterol reduction but also to the pleiotropic effects of statins, as it prevents the synthesis of crucial isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[5] These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Rho, Ras, and Rac, which are critical regulators of various cellular functions.[4][5]
References
- 1. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. Pitavastatin - from clinical trials to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of (3S,5S)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of (3S,5S)-Pitavastatin Calcium. It covers two primary applications: the quantitative analysis of Pitavastatin (B1663618) Calcium in bulk and pharmaceutical dosage forms using Reversed-Phase HPLC (RP-HPLC), and the chiral separation of its enantiomers to determine enantiomeric purity.
Quantitative Analysis of Pitavastatin Calcium by RP-HPLC
This method is suitable for the routine quantitative analysis of Pitavastatin Calcium in bulk drug substance and tablet formulations. The described method has been validated according to ICH guidelines.[1][2][3][4]
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Mobile Phase | Acetonitrile:Water (pH 3.0):Tetrahydrofuran (B95107) (43:55:2, v/v/v)[1][2][3][4] |
| Stationary Phase | Phenomenex C18 (250 x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Detection Wavelength | 245 nm or 249 nm[3][5] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient (25°C)[3] |
| Internal Standard | Paracetamol |
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10–500 ng/mL[1] |
| Correlation Coefficient (r²) | 0.9993[1] |
| Limit of Detection (LOD) | 1.949 ng/mL[1] |
| Limit of Quantitation (LOQ) | 5.907 ng/mL[1] |
| Accuracy (Recovery) | Within acceptable limits as per ICH guidelines[1] |
| Precision (%RSD) | Intraday: 0.839–1.534; Interday: 0.88–1.405[1] |
Experimental Protocol: RP-HPLC
1. Preparation of Mobile Phase:
-
Prepare a mixture of acetonitrile, water (adjusted to pH 3.0 with 0.1% v/v trifluoroacetic acid), and tetrahydrofuran in the ratio of 43:55:2 (v/v/v).[1][2][3][4]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[3]
2. Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of Pitavastatin Calcium reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 500 µg/mL).[3]
3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 10-500 ng/mL).[1][3]
4. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.[3]
-
Transfer an amount of the powder equivalent to a specific dose of Pitavastatin Calcium into a volumetric flask.[3]
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.[3]
-
Filter the solution through a 0.45 µm membrane filter.[3]
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[3]
5. System Suitability:
-
Inject six replicates of a standard solution (e.g., 1 µg/mL).
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is less than 2.0%.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the Pitavastatin peak based on the retention time of the standard.
-
Calculate the concentration of Pitavastatin Calcium in the sample by comparing the peak area with the calibration curve.
Workflow for RP-HPLC Analysis of Pitavastatin Calcium
Caption: Workflow for the quantitative analysis of Pitavastatin Calcium by RP-HPLC.
Chiral Separation of this compound and its Enantiomer
This method is crucial for determining the enantiomeric purity of Pitavastatin Calcium, ensuring the correct stereoisomer is present.
Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Stationary Phase | α-acid glycoprotein (B1211001) column (150 mm × 4.0 mm, 5 µm)[5] | CHIRALPAK-AD (250mm x 4.6mm)[6][7] |
| Mobile Phase | 0.03 mol·L⁻¹ Sodium Dihydrogenphosphate Buffer:Acetonitrile (90:10)[5] | n-Hexane:Ethanol (B145695) (containing 1.0% trifluoroacetic acid) (92:8)[6][7] |
| Flow Rate | 1.0 mL·min⁻¹[5] | 1.0 mL/min[6] |
| Detection Wavelength | 245 nm[5] | 245 nm[6] |
| Column Temperature | 25°C[5] | 40°C[6][7] |
| Injection Volume | Not specified | 10 µL[6] |
Experimental Protocol: Chiral HPLC
1. Preparation of Mobile Phase (Method 2):
-
Prepare a mixture of n-hexane and ethanol (containing 1.0% trifluoroacetic acid) in the ratio of 92:8.[6][7]
-
Filter and degas the mobile phase before use.
2. Preparation of Sample Solution:
-
Accurately weigh about 25 mg of the Pitavastatin Calcium sample and dissolve it in glycol dimethyl ether in a 50 mL volumetric flask.[6]
-
Dilute to the mark with the same solvent and mix well.
-
Filter the solution if necessary.
3. Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to (3S,5S)-Pitavastatin and its enantiomer based on their retention times. The retention time for Pitavastatin Calcium is approximately 17.22 minutes, and for its enantiomer is about 13.61 minutes under the conditions of Method 2.[6]
-
Calculate the percentage of the enantiomeric impurity.
Logical Flow for Chiral Method Development
Caption: Logical workflow for chiral HPLC method development for Pitavastatin.
References
- 1. japsonline.com [japsonline.com]
- 2. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC separation and determination of pitavastatin calcium and its...: Ingenta Connect [ingentaconnect.com]
- 6. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 7. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
Application Note: A Validated UPLC Method for Rapid Quantification of (3S,5S)-Pitavastatin Calcium
Abstract
This application note describes a sensitive, specific, and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of (3S,5S)-Pitavastatin Calcium in bulk drug substance and pharmaceutical dosage forms. The developed stability-indicating method ensures accurate determination of Pitavastatin in the presence of its degradation products and potential impurities. This method is suitable for routine quality control analysis, stability studies, and formulation development.
Introduction
Pitavastatin Calcium, a synthetic inhibitor of HMG-CoA reductase, is a widely prescribed medication for the treatment of hypercholesterolemia.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of Pitavastatin drug products. This application note details a validated UPLC method that offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC methods for the analysis of Pitavastatin Calcium.
Experimental
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[2][3][4]
-
Data Acquisition and Processing: Empower 3 Chromatography Data Software.
-
Analytical Balance: Mettler Toledo XP205 or equivalent.
-
Volumetric Glassware: Class A certified.
-
Solvents and Reagents: Acetonitrile (LC-MS grade), Methanol (LC grade), Orthophosphoric acid (AR grade), and ultrapure water.
Chromatographic Conditions
A summary of the optimized UPLC chromatographic conditions is presented in Table 1.
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[2][3][4] |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.3 mL/min[2][3][4] |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL[2][3][4] |
| Detection Wavelength | 245 nm[2][3][4] |
| Run Time | 10 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 6.0 | 20 | 80 |
| 8.0 | 20 | 80 |
| 8.1 | 70 | 30 |
| 10.0 | 70 | 30 |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Pitavastatin Calcium reference standard and transfer it into a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent (Methanol:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the diluent to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Pitavastatin Calcium and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.
Caption: Workflow for the preparation of Pitavastatin Calcium samples from tablets.
Method Validation
The developed UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[5]
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in Table 3.
Table 3: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was established by analyzing a series of standard solutions at different concentrations. The calibration curve showed excellent linearity over the concentration range of 0.1 - 10 µg/mL.
Table 4: Linearity Data
| Parameter | Result |
| Concentration Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999[2][3][4] |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%). The mean recovery was found to be within the acceptable limits.
Table 5: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.8 | 0.9 |
| 100% | 100.2 | 0.7 |
| 120% | 99.5 | 1.1 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies. The low relative standard deviation (%RSD) values indicate good precision.
Table 6: Precision Data
| Precision | %RSD |
| Intra-day (n=6) | < 1.0% |
| Inter-day (n=6) | < 1.5% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The method demonstrated high sensitivity.
Table 7: LOD and LOQ
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Robustness
The robustness of the method was assessed by intentionally varying chromatographic parameters such as flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The method was found to be robust as the system suitability parameters remained within the acceptable limits.
Forced Degradation Studies
To establish the stability-indicating nature of the method, Pitavastatin Calcium was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[2][3][4] The degradation products were well-resolved from the parent drug peak, demonstrating the specificity of the method.
Caption: General workflow for the UPLC analysis of Pitavastatin Calcium.
Conclusion
The developed and validated UPLC method for the quantification of this compound is rapid, sensitive, accurate, precise, and robust. The stability-indicating nature of the method makes it highly suitable for the analysis of Pitavastatin in various samples, including those from stability studies. This method can be effectively implemented in quality control laboratories for routine analysis of Pitavastatin Calcium in bulk and pharmaceutical dosage forms.
References
- 1. ijpar.com [ijpar.com]
- 2. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of (3S,5S)-Pitavastatin Calcium Stock Solutions for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: (3S,5S)-Pitavastatin Calcium is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] It is widely used in research to study lipid metabolism, cardiovascular diseases, and cancer. Due to its poor aqueous solubility, proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays.[3][4] This document provides a detailed protocol for the preparation, storage, and use of Pitavastatin Calcium stock solutions for in vitro research, ensuring compound stability and integrity.
Physicochemical Properties and Solubility
This compound is a white to beige powder.[1] Understanding its solubility is the first step in preparing a homogenous stock solution. The compound is sparingly soluble in aqueous solutions but shows high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] Fresh, high-quality DMSO should be used, as moisture-absorbing DMSO can reduce solubility.[3]
| Property | Value | Reference |
| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈ | [3] |
| Molecular Weight | 880.98 g/mol | [3] |
| CAS Number | 147526-32-7 | [1][3][4] |
| Solubility in DMSO | Up to 100 mg/mL (~113.5 mM) | [3] |
| Solubility in DMF | ~30 mg/mL | [4] |
| Solubility in Ethanol | Insoluble | [3] |
| Solubility in Water | Insoluble | [3] |
Stability and Storage Recommendations
Proper storage is crucial to maintain the chemical integrity of Pitavastatin Calcium. The solid form is stable for years when stored correctly. Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles, which can degrade the compound. Aqueous working solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.[4]
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | ≥ 4 years | [4] |
| Stock Solution in DMSO | -80°C | 1 year | [3] |
| Stock Solution in DMSO | -20°C | 1 month | [3] |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid Pitavastatin Calcium to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Pitavastatin Calcium powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 88.1 mg.
-
Calculation: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass = 0.1 mol/L * 0.001 L * 880.98 g/mol * 1000 mg/g = 88.1 mg
-
-
Dissolution: Transfer the weighed powder into a sterile vial. Add a small amount of DMSO (e.g., 800 µL for a final volume of 1 mL) to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Final Volume: Add DMSO to reach the final desired volume (e.g., bring the total volume to 1 mL). Mix again to ensure homogeneity.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.[3]
Caption: Workflow for preparing a 100 mM Pitavastatin Calcium primary stock solution.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the serial dilution of the primary stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often practical to perform an intermediate dilution first. For example, dilute the 100 mM stock 1:100 in sterile PBS or culture medium to create a 1 mM intermediate stock.
-
Final Dilution: Add the appropriate volume of the stock (primary or intermediate) to your pre-warmed complete cell culture medium to achieve the final desired concentration.
-
Example Calculation for a 10 µM final concentration in 10 mL of medium:
-
Using the C1V1 = C2V2 formula:
-
C1 (Initial Concentration) = 100 mM (or 100,000 µM)
-
V1 (Initial Volume) = ?
-
C2 (Final Concentration) = 10 µM
-
V2 (Final Volume) = 10 mL
-
-
V1 = (C2 * V2) / C1
-
V1 = (10 µM * 10 mL) / 100,000 µM = 0.001 mL = 1 µL
-
Add 1 µL of the 100 mM primary stock solution to 10 mL of culture medium.
-
-
Mixing and Application: Mix the working solution thoroughly by gentle inversion or pipetting. Immediately add the solution to your cell cultures. For instance, cells in 96-well plates are often treated with final concentrations in the range of 0.1 to 10 µM.[3]
Biological Context: Mechanism of Action
Pitavastatin inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This is the essential rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other non-steroidal isoprenoids. By blocking this step, Pitavastatin not only reduces cholesterol levels but also impacts other cellular processes that rely on isoprenoid intermediates, leading to effects such as the induction of autophagy and apoptosis in certain cell types.[3]
Caption: Pitavastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway.
References
Application Note: Cell-Based Assays Using (3S,5S)-Pitavastatin Calcium
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3S,5S)-Pitavastatin Calcium is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of HMG-CoA to mevalonate (B85504), Pitavastatin effectively lowers intracellular cholesterol levels.[1][3] Its primary clinical use is the treatment of hyperlipidemia.[1][4] Beyond its lipid-lowering effects, Pitavastatin has demonstrated pleiotropic effects, including anti-inflammatory, immunomodulatory, and anti-cancer properties, making it a valuable tool for in-vitro research.[5][6][7] Studies have shown it can induce apoptosis and inhibit proliferation in various cancer cell lines, often at micromolar concentrations.[8][9][10] This document provides detailed protocols for common cell-based assays to investigate the biological effects of this compound.
Mechanism of Action
Pitavastatin competitively inhibits HMG-CoA reductase, which catalyzes a critical step in the mevalonate pathway.[2] This inhibition depletes downstream isoprenoids, such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[11][12] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[11] Disruption of this process affects numerous signaling pathways that control cell proliferation, survival, and migration, such as the PI3K/Akt and MAPK pathways.[5][12][13] For instance, in some cancer cells, the reduction in GGPP can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, contributing to apoptosis.[11]
Quantitative Data Summary
The cellular effects of Pitavastatin are dose-dependent and vary by cell type. The following table summarizes concentrations and observed effects from various studies.
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| 4T1.2 (Murine Breast Cancer) | MTT, EdU | 1 - 10 µM | Reduced viability and proliferation.[8] | [8] |
| MDA-MB-231 (Human Breast Cancer) | MTT, EdU | 2 - 10 µM | Reduced viability and proliferation.[8] | [8] |
| SCC15 (Oral Cancer) | Cytotoxicity, Caspase 3/7 | 0.25 - 0.5 µM | Significantly reduced viability and increased apoptosis.[9] | [9] |
| SW480 (Colon Cancer) | Cytotoxicity, Caspase 3/7 | 0.25 - 0.5 µM | Significantly reduced viability and increased apoptosis.[9] | [9] |
| SCC12, SCC13 (Cutaneous SCC) | MTT | > 5 µM | Dose-dependently decreased cell viability.[11] | [11] |
| Huh-7, SMMC7721 (Liver Cancer) | MTT, Colony Formation | 1 - 20 µM | Inhibited growth and colony formation in a dose-dependent manner.[10][14] | [10][14] |
| HepG2 (Liver Cancer) | Cytotoxicity | IC50 = 1.84 µM | Potent cytotoxic activity and G1/S phase arrest.[13] | [13] |
| Ca Ski, HeLa, C-33 A (Cervical Cancer) | CCK-8, Apoptosis | 5 - 10 µM | Inhibited cell viability and induced apoptosis.[6] | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[16]
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution series of this compound in culture medium from a primary stock (e.g., in DMSO). Include a vehicle control (medium with the same DMSO concentration as the highest drug concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X Pitavastatin dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10-20 µL of MTT solution (stock of 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[15][16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[15] Mix gently on a plate shaker for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of Pitavastatin that inhibits 50% of cell viability).
Protocol 2: HMG-CoA Reductase Activity Assay
This biochemical assay directly measures the enzymatic activity of HMG-CoA Reductase by monitoring the decrease in NADPH absorbance at 340 nm.[18][19] This protocol is based on commercially available colorimetric assay kits.
Methodology:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, HMG-CoA, NADPH) according to the kit manufacturer's instructions.[19][20] Keep the reconstituted HMG-CoA Reductase enzyme on ice.
-
Reaction Setup: In a 96-well UV-transparent plate, set up the following wells:
-
Test Inhibitor Wells: Add assay buffer, HMG-CoA Reductase enzyme, and the desired concentration of Pitavastatin.
-
Enzyme Control Well: Add assay buffer and HMG-CoA Reductase enzyme (no inhibitor).
-
Blank Well: Add assay buffer only.
-
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of HMG-CoA and NADPH to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 1-2 minutes for a total of 10-20 minutes.[19]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (change in A340/min) for each well from the linear portion of the kinetic curve.
-
Determine the specific activity of the enzyme in the control well.
-
Calculate the percent inhibition for each Pitavastatin concentration relative to the enzyme control.
-
Protocol 3: Apoptosis Detection by Western Blot for Cleaved Caspase-3
Activation of caspase-3 is a key event in the apoptotic cascade. Detecting the cleaved (active) form of caspase-3 by Western blot is a common method to confirm apoptosis induction.[6][10]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., in 6-well plates) and allow them to attach. Treat the cells with various concentrations of Pitavastatin (e.g., 5 and 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the bands corresponding to cleaved caspase-3 (typically ~17/19 kDa). Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. An increase in the cleaved caspase-3 band indicates apoptosis induction.[10]
Materials and Reagents
-
This compound (CAS: 147526-32-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
96-well and 6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization buffer
-
HMG-CoA Reductase Activity Assay Kit
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Primary antibodies (cleaved caspase-3, GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
References
- 1. drugs.com [drugs.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. researchgate.net [researchgate.net]
- 4. Pitavastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pitavastatin Calcium - LKT Labs [lktlabs.com]
- 8. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. abcam.com [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: (3S,5S)-Pitavastatin Calcium in Metabolic Syndrome Research
Introduction
Metabolic syndrome (MetS) is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that elevate the risk of developing cardiovascular disease (CVD) and type 2 diabetes (T2D).[1][2][3] The primary characteristics of MetS include central obesity, insulin (B600854) resistance, dyslipidemia (high triglycerides and low high-density lipoprotein cholesterol [HDL-C]), and elevated blood pressure.[1] Given the complex pathophysiology of MetS, therapeutic agents with pleiotropic effects are of significant interest to researchers.
(3S,5S)-Pitavastatin Calcium, a potent, fully synthetic statin, is an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase.[4][5][6] It is utilized to manage primary hyperlipidemia and mixed dyslipidemia by lowering total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (ApoB), and triglycerides, while increasing HDL-C.[6] Distinct from other statins, pitavastatin (B1663618) exhibits minimal metabolism by cytochrome P450 enzymes, reducing the potential for drug-drug interactions.[7] Furthermore, emerging evidence suggests it has a neutral or even beneficial impact on glucose metabolism, making it a particularly relevant tool for studying therapeutic interventions in metabolic syndrome.[5][8][9]
Mechanism of Action & Signaling Pathways
The primary mechanism of pitavastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6][10] This inhibition in the liver decreases intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. This leads to increased clearance of LDL-C from the bloodstream.[4][10]
Beyond its lipid-lowering effects, pitavastatin demonstrates several "pleiotropic" effects relevant to metabolic syndrome:
-
Anti-Inflammatory Effects: Studies have shown that pitavastatin can significantly decrease levels of high-sensitivity C-reactive protein (hs-CRP), a key marker of inflammation that is often elevated in MetS.[11]
-
Improved Insulin Sensitivity: Unlike some statins that may increase the risk of new-onset diabetes, pitavastatin has been shown to have a neutral or favorable effect on insulin resistance.[8][12][13] It has been observed to decrease the homeostatic model assessment of insulin resistance (HOMA-IR) and increase the glucose infusion rate (GIR) in clamp studies.[12]
-
Modulation of Adipokines: Pitavastatin may increase levels of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties.[9] Levels of high-molecular-weight (HMW) adiponectin, the most active form, have been shown to increase with pitavastatin treatment, particularly in patients who also show a significant increase in HDL-C.[11][14]
Data Presentation: Effects on Key MetS Parameters
The following tables summarize the quantitative effects of this compound on various metabolic syndrome-related parameters as reported in clinical studies.
Table 1: Effects on Lipid Profile
| Parameter | Dosage | Duration | % Change from Baseline | Comparator & % Change | Study Reference |
|---|---|---|---|---|---|
| LDL-C | 2 mg/day | 12 weeks | -38% | Pravastatin (10mg): -18% | [7] |
| LDL-C | 4 mg/day | 12 weeks | -47% | - | [7] |
| LDL-C | 1 mg/day | 12 months | Equal to Atorvastatin (B1662188) (5mg) | Atorvastatin (5mg): Equal | [12] |
| HDL-C | 2 mg/day | 12 weeks | +8.9% | - | [7] |
| HDL-C | 2 mg/day | 52 weeks | +8.2% | Atorvastatin (10mg): +2.9% | [7] |
| HDL-C | 1-4 mg/day | 2 years | +5.9% (all subjects) | - | [14] |
| HDL-C | 1-4 mg/day | 2 years | +24.6% (baseline HDL <40mg/dL) | - |[14] |
Table 2: Effects on Inflammatory and Metabolic Markers
| Parameter | Dosage | Duration | Change from Baseline | Comparator & Change | Study Reference |
|---|---|---|---|---|---|
| hs-CRP | 2 mg/day | 12 weeks | Significant Decrease | - | [11] |
| HOMA-IR | 1 mg/day | 12 months | -13% | Atorvastatin (5mg): +26% | [12] |
| HOMA-IR | 2 mg/day | 6 months | 1.88 to 1.16 (Case 1) | - | |
| Glucose Infusion Rate | 2 mg/day | 6 months | 5.72 to 6.96 mg/kg/min (Case 1) | - | |
| Adiponectin | 2 mg/day | 12 weeks | No significant change overall | - | [11] |
| HMW-Adiponectin | 2 mg/day | 12 weeks | Significant increase in patients with HDL-C increase ≥10% | - |[11][14] |
Experimental Protocols
Protocol 1: In Vivo Evaluation in a Diet-Induced Mouse Model of Metabolic Syndrome
This protocol describes the induction of a metabolic syndrome-like phenotype in mice and subsequent evaluation of this compound.
1. Animal Model Induction
-
Species/Strain: C57BL/6J mice (male, 6-8 weeks old).
-
Diet:
-
Control Group (NCD): Feed a normal chow diet.
-
MetS Group (HFD): Feed a high-fat diet (e.g., 45-60% kcal from fat) for 16-20 weeks to induce obesity and insulin resistance.[15]
-
-
Optional - Induction of Hyperglycemia: For a more pronounced diabetic phenotype, after the HFD period, administer low-dose streptozotocin (B1681764) (STZ) (e.g., 40 mg/kg, intraperitoneal injection) for 3-5 consecutive days to induce partial β-cell loss.[15] Monitor fasting blood glucose (FBG); levels >240 mg/dL typically indicate diabetes.[15]
2. Experimental Groups & Dosing
-
Group 1: NCD Control (Vehicle)
-
Group 2: HFD Control (Vehicle)
-
Group 3: HFD + Pitavastatin (e.g., 0.5 - 2 mg/kg/day)
-
Administration: Administer pitavastatin or vehicle (e.g., 0.5% carboxymethyl cellulose) daily via oral gavage for 4-8 weeks.
3. Key Endpoint Analysis
-
Metabolic Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose and insulin levels at baseline and end of study. Calculate HOMA-IR as: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.
-
Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.
-
-
Lipid Profile: At study termination, collect blood via cardiac puncture. Analyze plasma/serum for Total Cholesterol, LDL-C, HDL-C, and Triglycerides using commercial assay kits.
-
Inflammatory Markers: Measure plasma levels of hs-CRP, TNF-α, or IL-6 using ELISA kits.
-
Adipokine Levels: Measure plasma adiponectin levels via ELISA.
-
Histology: Harvest liver and adipose tissue. Fix in 10% neutral buffered formalin for paraffin (B1166041) embedding. Perform Hematoxylin and Eosin (H&E) staining to assess hepatic steatosis and adipocyte hypertrophy.
Protocol 2: In Vitro HMG-CoA Reductase Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound on HMG-CoA reductase activity in a cell-free system.
1. Materials & Reagents
-
This compound
-
Recombinant HMG-CoA Reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure
-
Preparation: Prepare a stock solution of pitavastatin in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations (e.g., 1 nM to 100 µM).
-
Reaction Setup: In each well of the 96-well plate, add:
-
Assay Buffer
-
NADPH solution
-
HMG-CoA Reductase enzyme
-
Pitavastatin dilution (or vehicle for control)
-
-
Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the HMG-CoA substrate to all wells.
-
Measurement: Immediately begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for 10-20 minutes. The rate of decrease in absorbance at 340 nm is proportional to the rate of NADPH oxidation, which reflects HMG-CoA reductase activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of pitavastatin.
-
Normalize the activity to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the pitavastatin concentration.
-
Determine the IC₅₀ value (the concentration of pitavastatin that causes 50% inhibition of the enzyme activity) using non-linear regression analysis. The IC₅₀ for pitavastatin's inhibition of cholesterol synthesis in HepG2 cells has been reported as 5.8 nM.[7]
-
References
- 1. meddatax.com [meddatax.com]
- 2. Statins in cardiometabolic disease: what makes pitavastatin different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statins in cardiometabolic disease: what makes pitavastatin different? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 5. researchgate.net [researchgate.net]
- 6. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin in cardiometabolic disease: therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term Effects of high-doSe pitavaStatin on Diabetogenicity in comparison with atorvastatin in patients with Metabolic syndrome (LESS-DM): study protocol for a randomized controlled trial | springermedizin.de [springermedizin.de]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Impact of pitavastatin on high-sensitivity C-reactive protein and adiponectin in hypercholesterolemic patients with the metabolic syndrome: the PREMIUM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Effects of Atorvastatin and Pitavastatin on Inflammation, Insulin Resistance, and the Carotid Intima-Media Thickness in Patients with Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Place of pitavastatin in the statin armamentarium: promising evidence for a role in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitavastatin in cardiometabolic disease: therapeutic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
LC-MS/MS for simultaneous determination of pitavastatin and its lactone
An LC-MS/MS method for the simultaneous determination of pitavastatin (B1663618) and its lactone metabolite is detailed below. This application note provides protocols for researchers, scientists, and professionals in drug development.
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, prescribed for the management of hyperlipidemia.[1] Its primary metabolite is pitavastatin lactone, which is known to be unstable and can readily convert back to the parent pitavastatin in biological matrices such as plasma.[2][3] This interconversion presents a significant challenge for the accurate bioanalysis of both compounds.[3] Therefore, a robust and reliable analytical method that can simultaneously quantify both pitavastatin and its lactone, while preventing this interconversion, is crucial for pharmacokinetic studies.
This document outlines a validated LC-MS/MS method for the simultaneous determination of pitavastatin and pitavastatin lactone in human plasma. The protocol includes a sample preparation procedure designed to stabilize the lactone metabolite.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of pitavastatin and its lactone.
Experimental Protocols
Reagents and Materials
-
Pitavastatin and Pitavastatin Lactone reference standards
-
Internal Standard (IS), e.g., Candesartan Cilexetil[2][3] or Telmisartan[4][5]
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and/or ammonium (B1175870) acetate
-
Human plasma (with anticoagulant)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of pitavastatin, pitavastatin lactone, and the internal standard in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to create a series of concentrations for calibration standards and quality control (QC) samples.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 0.1–200 ng/mL for both pitavastatin and its lactone.[2][3]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation Protocol
To prevent the interconversion of pitavastatin lactone to pitavastatin, it is crucial to add a pH 4.2 buffer solution to the freshly collected plasma samples.[2][3]
-
Transfer 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
For Protein Precipitation: Add 600 µL of acetonitrile, vortex for 2 minutes, and then centrifuge at 12,000 x g for 10 minutes.[6]
-
For Liquid-Liquid Extraction: Add 1 mL of an appropriate organic solvent (e.g., ether or ethyl acetate), vortex for 3 minutes, and centrifuge at 12,000 x g for 10 minutes.[7][8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
LC-MS/MS Analytical Method
The chromatographic separation is performed using a reversed-phase C18 column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent[3] |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 2 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[7] |
| Mobile Phase B | Acetonitrile or Methanol[4][5][7] |
| Flow Rate | 0.4 mL/min |
| Elution Mode | Isocratic or Gradient |
| Injection Volume | 10 µL |
| Column Temp. | 25°C[6] |
| Run Time | ~5-10 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| Pitavastatin | 422.2 |
| Pitavastatin Lactone | 404.2 |
| IS (Candesartan Cilexetil) | 611.3 |
Method Validation Data
The method should be validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.
Table 3: Summary of Method Validation Parameters
| Parameter | Pitavastatin | Pitavastatin Lactone |
| Linearity Range | 0.1 - 200 ng/mL[2][3] | 0.1 - 200 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ | 0.1 ng/mL[2][3] | 0.1 ng/mL[2][3] |
| Intra-day Precision (%RSD) | < 15%[4][9] | < 15% |
| Inter-day Precision (%RSD) | < 15%[4][9] | < 15% |
| Accuracy (%) | 85 - 115%[7] | 85 - 115% |
| Mean Extraction Recovery | > 70%[4][5] | > 70% |
Conclusion
This application note provides a detailed protocol for a selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of pitavastatin and its unstable lactone metabolite in human plasma. The inclusion of a sample stabilization step is critical for obtaining accurate pharmacokinetic data. The method is suitable for application in clinical and preclinical studies.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple LC–MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. lc–ms/ms assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy chinese volunteers | Journament [journament.com]
- 6. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Mobile Phase for Pitavastatin Calcium Analysis
Welcome to the technical support center for the HPLC analysis of Pitavastatin Calcium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mobile phase optimization and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase composition for Pitavastatin Calcium analysis?
A1: A common starting point for reversed-phase HPLC analysis of Pitavastatin Calcium is a mixture of an organic solvent and an acidic aqueous phase. Several published methods use a combination of acetonitrile (B52724) and water (pH adjusted to 3.0 with 0.1% v/v trifluoroacetic acid) or a mobile phase of 0.5% acetic acid and acetonitrile in a 35:65 (v/v) ratio.[1][2] Another successful composition is a mixture of acetonitrile, water (pH 3.0), and tetrahydrofuran (B95107) (43:55:02, v/v/v).[1][3][4]
Q2: How does the pH of the mobile phase affect the analysis of Pitavastatin Calcium?
A2: The pH of the mobile phase is a critical parameter in the analysis of Pitavastatin Calcium, which is an acidic compound. Adjusting the pH of the aqueous portion of the mobile phase to an acidic value, typically around 3.0 to 3.5, ensures that the analyte is in its non-ionized form.[1][5] This promotes better retention on a reversed-phase column and results in sharper, more symmetrical peaks. In one study, the pH was investigated in the range of 3–5, and the best resolution was obtained at pH 3.5.[6]
Q3: What are the recommended organic solvents for the mobile phase?
A3: Acetonitrile and methanol (B129727) are the most commonly used organic solvents. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[2][5][7] Some methods also incorporate tetrahydrofuran (THF) as a third solvent to fine-tune the selectivity and improve peak shape.[1][3][4]
Q4: Is it necessary to use a buffer in the mobile phase?
A4: While not always mandatory, using a buffer in the aqueous phase is highly recommended to maintain a stable pH throughout the analysis. This is crucial for reproducible retention times and peak shapes. Common choices include phosphate (B84403) buffers or adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to the water.[1][2][7]
Q5: What flow rate is typically used for Pitavastatin Calcium analysis?
A5: A flow rate of 1.0 mL/min is frequently employed in published HPLC methods for Pitavastatin Calcium.[1][2][3][7] However, the optimal flow rate can vary depending on the column dimensions and particle size.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of Pitavastatin Calcium, with a focus on mobile phase optimization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Mobile phase pH is inappropriate, causing partial ionization of Pitavastatin. - Secondary interactions between the analyte and the stationary phase. - Column overload. | - Adjust the pH of the aqueous mobile phase to be at least 2 pH units below the pKa of Pitavastatin. A pH of 3.0 is often effective.[1] - Add a small amount of a competing agent like triethylamine (B128534) (TEA) to the mobile phase to mask active silanol (B1196071) groups on the column.[6] - Reduce the injection volume or the concentration of the sample. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Unstable column temperature. - Inadequate column equilibration. - Pump malfunction or leaks.[8] | - Ensure the mobile phase is thoroughly mixed and degassed.[9] - Use a column oven to maintain a constant temperature.[9] - Allow sufficient time for the column to equilibrate with the new mobile phase before injecting the sample.[9] - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[8] |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.[9] - Air bubbles in the system.[9] - Detector lamp instability.[9] | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[9] - Degas the mobile phase thoroughly using sonication or vacuum filtration.[9] - Purge the pump and detector to remove any trapped air bubbles. - Allow the detector lamp to warm up sufficiently. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or column. - Carryover from a previous injection.[9] | - Use fresh, high-purity mobile phase. - Clean the autosampler needle and injection port. - Implement a needle wash step in the injection sequence. |
| High Backpressure | - Blockage in the system (e.g., clogged frit, guard column, or column).[8] - Precipitation of buffer salts in the mobile phase. | - Filter the mobile phase and samples before use.[10] - Replace the in-line filter or guard column. - If the column is clogged, try back-flushing it with a strong solvent. - Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. |
Experimental Protocols
Below are summaries of validated HPLC methods for Pitavastatin Calcium analysis.
Method 1: Acetonitrile, Water, and Tetrahydrofuran Mobile Phase [1][3][4]
-
Mobile Phase: A mixture of acetonitrile, water (pH 3.0, adjusted with 0.1% v/v trifluoroacetic acid), and tetrahydrofuran in a ratio of 43:55:02 (v/v/v).
-
Column: A C18 column is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 249 nm.
-
Injection Volume: 20 µL.
Method 2: Acetic Acid and Acetonitrile Mobile Phase [2]
-
Mobile Phase: 0.5% acetic acid and acetonitrile in a 35:65 (v/v) ratio.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Injection Volume: 20 µL.
Method 3: Phosphate Buffer and Methanol Mobile Phase [7]
-
Mobile Phase: Phosphate buffer (pH 6.4) and methanol in a 50:50 (v/v) ratio.
-
Column: Agilent HC C-18(2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 286 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (for simultaneous analysis) |
| Organic Solvent(s) | Acetonitrile, Tetrahydrofuran | Acetonitrile | Methanol | Acetonitrile, Triethylamine |
| Aqueous Phase | Water (pH 3.0 with 0.1% TFA) | 0.5% Acetic Acid | Phosphate Buffer (pH 6.4) | 0.1% Orthophosphoric Acid (pH 3.0) |
| Mobile Phase Ratio (v/v/v) | 43:55:02 (ACN:H₂O:THF)[1][3][4] | 65:35 (ACN:Acetic Acid Soln)[2] | 50:50 (Methanol:Buffer)[7] | 80:19.8:0.2 (ACN:H₃PO₄ Soln:TEA)[5] |
| Flow Rate (mL/min) | 1.0[1][3][4] | 1.0[2] | 1.0[7] | 1.4[5] |
| Column Type | C18 | Phenomenex C18 | Agilent HC C-18(2) | Phenomenex Luna C18 |
| Column Dimensions (mm) | Not specified | 250 x 4.6 | Not specified | 250 x 4.6 |
| Particle Size (µm) | Not specified | 5 | Not specified | 5 |
| Detection Wavelength (nm) | 249[1] | 245[2] | 286[7] | 235[5] |
| Injection Volume (µL) | 20[1] | 20[2] | 10[7] | Not specified |
| Retention Time (min) | ~4.82[4] | ~4.2[2] | ~4.32[7] | ~6.98[5] |
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. japsonline.com [japsonline.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. akjournals.com [akjournals.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: (3S,5S)-Pitavastatin Calcium Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,5S)-Pitavastatin Calcium. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is susceptible to degradation under several conditions. The primary factors influencing its stability are:
-
pH: Significant degradation is observed in both acidic and basic conditions.[1][2] The molecule is unstable in low pH environments.[3]
-
Oxidation: The drug undergoes degradation in the presence of oxidizing agents.[1][4]
-
Light (Photolysis): Exposure to light, particularly UV radiation, can lead to degradation.[1][5][6]
-
Temperature (Thermal Stress): Elevated temperatures can promote degradation, although some studies suggest it is relatively stable to dry heat for short periods.[1][6][7]
-
Humidity: High humidity can affect the stability of solid forms of Pitavastatin (B1663618) Calcium.[3][8]
Q2: What are the major degradation products of Pitavastatin Calcium observed under stress conditions?
A2: Forced degradation studies have identified several degradation products. The most prominent is the lactone form of Pitavastatin, formed through intramolecular dehydration. Other degradation products can arise from oxidation and hydrolysis of the parent molecule. Under acidic and basic stress, multiple degradation products are typically formed.[1][2][9] One study identified a prominent degradant referred to as "impurity-4" under acid and base stress.[2][10]
Q3: Are there different polymorphic forms of Pitavastatin Calcium with varying stability?
A3: Yes, several polymorphic forms of Pitavastatin Calcium have been identified (Forms A, B, C, D, E, F, and an amorphous form).[8] These forms can interconvert under different conditions of temperature, humidity, and mechanical stress, which can lead to inconsistencies in the drug's efficacy and shelf life.[8] A more recently identified "Polymorphic form K" has demonstrated superior chemical and physical stability under stress conditions, including high humidity and elevated temperatures.[8]
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my chromatogram when analyzing Pitavastatin Calcium samples.
-
Possible Cause 1: Degradation due to improper sample handling or storage.
-
Troubleshooting Step: Review your sample preparation and storage procedures. Ensure that solutions are protected from light and stored at appropriate temperatures. For long-term storage, consider temperatures of -20°C.[11] Avoid acidic or basic conditions in your sample diluent unless intentionally performing stress studies.
-
-
Possible Cause 2: Inherent instability of the drug leading to degradation product formation.
-
Troubleshooting Step: Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent peak. This will help in identifying if the unexpected peaks correspond to known degradants.
-
-
Possible Cause 3: Interaction with excipients in a formulated product.
-
Troubleshooting Step: Analyze a placebo sample (containing all excipients except Pitavastatin Calcium) to check for any interfering peaks.
-
Problem 2: My assay results for Pitavastatin Calcium are lower than expected, suggesting a loss of the active ingredient.
-
Possible Cause 1: Degradation during the analytical procedure.
-
Troubleshooting Step: Evaluate the stability of your analytical solutions over the typical run time of your experiments. Prepare standards and samples and analyze them at different time points (e.g., 0, 6, 12, 24 hours) to check for any decrease in the parent peak area.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Ensure that all sample preparation and analysis are conducted under amber or light-protective glassware. Minimize the exposure of samples and standards to ambient and UV light.
-
-
Possible Cause 3: Use of an inappropriate analytical method that is not stability-indicating.
Summary of Forced Degradation Studies
The following table summarizes the conditions and outcomes of forced degradation studies on Pitavastatin Calcium as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 1 N HCl | 2 hours | Heating | Significant degradation, prominent formation of impurity-4. | [10] |
| 0.1 N HCl | 30 minutes | Room Temperature | Degradation product observed. | [6] | |
| 5 M HCl | Not specified | Not specified | Complete degradation. | [12] | |
| Base Hydrolysis | 1 N NaOH | 2 hours | Heating | Significant degradation, prominent formation of impurity-4. | [10] |
| 0.1 N NaOH | 2 hours | Room Temperature | Degradation observed. | [6] | |
| 5 M NaOH | Not specified | Not specified | Complete degradation. | [12] | |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temperature | Degradation observed. | [10] |
| 3% H₂O₂ | 2 hours | 75°C | Degradation observed. | [6] | |
| Thermal | Dry Heat | 48 hours | 100°C | No significant degradation observed. | [7] |
| Dry Heat | 24 hours | 75°C | Degradation observed. | [6] | |
| Photolytic | UV Light | 4 hours | Ambient | Degradation observed. | [5] |
| Visible Light | 12 hours | Ambient | Degradation observed. | [5] | |
| 1.2 million lux hours and 200 watt hours/square meter | Not specified | Not specified | Mild degradation observed. | [7] |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on published methods.[2][5][6]
-
Preparation of Stock Solution: Accurately weigh and dissolve Pitavastatin Calcium in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Keep the mixture at a specified temperature (e.g., 60°C or room temperature) for a defined period (e.g., 2-8 hours). After the incubation period, neutralize the solution with an appropriate amount of 1 N NaOH and dilute to a final concentration with the mobile phase.
-
Base Degradation: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the mixture at a specified temperature (e.g., 60°C or room temperature) for a defined period (e.g., 2-8 hours). After the incubation period, neutralize the solution with an appropriate amount of 1 N HCl and dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Place the solid drug powder in a hot air oven maintained at a specific temperature (e.g., 100°C) for a defined period (e.g., 48 hours). After exposure, dissolve the powder in a suitable solvent and dilute to the final concentration.
-
Photodegradation: Expose a solution of the drug or the solid powder to UV light (e.g., 254 nm) and/or visible light for a specified duration. After exposure, prepare a sample solution of the desired concentration.
-
Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method (e.g., HPLC or UPLC).
Protocol 2: Stability-Indicating UPLC Method
This is an example of a UPLC method developed for the analysis of Pitavastatin Calcium and its degradation products.[2][13]
-
Column: BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A suitable gradient program to achieve separation (e.g., start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B).
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 245 nm
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of Pitavastatin Calcium.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 3. CN112603891A - Stable pitavastatin calcium composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 3-epimer of Pitavastatin | CAS# 254452-92-1 | InvivoChem [invivochem.com]
- 12. Rapid and selective determination of pitavastatin calcium in presence of its degradation products and co-formulated drug by first-derivative micelle-e ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20813D [pubs.rsc.org]
- 13. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
Troubleshooting poor resolution in Pitavastatin chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in Pitavastatin chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor resolution in Pitavastatin HPLC analysis?
Poor resolution in Pitavastatin HPLC analysis, resulting in overlapping peaks or peaks that are not well-defined, can stem from several factors. These can be broadly categorized into issues with the mobile phase, the HPLC column, instrument parameters, or the sample itself. Common culprits include an incorrect mobile phase composition or pH, a degraded or unsuitable column, an excessive sample load, or fluctuations in temperature.[1]
Q2: My Pitavastatin peak is showing tailing. What could be the cause and how can I fix it?
Peak tailing for Pitavastatin can be caused by several factors, including:
-
Secondary interactions: Unwanted interactions between the analyte and the stationary phase. Using a mobile phase with an appropriate pH and ionic strength can help minimize these interactions.
-
Column degradation: Over time, the performance of an HPLC column can degrade, leading to peak tailing. Cleaning the column or replacing it may be necessary.[1]
-
Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[1]
Q3: I am observing peak fronting for my Pitavastatin peak. What is the likely cause?
Peak fronting is less common than tailing but can occur due to:
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Sample overload: Similar to peak tailing, injecting a sample that is too concentrated can cause fronting.[1]
-
Poor sample solubility: If the sample is not fully dissolved in the mobile phase, it can lead to distorted peak shapes. Ensure your sample is completely dissolved before injection.
-
Temperature mismatch: A significant temperature difference between the injected sample and the column can sometimes cause peak fronting.
Q4: My resolution has decreased over several runs. What should I check?
A gradual decrease in resolution often points to a problem with the column or the mobile phase.
-
Column contamination: Accumulation of contaminants from the sample matrix on the column can lead to a loss of efficiency.[1] Regularly flushing the column with a strong solvent can help.[1]
-
Column aging: HPLC columns have a finite lifetime. If the column has been used extensively, its performance will naturally decline.[1]
-
Mobile phase instability: Changes in the mobile phase composition due to evaporation of the more volatile solvent or pH drift can affect retention times and resolution.[1] Prepare fresh mobile phase regularly.
Troubleshooting Workflow
The following diagram provides a systematic approach to troubleshooting poor resolution in Pitavastatin chromatography.
Caption: Troubleshooting workflow for poor resolution.
Root Cause Analysis
The diagram below illustrates the potential relationships between different causes of poor resolution in HPLC.
Caption: Relationship between causes and symptoms.
Experimental Protocols
1. Mobile Phase Preparation (Example)
This protocol is based on a commonly cited method for Pitavastatin analysis.
-
Components: Acetonitrile (B52724) and 0.5% Acetic Acid in water.[2]
-
Preparation of 0.5% Acetic Acid:
-
Add 5 mL of glacial acetic acid to a 1000 mL volumetric flask.
-
Add HPLC grade water to the mark and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation (65:35 v/v Acetonitrile:0.5% Acetic Acid):
-
In a clean, suitable container, mix 650 mL of HPLC grade acetonitrile with 350 mL of the prepared 0.5% acetic acid solution.[2]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Pitavastatin reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.[2]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1-5 µg/mL).[2]
-
3. Sample Preparation (from Tablets)
-
Tablet Powder Preparation:
-
Sample Stock Solution:
-
Accurately weigh a portion of the tablet powder equivalent to a specific amount of Pitavastatin (e.g., 5 mg) and transfer it to a suitable volumetric flask (e.g., 10 mL).[3][4]
-
Add a portion of the mobile phase, sonicate for approximately 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.[3][4]
-
Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients.[3][4]
-
-
Working Sample Solution:
-
Dilute the filtered sample stock solution with the mobile phase to a concentration within the calibration range.
-
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Pitavastatin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | 0.5% Acetic acid: Acetonitrile (35:65 v/v)[2] | Phosphate buffer (pH 6.4): Methanol (50:50 v/v)[5] | Acetonitrile:Water (pH 3.0):Tetrahydrofuran (43:55:02 v/v/v)[3][6][7] | Phosphate buffer (pH 3.4): Acetonitrile (65:35 v/v)[8] |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[2] | Agilent HC C-18(2) (150 x 4.6 mm, 5 µm)[5] | Phenomenex kromasil C18 (250 x 4.6 mm, 5 µm)[3] | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[8] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[5] | 1.0 mL/min[3][6][7] | 0.9 mL/min[8] |
| Detection Wavelength | 245 nm[2] | 286 nm[5] | 249 nm[3] | 244 nm[8] |
| Retention Time | 4.2 min[2] | 4.321 min[5] | Not specified | 3.905 min[8] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (for replicate injections) | ≤ 2.0% |
References
- 1. uhplcs.com [uhplcs.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpar.com [ijpar.com]
Managing Pitavastatin Calcium polymorphic form instability in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of managing Pitavastatin (B1663618) Calcium's polymorphic form instability during experimentation. The information is designed to offer practical solutions and a deeper understanding of the physicochemical properties of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of Pitavastatin Calcium?
A1: Pitavastatin Calcium is known to exist in several polymorphic forms, including crystalline Forms A, B, C, D, E, F, and K, as well as an amorphous form.[1][2][3][4] Each form possesses a unique crystal lattice structure, which influences its physical and chemical properties, such as solubility, stability, and hygroscopicity.[2][4]
Q2: Which polymorphic form of Pitavastatin Calcium is the most stable?
A2: Form K is recognized as the most stable polymorphic form of Pitavastatin Calcium.[2][3] It demonstrates superior physical and chemical stability under various stress conditions, including high temperature, humidity, and mechanical stress.[2][3] This makes Form K a preferred candidate for pharmaceutical formulation development.[2]
Q3: Why is Form A of Pitavastatin Calcium considered unstable?
A3: Form A is particularly sensitive to drying conditions.[1] It can contain between 3% and 12% water, and improper drying that reduces the water content below 4% can lead to a decrease in crystallinity and conversion to less stable forms or the amorphous state.[1] The amorphous form, in turn, exhibits poor storage stability.[3]
Q4: How does polymorphism affect the experimental results of Pitavastatin Calcium?
A4: The presence of different and potentially interconverting polymorphs can lead to significant variability in experimental outcomes. Key properties affected include:
-
Solubility: Each polymorph has a distinct solubility profile, which can alter dissolution rates and bioavailability studies.[4]
-
Stability: Different forms exhibit varying degrees of stability, impacting degradation studies and shelf-life assessments.
-
Hygroscopicity: The tendency to absorb moisture from the environment differs between polymorphs, which can affect handling, weighing, and formulation performance.
Q5: What are the general solubility characteristics of Pitavastatin Calcium?
A5: Pitavastatin Calcium is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[5] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), with solubilities of approximately 25 mg/mL and 30 mg/mL, respectively. It is sparingly soluble in aqueous buffers. For instance, in a 1:1 solution of DMF and phosphate-buffered saline (PBS, pH 7.2), its solubility is approximately 0.5 mg/mL.
Troubleshooting Guide
Issue 1: Inconsistent solubility or dissolution results.
Possible Cause: Presence of mixed polymorphic forms or conversion between forms during the experiment.
Troubleshooting Steps:
-
Characterize the Starting Material: Before each experiment, confirm the polymorphic form of the Pitavastatin Calcium sample using Powder X-ray Diffraction (PXRD).
-
Control Environmental Conditions: Maintain consistent temperature and humidity throughout the experiment to minimize the risk of polymorphic transformation.
-
Standardize Sample Preparation: Use a consistent procedure for sample preparation, including solvent selection and handling, to avoid inducing polymorphic changes.
Issue 2: Degradation of the API during thermal analysis (e.g., DSC, TGA).
Possible Cause: Use of a thermally unstable polymorphic form, such as Form A.
Troubleshooting Steps:
-
Identify the Polymorph: Use PXRD to identify the specific polymorph being analyzed.
-
Refer to Thermal Stability Data: Consult the provided thermal stability data (Table 2) to understand the degradation profile of the identified polymorph. Form A is known to convert to an amorphous state and decompose at a lower temperature than the more stable Form K.[3]
-
Adjust Experimental Parameters: If using a less stable form, consider using a lower heating rate or a nitrogen atmosphere to minimize degradation during analysis.
Issue 3: Changes in the physical appearance or handling properties of the powder upon storage.
Possible Cause: Moisture-induced polymorphic transformation or conversion to the amorphous form due to hygroscopicity.
Troubleshooting Steps:
-
Assess Hygroscopicity: Perform Dynamic Vapor Sorption (DVS) analysis to understand the moisture sorption and desorption behavior of your specific polymorph.
-
Control Storage Conditions: Store Pitavastatin Calcium in a desiccator or a controlled humidity environment to prevent moisture uptake. For long-term storage, especially of more stable forms like Form K, packaging in polyethylene (B3416737) or hot-sealed laminated bags under an inert atmosphere (e.g., nitrogen) is recommended.[3]
-
Re-characterize Before Use: If the material has been stored for an extended period, re-characterize it using PXRD and Karl Fischer titration to confirm its polymorphic form and water content before use.
Data Presentation
Table 1: Comparative Physicochemical Properties of Pitavastatin Calcium Polymorphs
| Polymorphic Form | Key Physicochemical Characteristics |
| Form A | Contains 3-12% water; sensitive to drying, which can lead to instability and reduced crystallinity.[1] |
| Form B | Derived from suspending Form A in ethanol (B145695) with water as a co-solvent.[1] |
| Form C | Produced by suspending Form A in isopropanol (B130326) with water or a mixture of isopropanol and a ketone solvent with water.[1] |
| Form D | Prepared by suspending Form A in absolute ethanol.[1] |
| Form E | Formed by suspending Form A in 1,4-dioxane (B91453) with water.[1] |
| Form F | Generated by suspending Form A in methanol (B129727) with water.[1] |
| Form K | Superior chemical and physical stability under stress, high humidity, mechanical forces, and elevated temperatures; low hygroscopicity.[2][3] |
| Amorphous | Exhibits low storage stability and is chemically unstable.[3] |
Table 2: Thermal Stability of Pitavastatin Calcium Polymorphs
| Polymorphic Form | Decomposition/Transition Temperature | Analytical Method |
| Form A | Decomposes around 180°C; converts to an amorphous state at this temperature.[3][6] | DSC |
| Form K | Decomposes at temperatures above 248°C; shows minimal changes when heated to 220°C.[3][6] | DSC |
Table 3: Powder X-ray Diffraction (PXRD) Peaks (2θ) for Pitavastatin Calcium Polymorphs
| Form A[7][8] | Form B[4][8] | Form C[7][8] | Form D[7][8] | Form E[7][8] | Form F[7][8] | Form K[4][6] |
| 5.0 | 4.6 | 4.1 | 5.0 | 4.4 | 5.1 | 3.8 |
| 6.8 | 5.3 | 5.6 | 6.5 | 5.0 | 5.6 | 5.3 |
| 9.1 | 6.2 | 7.8 | 6.8 | 6.6 | 7.0 | 11.3 |
| 10.0 | 7.7 | 8.3 | 8.7 | 6.8 | 8.8 | 15.4 |
| 10.5 | 9.2 | 10.3 | 10.0 | 8.9 | 9.6 | 17.4 |
| 11.0 | 9.6 | 11.6 | 10.2 | 10.0 | 10.2 | 18.1 |
| 13.3 | 10.3 | 17.5 | 10.8 | 10.3 | 10.9 | 19.2 |
| 13.7 | 11.3 | 17.9 | 13.1 | 10.8 | 11.3 | 20.6 |
| 14.0 | 11.7 | 18.7 | 13.5 | 13.3 | 11.9 | 22.3 |
| 14.7 | 12.6 | 19.5 | 14.3 | 13.6 | 12.5 | 24.6 |
| 15.9 | 13.0 | 20.6 | 15.3 | 14.0 | 13.0 | |
| 16.9 | 13.9 | 21.5 | 16.1 | 15.2 | 13.7 | |
| 17.1 | 14.7 | 21.9 | 16.8 | 15.9 | 14.4 | |
| 18.4 | 14.9 | 23.1 | 18.2 | 16.4 | 14.7 | |
| 19.1 | 15.6 | 24.0 | 18.5 | 16.9 | 15.3 | |
| 20.8 | 16.3 | 24.8 | 19.0 | 17.8 | 15.5 | |
| 21.1 | 17.0 | 19.9 | 18.3 | 16.8 | ||
| 21.6 | 17.4 | 20.5 | 18.9 | 17.6 | ||
| 22.9 | 18.0 | 21.0 | 20.2 | 18.3 | ||
| 23.7 | 18.7 | 21.7 | 20.4 | 19.3 | ||
| 24.2 | 19.3 | 22.3 | 20.7 | 19.7 | ||
| 25.2 | 20.0 | 23.4 | 20.9 | 20.6 | ||
| 27.1 | 20.5 | 24.0 | 21.1 | 21.2 | ||
| 29.6 | 20.8 | 25.6 | 21.6 | 21.8 | ||
| 30.2 | 21.2 | 26.2 | 21.7 | 22.8 | ||
| 34.0 | 21.5 | 22.3 | 23.1 | |||
| 22.4 | 23.5 | 23.8 | ||||
| 23.2 | 23.8 | 24.1 | ||||
| 23.8 | 24.1 | 24.8 | ||||
| 24.4 | 24.7 | 25.7 | ||||
| 25.2 | 25.4 | 26.2 | ||||
| 26.0 | 26.6 | 26.6 | ||||
| 26.4 | 30.2 | 26.9 | ||||
| 27.0 | 34.0 | 28.4 | ||||
| 27.9 | 29.5 | |||||
| 28.9 | 29.8 | |||||
| 30.9 |
Experimental Protocols
Preparation of Pitavastatin Calcium Polymorphic Forms
-
Form A: Typically prepared by reacting a salt of pitavastatin (e.g., sodium pitavastatin) with a calcium salt (e.g., calcium chloride) in an aqueous medium.[1]
-
Forms B, C, D, E, and F: These forms are generally derived from Form A through solvent-mediated transformation.[1]
-
General Procedure: Suspend Form A in the appropriate solvent system (see Table 1) and stir at room temperature for a sufficient period (e.g., 20-24 hours) to allow for conversion. The resulting solid can then be isolated by filtration and dried under controlled conditions.
-
-
Form K: Prepared by adding an aqueous solution of a calcium source to an aqueous solution of a water-soluble salt of pitavastatin at a temperature between 40°C and 80°C.[2]
Analytical Techniques for Polymorph Characterization
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To identify the crystalline form of the material.
-
Methodology:
-
Gently grind the sample to a fine powder.
-
Mount the powder on a sample holder.
-
Scan the sample over a 2θ range of approximately 2° to 40°.
-
Compare the resulting diffractogram with the reference patterns for the known polymorphs (see Table 3).
-
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties, such as melting point and phase transitions.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to observe thermal events like melting and decomposition.
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To measure changes in mass as a function of temperature, indicating desolvation or decomposition.
-
Methodology:
-
Place a known weight of the sample onto the TGA balance.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
-
-
Dynamic Vapor Sorption (DVS):
-
Purpose: To assess the hygroscopicity of the material.
-
Methodology:
-
Place a pre-weighed sample in the DVS instrument.
-
Expose the sample to a programmed range of relative humidity (RH) steps (e.g., from 0% to 90% and back down in 10% increments) at a constant temperature (e.g., 25°C).
-
Monitor the change in mass at each RH step until equilibrium is reached.
-
Plot the change in mass versus RH to generate a sorption-desorption isotherm.
-
-
Visualizations
Caption: Pitavastatin's mechanism of action via HMG-CoA reductase inhibition.
Caption: Experimental workflow for managing polymorphic forms.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. EP2751081A1 - Polymorphic form of pitavastatin calcium - Google Patents [patents.google.com]
- 3. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (3S,5S)-Pitavastatin Calcium Solubility for Aqueous Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,5S)-Pitavastatin Calcium. The focus is on improving its solubility for aqueous-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Pitavastatin Calcium?
A1: Pitavastatin Calcium is a BCS Class II drug, characterized by low aqueous solubility and high permeability.[1] It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]
Q2: What are the recommended starting solvents for preparing a stock solution of Pitavastatin Calcium?
A2: For preparing a concentrated stock solution, it is recommended to use organic solvents. DMSO and DMF are excellent choices, with solubilities of approximately 25 mg/mL and 30 mg/mL, respectively.[2]
Q3: My Pitavastatin Calcium is not dissolving in my aqueous assay buffer. What should I do?
A3: Direct dissolution in aqueous buffers is challenging due to the compound's hydrophobic nature. The recommended method is to first dissolve the Pitavastatin Calcium in an organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous assay buffer to the final desired concentration.
Q4: What is the maximum recommended concentration of organic solvent in my final aqueous assay medium?
A4: The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system in your assay. Typically, a final DMSO or DMF concentration of 0.1% to 0.5% is well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific assay system.
Q5: How does pH affect the solubility of Pitavastatin Calcium?
A5: The solubility of Pitavastatin Calcium is pH-dependent. It exhibits higher solubility in acidic conditions. One study noted the highest solubility in 0.1 N HCl.[3][4] It is also soluble in dilute hydrochloric acid.[5]
Q6: Can I store Pitavastatin Calcium in an aqueous solution?
A6: It is not recommended to store Pitavastatin Calcium in aqueous solutions for extended periods. Aqueous solutions should be prepared fresh daily.[2] For long-term storage, it is best to keep it as a crystalline solid at -20°C or as a concentrated stock solution in an anhydrous organic solvent at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous buffer. | The final concentration in the aqueous buffer exceeds the solubility limit. The organic solvent from the stock solution is rapidly diffusing, causing the compound to crash out. | - Increase the percentage of the organic co-solvent in the final aqueous solution (if the assay permits).- Decrease the final concentration of Pitavastatin Calcium.- Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Inconsistent results between experiments. | - Degradation of the compound in aqueous solution.- Variability in the preparation of the working solution.- Interconversion between different polymorphic forms with varying solubilities.[6] | - Always prepare fresh working solutions from a stock solution for each experiment.- Ensure the stock solution is properly stored and has not undergone freeze-thaw cycles.- Standardize the protocol for preparing the working solution, including the rate of addition and mixing method. |
| Low apparent activity or potency in the assay. | - The actual concentration of dissolved Pitavastatin Calcium is lower than intended due to poor solubility.- The compound has degraded. | - Confirm the solubility of Pitavastatin Calcium in your specific assay buffer.- Consider using a different solvent system or a solubility-enhancing formulation like a self-nanoemulsifying drug delivery system (SNEDDS).[7] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [2] |
| DMF | ~30 mg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Water | Very slightly soluble | [5] |
| Methanol | Slightly soluble | [5] |
| Ethanol | Very slightly soluble | [5] |
| 0.1 N HCl | Highest solubility among tested aqueous media | [3][4] |
| Phosphate Buffer | 4.038 ± 0.546 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Pitavastatin Calcium Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Pitavastatin Calcium in DMSO.
Materials:
-
This compound (FW: 440.5 g/mol for the hemicalcium salt)[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 4.405 mg of Pitavastatin Calcium powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Aqueous Assays
This protocol details the preparation of a 10 µM working solution of Pitavastatin Calcium in a cell culture medium.
Materials:
-
10 mM Pitavastatin Calcium stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., cell culture medium, PBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the aqueous assay buffer. This results in a 100 µM intermediate solution with 1% DMSO.
-
Vortex the intermediate solution immediately and thoroughly to ensure proper mixing.
-
Prepare the final 10 µM working solution by adding 1 mL of the 100 µM intermediate solution to 9 mL of the aqueous assay buffer.
-
Vortex the final working solution. The final DMSO concentration will be 0.1%.
-
Use the working solution immediately for your experiment.
Note: Always include a vehicle control in your experiments containing the same final concentration of the solvent (e.g., 0.1% DMSO) used to prepare the working solution.
Visualizations
Signaling Pathway of Pitavastatin
Caption: Pitavastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Experimental Workflow for Improving Solubility
Caption: Workflow for preparing Pitavastatin Calcium for aqueous assays.
Logical Relationship of Solubility Factors
Caption: Factors influencing the aqueous solubility of Pitavastatin Calcium.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. China Pitavastatin Calcium 147526-32-7,Buy Pitavastatin Calcium 147526-32-7 Online -china-sinoway.com [china-sinoway.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Cell-Based Assays with Pitavastatin Calcium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in cell-based assays involving Pitavastatin Calcium. By addressing specific issues encountered during experimentation, this guide aims to enhance the reliability and reproducibility of your results.
Troubleshooting Guide
This section addresses common problems that can arise during cell-based assays with Pitavastatin Calcium, offering potential causes and actionable solutions to reduce variability.
1. Issue: High Variability in Assay Readouts Between Replicate Wells.
-
Potential Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[1]
-
Incomplete Drug Dissolution: Pitavastatin Calcium may not be fully solubilized, leading to inconsistent concentrations in the media.
-
Cell Morphology Changes: Alterations in cell appearance can indicate metabolic changes that affect assay results.[1]
-
-
Solutions:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension before and during plating. Consider using automated cell counters for accuracy.[3]
-
Ensure Complete Solubilization: Prepare a fresh, concentrated stock solution of Pitavastatin Calcium in an appropriate solvent like DMSO before diluting it in the culture medium.[4][5] Visually inspect for any precipitation.
-
Monitor Cell Morphology: Regularly observe cells under a microscope to ensure they appear healthy and consistent across all wells before and after treatment.[1]
-
2. Issue: Unexpectedly High or Low Cell Viability.
-
Potential Causes:
-
Incorrect Pitavastatin Calcium Concentration: The cytotoxic effects of Pitavastatin Calcium are dose-dependent and vary between cell lines.[6][7][8]
-
Cell Passage Number: Cells at very high or low passage numbers can exhibit altered growth rates and drug sensitivity.[9]
-
Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and assay outcomes.[9]
-
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug response.
-
-
Solutions:
-
Optimize Drug Concentration: Perform a dose-response experiment to determine the optimal concentration of Pitavastatin Calcium for your specific cell line and assay.
-
Maintain Consistent Passage Number: Use cells within a defined, low-passage number range for all experiments.[9]
-
Regularly Test for Contamination: Routinely screen cell cultures for mycoplasma and other contaminants.[9]
-
Standardize Serum: If possible, purchase a large batch of a single serum lot and pre-test it for your assays to ensure consistency.
-
3. Issue: Pitavastatin Calcium Appears to Precipitate in the Culture Medium.
-
Potential Causes:
-
Low Solubility in Aqueous Solutions: Pitavastatin Calcium has limited solubility in aqueous media.[5][10]
-
Incorrect Solvent or Dilution: The initial stock solution may not have been prepared correctly, or the final concentration in the medium may exceed its solubility limit.[5]
-
Interaction with Media Components: Components in the cell culture medium could potentially interact with the drug and reduce its solubility.
-
-
Solutions:
-
Proper Stock Solution Preparation: Dissolve Pitavastatin Calcium in a suitable organic solvent like DMSO to create a high-concentration stock solution.[4][5]
-
Stepwise Dilution: When preparing the final working concentration, dilute the stock solution in a stepwise manner, ensuring thorough mixing at each step to prevent precipitation.
-
Pre-warm Media: Adding the drug to pre-warmed media can sometimes improve solubility.
-
Solubility Testing: Before conducting the main experiment, perform a small-scale test to confirm the solubility of the desired Pitavastatin Calcium concentration in your specific cell culture medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pitavastatin Calcium in cell-based assays?
Pitavastatin Calcium is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway which is responsible for cholesterol biosynthesis.[11][12] By inhibiting this enzyme, Pitavastatin Calcium reduces the production of mevalonate and its downstream products, which are crucial for various cellular processes, including cell membrane integrity and protein prenylation.[13]
Q2: What are the typical working concentrations of Pitavastatin Calcium for in vitro studies?
The effective concentration of Pitavastatin Calcium can vary significantly depending on the cell line and the biological endpoint being measured. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Table 1: Reported In Vitro Concentrations and Effects of Pitavastatin Calcium
| Cell Line(s) | Concentration Range | Observed Effect | Citation(s) |
| SCC15, SW480 | 0.25–0.5 µM | Induction of apoptosis | [6] |
| Ca Ski, HeLa, C-33 A | 5-10 µM | Inhibition of cell viability, induction of apoptosis and cell cycle arrest | [7] |
| BT-549, MCF-7, HepG2 | IC50 values: 16.82, 9.52, and 1.84 µM, respectively | Cytotoxicity and G1/S phase arrest in HepG2 cells | [8] |
| Human T cells | IC50 of 3.6 nM (freshly stimulated), 48.5 nM (pre-activated) | Inhibition of proliferation | [14] |
| C. albicans | As low as 1 µM (in combination with fluconazole) | Fungicidal activity | [15] |
Q3: How should I prepare and store Pitavastatin Calcium for cell culture experiments?
For maximum stability and to avoid variability, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a high-purity, anhydrous solvent such as DMSO.[4] Pitavastatin Calcium is soluble in DMSO at approximately 100 mg/mL.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.[5]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in pre-warmed cell culture medium. Ensure thorough mixing.
Q4: What are the known signaling pathways affected by Pitavastatin Calcium that could influence my assay results?
Beyond its primary effect on the mevalonate pathway, Pitavastatin Calcium has been shown to modulate several other signaling pathways, which could impact your experimental outcomes. Understanding these "pleiotropic" effects can help in data interpretation and in reducing unexpected variability.
-
PI3K/Akt Pathway: Pitavastatin can suppress this key survival pathway, leading to decreased cell proliferation and survival.[16][17]
-
MAPK Pathway (ERK, p38): It can inhibit the activation of ERK and p38, which are involved in cell proliferation, differentiation, and inflammatory responses.[14][17]
-
NF-κB Signaling: Pitavastatin can regulate NF-κB, a critical regulator of inflammation and cell survival.[4]
Experimental Protocols
To ensure consistency, it is vital to follow standardized and detailed experimental protocols. Below are example methodologies for common assays used with Pitavastatin Calcium.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]
-
Drug Treatment: Prepare serial dilutions of Pitavastatin Calcium from a DMSO stock solution in fresh, pre-warmed culture medium. Replace the existing medium with the medium containing the various concentrations of Pitavastatin Calcium. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis (Caspase-Glo® 3/7) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate the cells for the predetermined treatment duration.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. Add the reagent to each well of the plate.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle-treated control.
Visualizations
Diagram 1: HMG-CoA Reductase Pathway and Pitavastatin Calcium's Point of Action
Caption: Pitavastatin Calcium inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Diagram 2: Experimental Workflow for a Cell-Based Assay with Pitavastatin Calcium
Caption: A standardized workflow is key to reducing variability in cell-based assays.
Diagram 3: Logical Troubleshooting Flow for High Variability
Caption: A logical approach to troubleshooting sources of assay variability.
References
- 1. marinbio.com [marinbio.com]
- 2. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The effects of statins on the function and differentiation of blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pitavastatin Calcium Confers Fungicidal Properties to Fluconazole by Inhibiting Ubiquinone Biosynthesis and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 17. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Drug-Drug Interactions in Preclinical Pitavastatin Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to proactively address and resolve potential drug-drug interaction (DDI) issues during preclinical studies with Pitavastatin (B1663618).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Pitavastatin in preclinical species and humans?
A1: Pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system.[1][2][3][4][5] The primary route of metabolism is glucuronidation, which is mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7.[1][2][6] This process leads to the formation of pitavastatin lactone, which is the major metabolite but is pharmacologically inactive.[6] The low involvement of CYP enzymes, particularly CYP3A4, significantly reduces the potential for many common drug-drug interactions.[7][8][9]
Q2: Which drug transporters are critical for the disposition of Pitavastatin?
A2: The disposition of Pitavastatin is heavily reliant on drug transporters. The most critical transporters are:
-
Hepatic Uptake: Organic anion transporting polypeptides (OATPs), primarily OATP1B1, and to a lesser extent OATP1B3 and OATP2B1, are responsible for the uptake of Pitavastatin from the blood into the liver.[1][10][11][12] Inhibition of these transporters can lead to a significant increase in systemic exposure to Pitavastatin.
-
Biliary Efflux: Breast Cancer Resistance Protein (BCRP/ABCG2) is a key transporter involved in the excretion of unchanged Pitavastatin from the liver into the bile.[13][14] Multidrug Resistance Protein 1 (MDR1/P-glycoprotein) and Multidrug Resistance-associated Protein 2 (MRP2) appear to play a minor role.[7][14]
Q3: What are the most common drug-drug interactions observed with Pitavastatin in preclinical and clinical settings?
A3: The most significant drug-drug interactions with Pitavastatin involve the inhibition of its transporters.[15] Co-administration with potent inhibitors of OATP1B1 can lead to clinically relevant increases in plasma concentrations of Pitavastatin.[10][16] Notable examples include:
-
Cyclosporine: A potent OATP1B1 inhibitor that can significantly increase Pitavastatin exposure.[10][11][16]
-
Rifampicin: Another strong OATP1B1 inhibitor that has been shown to markedly increase the AUC of Pitavastatin.[10][17]
-
Erythromycin: Can increase the serum concentration of pitavastatin.[18]
-
Gemfibrozil: May increase the serum concentration of pitavastatin.[18]
Interactions at the level of CYP enzymes are generally not clinically significant due to Pitavastatin's minimal metabolism through this pathway.[5][7]
Troubleshooting Guides
Issue 1: Unexpectedly high plasma concentrations of Pitavastatin in an in vivo study.
| Potential Cause | Troubleshooting Steps |
| Co-administered drug is an OATP1B1 inhibitor. | 1. Review the literature to determine if the co-administered drug is a known inhibitor of OATP1B1. 2. Conduct an in vitro OATP1B1 inhibition assay to determine the inhibitory potential (IC50 or Ki) of the co-administered drug. 3. If OATP1B1 inhibition is confirmed, consider reducing the dose of Pitavastatin or the interacting drug in subsequent studies, if feasible. |
| Co-administered drug is a BCRP inhibitor. | 1. Investigate the potential of the co-administered drug to inhibit BCRP through literature review and in vitro BCRP inhibition assays. 2. Analyze bile samples, if collected, to assess changes in biliary excretion of Pitavastatin. 3. A significant decrease in biliary excretion coupled with increased plasma levels may indicate a BCRP-mediated interaction. |
| Genetic polymorphism in the animal model. | 1. Be aware of potential genetic variations in transporters like OATP1B1 in the animal strain being used, which can affect Pitavastatin disposition.[13] 2. If significant inter-animal variability is observed, consider genotyping the animals for relevant transporter genes. |
| Formulation or dosing error. | 1. Verify the formulation of Pitavastatin and the co-administered drug. 2. Double-check all dosing calculations and administration procedures. |
Issue 2: Inconsistent results in in vitro DDI assays.
| Potential Cause | Troubleshooting Steps |
| Suboptimal experimental conditions. | 1. Ensure that the concentration of the probe substrate is well below its Km for the transporter or enzyme being studied. 2. Optimize the incubation time to be within the linear range of uptake or metabolism. 3. Verify the protein concentration used in the assay. |
| Cell line or microsome quality. | 1. Regularly perform quality control checks on the cell lines or microsomal preparations to ensure transporter or enzyme activity is consistent. 2. Use a positive control inhibitor with a known IC50 to validate each experiment. |
| Issues with test compound solubility or stability. | 1. Assess the solubility of the test compound in the assay buffer. 2. Evaluate the stability of the test compound under the incubation conditions. |
Quantitative Data on Pitavastatin Drug-Drug Interactions
The following table summarizes the pharmacokinetic changes of Pitavastatin when co-administered with known inhibitors.
| Inhibitor | Mechanism of Interaction | Change in Pitavastatin AUC | Change in Pitavastatin Cmax | Reference |
| Rifampicin (Oral) | OATP1B1 Inhibition | 5.7-fold increase | 4.4-fold increase | [17] |
| Rifampicin (IV) | OATP1B1 Inhibition | 7.6-fold increase | 6.0-fold increase | [17][19] |
| Cyclosporine | OATP1B1 Inhibition | Significant Increase (Specific fold-change varies by study) | Significant Increase | [10][11][16] |
Experimental Protocols
Protocol 1: In Vitro OATP1B1 Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on OATP1B1-mediated uptake of Pitavastatin.
Materials:
-
HEK293 cells stably expressing OATP1B1 (or other suitable cell line)
-
Vector-transfected control cells
-
[3H]-Pitavastatin (or other suitable radiolabeled probe substrate)
-
Test compound
-
Known OATP1B1 inhibitor (e.g., Rifampicin) as a positive control
-
Krebs-Henseleit buffer
-
Scintillation cocktail and counter
Methodology:
-
Cell Seeding: Seed OATP1B1-expressing cells and control cells in 24-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with pre-warmed Krebs-Henseleit buffer. Pre-incubate the cells with various concentrations of the test compound or positive control in buffer for 10 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding buffer containing [3H]-Pitavastatin (at a concentration below its Km) and the test compound/positive control.
-
Uptake Termination: After a predetermined incubation time (within the linear uptake phase), terminate the transport by aspirating the uptake solution and washing the cells rapidly with ice-cold buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the uptake in control cells from the uptake in OATP1B1-expressing cells to determine the OATP1B1-mediated transport. Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vivo Pharmacokinetic DDI Study in Rodents
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of Pitavastatin in a rodent model.
Materials:
-
Male Wistar rats (or other appropriate rodent model)
-
Pitavastatin
-
Test compound (potential interactor)
-
Vehicle for both drugs
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize animals to the study conditions for at least one week.
-
Study Design: Use a crossover design where each animal receives Pitavastatin alone and Pitavastatin with the test compound, with a washout period in between.
-
Dosing:
-
Control Group: Administer Pitavastatin (e.g., 1 mg/kg, oral gavage) in the appropriate vehicle.
-
Treatment Group: Administer the test compound at a predetermined time before or concurrently with the same dose of Pitavastatin.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentrations of Pitavastatin using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both the control and treatment groups using non-compartmental analysis.
-
Data Interpretation: Compare the pharmacokinetic parameters between the groups to determine the extent of the drug-drug interaction.
Visualizations
Caption: Pitavastatin metabolic and transport pathway.
Caption: Experimental workflow for DDI investigation.
Caption: Troubleshooting high Pitavastatin exposure.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pitavastatin: a new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-drug interactions with statins: will pitavastatin overcome the statins' Achilles' heel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitavastatin: a Distinctive Lipid-Lowering Drug - Page 4 [medscape.com]
- 10. Drug-drug interaction between pitavastatin and various drugs via OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic stability and uptake by human hepatocytes of pitavastatin, a new inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. The role of OATP1B1 and BCRP in pharmacokinetics and DDI of novel statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of BCRP (ABCG2) in the biliary excretion of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the pharmacokinetics and drug interactions of the two recently developed statins, rosuvastatin and pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Pitavastatin Lactone Metabolite Interference: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pitavastatin (B1663618) lactone metabolite interference in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is Pitavastatin lactone and why is it a concern in bioanalysis?
A1: Pitavastatin lactone is the major, but pharmacologically inactive, metabolite of Pitavastatin.[1] It is formed in the liver through glucuronidation followed by lactonization.[2] The primary concern in bioanalytical settings is the instability of the lactone form, which can readily convert back to the active parent drug, Pitavastatin, especially in biological matrices like plasma.[3] This interconversion can lead to an overestimation of Pitavastatin concentrations and an underestimation of the lactone, resulting in inaccurate pharmacokinetic data.[3]
Q2: What is the primary cause of Pitavastatin lactone instability in plasma samples?
A2: The interconversion of Pitavastatin lactone to Pitavastatin in plasma is primarily pH-dependent. The physiological pH of blood plasma (around 7.4) facilitates the hydrolysis of the lactone ring, converting it back to the open-chain carboxylic acid form of Pitavastatin.
Q3: How can I prevent the interconversion of Pitavastatin lactone to Pitavastatin during sample collection and processing?
A3: The most effective method to prevent interconversion is to acidify the plasma sample immediately after collection. Adding a pH 4.2 buffer solution to freshly collected plasma samples has been shown to effectively inhibit the conversion of the lactone to the parent drug.[3]
Q4: Are there any other metabolites of Pitavastatin I should be aware of?
A4: While Pitavastatin lactone is the major metabolite, Pitavastatin is also minimally metabolized by cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent CYP2C8.[4] However, the lactone is the most significant metabolite in human plasma.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Pitavastatin and its lactone metabolite.
Issue 1: Inaccurate and variable Pitavastatin concentrations, suggesting lactone conversion.
-
Symptom: Higher than expected Pitavastatin concentrations, poor reproducibility between replicate sample preparations, or a noticeable decrease in lactone concentration over time in stored plasma samples.
-
Root Cause: Hydrolysis of Pitavastatin lactone to Pitavastatin in the plasma sample due to suboptimal pH.
-
Solution:
-
Immediate Sample Acidification: The most critical step is to stabilize the plasma sample immediately after collection. Add a pH 4.2 buffer to the fresh plasma to inhibit the interconversion.[3] A detailed protocol is provided in the "Experimental Protocols" section.
-
Maintain Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize any potential enzymatic or chemical degradation.
-
Validate Stability: Perform and document thorough stability experiments (bench-top, freeze-thaw, and long-term) for both Pitavastatin and its lactone metabolite in the stabilized matrix to ensure the integrity of the samples under your laboratory's conditions.
-
Issue 2: Poor chromatographic separation of Pitavastatin and Pitavastatin lactone.
-
Symptom: Co-elution or significant peak overlap between Pitavastatin and its lactone metabolite, making accurate quantification difficult.
-
Root Cause: Inadequate chromatographic conditions (e.g., column, mobile phase composition, pH, or gradient).
-
Solution:
-
Optimize Mobile Phase pH: The ionization state of Pitavastatin (a carboxylic acid) is highly dependent on the mobile phase pH. To achieve good retention and peak shape for both the parent and lactone, it is crucial to control the mobile phase pH. A pH below the pKa of Pitavastatin (around 4) will ensure it is in its less polar, non-ionized form, leading to better retention on a C18 column. An acidic mobile phase, such as one containing 0.1% formic acid, is often effective.
-
Adjust Organic Modifier Composition and Gradient: Experiment with different ratios of organic solvents (e.g., acetonitrile (B52724) and methanol) and adjust the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting compounds.
-
Evaluate Different Stationary Phases: If resolution is still a challenge on a standard C18 column, consider columns with different selectivities, such as a C8, phenyl-hexyl, or a column with a different particle size.
-
Issue 3: Signal suppression or enhancement (Matrix Effects).
-
Symptom: Inconsistent and inaccurate results, particularly at the lower limit of quantification (LLOQ), and high variability in the internal standard response across different samples.
-
Root Cause: Co-eluting endogenous components from the plasma matrix (e.g., phospholipids, salts) are interfering with the ionization of the analytes in the mass spectrometer source.
-
Solution:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of the analytes while minimizing the co-extraction of matrix components.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[5] A protocol for SPE is provided in the "Experimental Protocols" section.
-
-
Optimize Chromatography: Ensure that Pitavastatin and its lactone elute in a region of the chromatogram with minimal matrix effects. This can be assessed using a post-column infusion experiment.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences the same ionization suppression or enhancement. If a SIL-IS is not available, use a structural analog that has similar chromatographic and mass spectrometric behavior.
-
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Pitavastatin and its Lactone Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitavastatin | 422.2 | 290.3 |
| Pitavastatin Lactone | 404.2 | 290.3 |
| Candesartan Cilexetil (IS) | 611.3 | 423.2 |
Data sourced from Qi et al., 2013.[3]
Experimental Protocols
Protocol 1: Plasma Sample Stabilization
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Stabilization: Immediately transfer the plasma to a clean tube. For every 1 mL of plasma, add a pre-determined volume of pH 4.2 buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer) to achieve the target pH. The exact volume of buffer should be validated to ensure consistent pH adjustment.[3]
-
Mixing and Storage: Gently vortex the stabilized plasma samples. Store the samples at -80°C until analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 0.5 mL of stabilized plasma, add the internal standard solution. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Pitavastatin and Lactone Metabolite Analysis.
Caption: Troubleshooting Decision Tree for Pitavastatin Analysis.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pitavastatin Calcium Stability in Solution for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Pitavastatin Calcium in solution for long-term experiments.
Troubleshooting Guide: Degradation of Pitavastatin Calcium in Solution
This guide addresses common issues related to the degradation of Pitavastatin Calcium in experimental solutions.
| Issue | Potential Cause | Recommended Action | Supporting Evidence |
| Rapid degradation of Pitavastatin Calcium in aqueous solution. | Hydrolysis: Pitavastatin Calcium is susceptible to degradation in both acidic and basic conditions. | - Maintain the pH of the solution close to neutral (pH 7.2).- If acidic or basic conditions are required for the experiment, prepare fresh solutions immediately before use and minimize exposure time.- For storage, use a buffered solution at pH 7.2. | Significant degradation is observed in acid and base stress conditions.[1][2][3] |
| Precipitation of Pitavastatin Calcium from aqueous solution. | Low aqueous solubility: Pitavastatin Calcium is sparingly soluble in aqueous buffers. | - For maximum solubility, first dissolve Pitavastatin Calcium in an organic solvent like DMSO or DMF, and then dilute with the aqueous buffer of choice.- A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[4] | Pitavastatin (calcium salt) is sparingly soluble in aqueous buffers.[4] |
| Discoloration or loss of potency of the stock solution over time. | Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of Pitavastatin Calcium. | - Store stock solutions and experimental samples in amber-colored vials or protect them from light by wrapping containers in aluminum foil.- Conduct experiments under subdued lighting conditions whenever possible. | Pitavastatin has been shown to be photolabile, with exposure to UV-A radiation leading to photodegradation.[5][6] Mild degradation is observed when exposed to light for an overall illumination of 1.2 million Klux hours.[3] |
| Inconsistent experimental results with stored solutions. | Oxidative degradation: The presence of oxidizing agents can lead to the degradation of Pitavastatin Calcium. | - Use high-purity, degassed solvents for solution preparation.- Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.- Avoid contact with materials that can leach oxidizing agents. | Mild degradation is observed in the presence of 10% H2O2 upon heating.[3] Stability studies showed the drug undergoes degradation in oxidative stress conditions.[7] |
| Degradation at elevated temperatures. | Thermal degradation: While relatively stable at room temperature, prolonged exposure to high temperatures can accelerate degradation. | - Store stock solutions at -20°C for long-term storage.[4]- For short-term storage, refrigeration at 2-8°C is recommended.[8]- Avoid repeated freeze-thaw cycles. | Pitavastatin calcium exposed to dry heat at 100°C for 48 hours showed no degradation.[3] However, for long-term stability in solution, lower temperatures are recommended. |
Quantitative Data Summary
The following tables summarize key quantitative data for Pitavastatin Calcium.
Table 1: Solubility of Pitavastatin Calcium
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Methanol | Slightly soluble | [9] |
| Water | Very slightly soluble | [9] |
| Ethanol | Very slightly soluble | [9] |
| 0.1 N HCl | Highest solubility among aqueous media tested | [10][11] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Table 2: Stability of Pitavastatin Calcium under Stress Conditions
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (1N HCl, heated) | Significant degradation | [3] |
| Basic Hydrolysis (1N NaOH, heated) | Significant degradation | [3] |
| Oxidation (10% H₂O₂, heated) | Mild degradation | [3] |
| Thermal (100°C dry heat, 48 hours) | No degradation | [3] |
| Photolytic (UV and visible light) | Mild degradation | [3][5] |
Experimental Protocols
Protocol 1: Preparation of Pitavastatin Calcium Stock Solution
Objective: To prepare a stable, concentrated stock solution of Pitavastatin Calcium for use in long-term experiments.
Materials:
-
Pitavastatin Calcium (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber-colored microcentrifuge tubes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Weigh the desired amount of Pitavastatin Calcium powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
Vortex the solution until the Pitavastatin Calcium is completely dissolved.
-
Purge the headspace of the tube with an inert gas (nitrogen or argon) to displace oxygen.
-
Seal the tube tightly.
-
Store the stock solution at -20°C for long-term stability.
Protocol 2: Stability Assessment by UPLC
Objective: To determine the stability of Pitavastatin Calcium in a given solution over time using Ultra-Performance Liquid Chromatography (UPLC).
Materials:
-
Pitavastatin Calcium solution to be tested
-
UPLC system with a UV detector
-
BEH C18 column (e.g., 100 x 2.1 mm, 1.7 µm particles)
-
Mobile Phase A: 0.03% orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Diluent: Water and acetonitrile (90:10 v/v)
Procedure:
-
Chromatographic Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Detection wavelength: 245 nm
-
Injection volume: 2 µL
-
Gradient program: A time-based gradient from 45% to 100% B and back to 45% B.[3]
-
-
Sample Preparation:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the Pitavastatin Calcium solution.
-
Dilute the aliquot with the diluent to a suitable concentration for UPLC analysis (e.g., 0.10 mg/mL).
-
-
Analysis:
-
Inject the prepared sample onto the UPLC system.
-
Monitor the chromatogram for the appearance of degradation peaks and a decrease in the peak area of the parent Pitavastatin Calcium.
-
Calculate the percentage of degradation by comparing the peak area of Pitavastatin Calcium at each time point to the initial time point.
-
Visualizations
Caption: Pitavastatin's mechanism of action and key signaling pathways.
Caption: Workflow for assessing Pitavastatin Calcium stability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Pitavastatin Calcium for in vitro experiments?
A1: For aqueous-based in vitro experiments, it is recommended to first dissolve Pitavastatin Calcium in an organic solvent such as DMSO or DMF, where it has higher solubility (~25-30 mg/mL).[4] This stock solution can then be diluted with your aqueous experimental buffer. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a final concentration of approximately 0.5 mg/mL.[4]
Q2: How should I store my Pitavastatin Calcium stock solution to ensure its stability for long-term experiments?
A2: For long-term storage, Pitavastatin Calcium stock solutions prepared in an organic solvent like DMSO should be stored at -20°C in tightly sealed, amber-colored vials.[4] It is also advisable to purge the headspace with an inert gas to minimize oxidation.
Q3: My aqueous solution of Pitavastatin Calcium becomes cloudy over time. What is happening?
A3: Cloudiness or precipitation is likely due to the low aqueous solubility of Pitavastatin Calcium.[4] To avoid this, ensure you are not exceeding its solubility limit in your final aqueous solution. Preparing the stock solution in DMSO or DMF before diluting into your aqueous buffer can help maintain its solubility.
Q4: I am seeing extra peaks in my chromatogram when analyzing my Pitavastatin Calcium solution. What could they be?
A4: The appearance of extra peaks in your chromatogram likely indicates the presence of degradation products. Pitavastatin Calcium can degrade under various conditions, including acidic, basic, oxidative, and photolytic stress.[1][2][3] Review your solution preparation and storage procedures to identify potential causes of degradation as outlined in the troubleshooting guide.
Q5: Is it necessary to protect my Pitavastatin Calcium solutions from light during experiments?
A5: Yes, it is recommended to protect Pitavastatin Calcium solutions from light. Studies have shown that it is photolabile and can degrade upon exposure to UV and visible light.[3][5][6] Using amber-colored containers and minimizing light exposure during experimental procedures will help enhance its stability.
References
- 1. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]
- 9. China Pitavastatin Calcium 147526-32-7,Buy Pitavastatin Calcium 147526-32-7 Online -china-sinoway.com [china-sinoway.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pitavastatin Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Pitavastatin (B1663618) from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Pitavastatin from biological samples?
A1: The three primary techniques for extracting Pitavastatin from biological matrices such as plasma, serum, and urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] The choice of method depends on factors like the required sensitivity, sample cleanliness, and available resources.
Q2: Which extraction method generally provides the highest recovery and cleanest extracts for Pitavastatin?
A2: Solid-Phase Extraction (SPE) is often reported to yield the highest and most consistent recoveries with the cleanest extracts, effectively minimizing matrix effects.[3] However, Liquid-Liquid Extraction (LLE) can also provide good recoveries, often exceeding 70%.[4]
Q3: What are the key considerations for selecting an appropriate internal standard (IS) for Pitavastatin bioanalysis?
A3: An ideal internal standard should mimic the physicochemical properties, extraction recovery, and ionization response of Pitavastatin. A stable isotope-labeled internal standard, such as Pitavastatin-d4, is considered the gold standard as it co-elutes with the unlabeled drug, effectively compensating for variability during sample preparation and analysis. Other commonly used internal standards include Rosuvastatin and Telmisartan.
Q4: How can the interconversion between Pitavastatin and its lactone metabolite be prevented during sample processing?
A4: The interconversion between Pitavastatin and its lactone metabolite, which can be unstable, can be inhibited by adding a pH 4.2 buffer solution to the freshly collected plasma samples.[5]
Q5: What are the recommended storage conditions for plasma samples containing Pitavastatin?
A5: For long-term stability, plasma samples should be stored at -20°C or colder. Studies have shown that Pitavastatin in human plasma is stable for at least 80 days at -20°C and can withstand multiple freeze-thaw cycles.[6] For short-term storage, processed samples are generally stable at room temperature for at least 8 hours.[6]
Troubleshooting Guides
Low Extraction Recovery
Problem: I am experiencing low recovery of Pitavastatin after extraction.
Possible Causes & Solutions:
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb Pitavastatin from the SPE sorbent.
-
Solution: Increase the volume or the elution strength of the solvent. Ensure the chosen solvent is appropriate for the sorbent and analyte properties.
-
-
Analyte Breakthrough (SPE): Pitavastatin may be washing out during the sample loading or washing steps.
-
Incorrect pH (LLE): The pH of the aqueous phase may not be optimal for partitioning Pitavastatin into the organic solvent.
-
Solution: Adjust the pH of the sample to suppress the ionization of Pitavastatin, thereby increasing its affinity for the organic phase.
-
-
Insufficient Phase Separation (LLE): Emulsion formation can lead to poor recovery.
-
Solution: Centrifuge at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help break emulsions.
-
-
Incomplete Protein Precipitation (PPT): If proteins are not fully precipitated, Pitavastatin may remain bound and be discarded with the protein pellet.
-
Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to the sample is used. Vortex the sample thoroughly and allow sufficient time for precipitation at an appropriate temperature (e.g., on ice).
-
High Matrix Effects
Problem: I am observing significant signal suppression or enhancement for Pitavastatin in my LC-MS/MS analysis.
Possible Causes & Solutions:
-
Co-elution of Endogenous Components: Phospholipids and other matrix components can co-elute with Pitavastatin and interfere with its ionization.
-
Solution 1 (Method Optimization): Modify the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of Pitavastatin from interfering matrix components.
-
Solution 2 (Enhanced Sample Cleanup): SPE generally provides cleaner extracts compared to LLE and PPT, thus reducing matrix effects.[9] If using LLE, consider a back-extraction step. If using PPT, a subsequent clean-up step like SPE may be necessary.
-
-
Choice of Ionization Source: The type of ionization source can influence the susceptibility to matrix effects.
-
Solution: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can sometimes be less prone to matrix effects for certain analytes.
-
Poor Reproducibility
Problem: My results for Pitavastatin extraction are inconsistent between samples or batches.
Possible Causes & Solutions:
-
Inconsistent Evaporation: If an evaporation step is used, inconsistencies in the speed and temperature of evaporation can lead to variability.
-
Solution: Use a consistent and controlled evaporation method, such as a nitrogen evaporator with a water bath at a fixed temperature. Avoid evaporating to complete dryness, as this can make reconstitution difficult.
-
-
Variable Sample Handling: Inconsistencies in vortexing times, centrifugation speeds, or incubation times can introduce variability.
-
Solution: Adhere strictly to a standardized and validated protocol for all sample preparation steps.
-
-
SPE Cartridge Variability: Inconsistent packing or activation of SPE cartridges can lead to variable performance.
-
Solution: Ensure proper and consistent conditioning and equilibration of the SPE cartridges before loading the sample. Use cartridges from a reputable supplier and from the same lot for a given batch of samples.
-
Data Presentation: Comparison of Extraction Methods
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | Generally high and consistent (often >80%)[6] | Good to high (often >70%)[4] | Can be lower and more variable due to co-precipitation |
| Matrix Effect | Low, provides the cleanest extracts | Moderate, depends on solvent and sample | High, often requires further cleanup |
| Selectivity | High, can be tailored by sorbent choice | Moderate to high, depends on solvent and pH | Low, non-selective |
| Throughput | Can be automated for high throughput | Can be labor-intensive | High, simple and fast |
| Cost | Higher initial cost for cartridges | Lower cost for solvents | Lowest cost |
| LLOQ | Can achieve very low LLOQs (e.g., 0.08 ng/mL)[3] | Good LLOQs (e.g., 0.1 ng/mL)[2] | Generally higher LLOQs |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Pitavastatin in Human Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard (e.g., Rosuvastatin) and vortex.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute Pitavastatin with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Pitavastatin in Human Plasma
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., Telmisartan) and vortex.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of acetonitrile (B52724) and methanol).[2] Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C. Reconstitute the residue in the mobile phase.
Protein Precipitation (PPT) Protocol for Pitavastatin in Human Plasma
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for direct injection or further processing (e.g., evaporation and reconstitution).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pitavastatin in human plasma via HPLC-ESI-MS/MS and subsequent application to a clinical study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Properties of Single- and Multiple-Dose Pitavastatin Calcium Tablets in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. youtube.com [youtube.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
(3S,5S)-Pitavastatin Calcium vs Atorvastatin in vitro potency
An objective comparison of the in vitro potency of (3S,5S)-Pitavastatin Calcium and Atorvastatin (B1662188), focusing on their inhibitory effects on HMG-CoA reductase, is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to highlight the differences in potency and provides detailed methodologies for the key assays cited.
Comparative Potency of Pitavastatin (B1663618) and Atorvastatin
(3S,5S)-Pitavastatin is the 3-epimer of Pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the cholesterol biosynthesis pathway.[2][3][4][5][6][7] Statins, including pitavastatin and atorvastatin, act as competitive inhibitors of HMG-CoA reductase, thereby reducing the synthesis of cholesterol and various other compounds derived from mevalonate.[2][3][4][5]
In vitro studies consistently demonstrate that pitavastatin is a more potent inhibitor of HMG-CoA reductase than atorvastatin. One study found that the half-maximal inhibitory concentration (IC50) for pitavastatin in inhibiting cholesterol synthesis in the human hepatoma cell line HepG2 was 5.8 nM.[8] This was reported to be 5.7 times more potent than atorvastatin under the same conditions.[8] Another study focusing on the direct inhibition of HMG-CoA reductase in rat liver microsomes reported an IC50 for pitavastatin of 6.8 nM.[8] A broader study comparing multiple statins found that most, including pitavastatin and atorvastatin, exhibited IC50 values in the range of 3-20 nM for HMG-CoA reductase inhibition.[9]
Data Presentation: HMG-CoA Reductase Inhibition
The following table summarizes the comparative in vitro potency of Pitavastatin and Atorvastatin based on available experimental data.
| Compound | Assay System | Parameter | Value (nM) | Relative Potency | Reference |
| Pitavastatin | Human HepG2 Cells (Cholesterol Synthesis) | IC50 | 5.8 | 5.7-fold > Atorvastatin | [8] |
| Atorvastatin | Human HepG2 Cells (Cholesterol Synthesis) | IC50 | ~33 | - | [8] |
| Pitavastatin | Rat Liver Microsomes (HMG-CoA Reductase) | IC50 | 6.8 | - | [8] |
| Pitavastatin | Recombinant Human HMG-CoA Reductase | IC50 | 3-20 | - | [9] |
| Atorvastatin | Recombinant Human HMG-CoA Reductase | IC50 | 3-20 | - | [9] |
Note: The IC50 value for Atorvastatin in HepG2 cells was calculated based on the reported 5.7-fold lower potency relative to Pitavastatin.
Experimental Protocols
The determination of IC50 values for HMG-CoA reductase inhibitors typically involves an in vitro enzyme activity assay. The protocol outlined below is a representative method based on commercially available kits and published studies.[7][10][11][12]
HMG-CoA Reductase (HMGR) Activity Assay Protocol
Objective: To measure the inhibitory activity of test compounds (e.g., Pitavastatin, Atorvastatin) on HMG-CoA reductase by monitoring the rate of NADPH oxidation.
Principle: The enzymatic activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[7] The rate of this reaction is inversely proportional to the level of inhibition.
Materials:
-
HMG-CoA Reductase (catalytic domain), e.g., 0.5-0.7 mg/mL
-
HMG-CoA Substrate Solution
-
NADPH
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer)[9]
-
Test Compounds: this compound and Atorvastatin, dissolved in an appropriate solvent (e.g., DMSO or water).
-
Control Inhibitor (e.g., Pravastatin)[12]
-
Microplate reader capable of kinetic measurements at 340 nm
-
96-well UV-transparent plates
Procedure:
-
Reagent Preparation: Prepare a 1x Assay Buffer by diluting a concentrated stock. Reconstitute NADPH and HMG-CoA reductase enzyme to their working concentrations in the 1x Assay Buffer. Keep all reagents on ice.
-
Assay Plate Setup:
-
Blank/Control Wells: Add assay buffer and NADPH.
-
Enzyme Activity Wells (No Inhibitor): Add assay buffer, NADPH, HMG-CoA substrate, and HMG-CoA reductase.
-
Inhibitor Wells: Add assay buffer, NADPH, HMG-CoA substrate, various concentrations of the test compound (Pitavastatin or Atorvastatin), and HMG-CoA reductase.
-
-
Reaction Initiation: The reaction is typically initiated by the addition of the HMG-CoA reductase enzyme or the HMG-CoA substrate.
-
Kinetic Measurement: Immediately after adding the final reagent, place the 96-well plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm in kinetic mode, with readings taken every 20-30 seconds for 5-10 minutes.[11]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) for each well.
-
The specific activity of the enzyme is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[10]
-
Percentage inhibition for each concentration of the test compound is calculated relative to the uninhibited enzyme activity control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve using non-linear regression.[9]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of HMG-CoA Reductase by statins in the mevalonate pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for determining HMG-CoA reductase inhibitor IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
- 10. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 11. abcam.cn [abcam.cn]
- 12. japsonline.com [japsonline.com]
Comparative Analysis of Pitavastatin and Rosuvastatin on HDL-C Elevation: A Guide for Researchers
This guide provides a detailed comparative analysis of Pitavastatin (B1663618) and Rosuvastatin (B1679574), focusing on their respective impacts on High-Density Lipoprotein Cholesterol (HDL-C) levels. The information is compiled from various clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Statin-Induced HDL-C Elevation
Statins primarily lower Low-Density Lipoprotein Cholesterol (LDL-C) by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1] However, they also exert a modest but clinically relevant effect on raising HDL-C levels.[2][3] The precise mechanisms are not fully elucidated but are thought to involve several pathways. A key proposed mechanism is the increased synthesis of Apolipoprotein A-I (ApoA-I), the primary protein component of HDL, which promotes the formation of new HDL particles (neogenesis) in the liver.[2][3] Additionally, by reducing the levels of LDL and Very-Low-Density Lipoproteins (VLDL), statins decrease the substrate available for Cholesteryl Ester Transfer Protein (CETP). This results in reduced transfer of cholesteryl esters from HDL to other lipoproteins, thereby increasing the cholesterol content of HDL particles.[4][5]
Caption: Proposed signaling pathway for statin-mediated elevation of HDL-C.
Comparative Efficacy on Lipid Parameters
Clinical trials have directly compared the efficacy of Pitavastatin and Rosuvastatin on lipid profiles. While both are effective at lowering LDL-C, their impact on HDL-C can vary. Rosuvastatin is generally considered a more potent statin for LDL-C reduction.[6] Some studies suggest Pitavastatin may have a more favorable or consistently positive effect on HDL-C, particularly in certain patient populations.[7][8][9]
Table 1: Comparative Effects of Pitavastatin and Rosuvastatin on HDL-C, LDL-C, and Triglycerides (TG)
| Study | Patient Population | Treatment Arms & Duration | % Change in HDL-C | % Change in LDL-C | % Change in TG |
| PATROL Trial (2011) [10][11] | Hypercholesterolemia with risk factors for CAD | Pitavastatin 2 mg/day (16 weeks) | +2.9% (NS) | -41% | - |
| Rosuvastatin 2.5 mg/day (16 weeks) | +4.6% (p<0.01) | -42% | - | ||
| Taku, et al. (2011) [12] | Type 2 Diabetes with Hyperlipidemia | Pitavastatin 2 mg/day (12 weeks) | Increased (value not specified) | -34.8% to -36.9% | Lowered (value not specified) |
| Rosuvastatin 2.5 mg/day (12 weeks) | Increased (value not specified) | -44.1% to -44.7% | Lowered (value not specified) | ||
| Abe, et al. (2015) [13] | Dyslipidemia with Chronic Kidney Disease | Pitavastatin ~1.4 mg/day (12 months) | - | - | - |
| Rosuvastatin ~2.5 mg/day (12 months) | All lipid parameters significantly more improved with Rosuvastatin | All lipid parameters significantly more improved with Rosuvastatin | All lipid parameters significantly more improved with Rosuvastatin | ||
| Real-World Study (2021) [9] | Hyperlipidemia with Diabetes | Pitavastatin (dose not specified, 1 year) | Statistically significant increase | Statistically significant decrease | Statistically significant decrease |
| Rosuvastatin (dose not specified, 1 year) | No significant increase | Statistically significant decrease | Statistically significant decrease |
NS = Not Significant; CAD = Coronary Artery Disease. Data extracted from published study results.
Detailed Experimental Protocols
The methodologies of key comparative studies are crucial for interpreting their findings. Below is a summary of the protocol from the PATROL trial, a head-to-head comparison.
Study: Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy (PATROL) Trial.[10][11]
-
Objective: To compare the safety and efficacy of Pitavastatin, Atorvastatin, and Rosuvastatin in patients with hypercholesterolemia.
-
Study Design: A prospective, randomized, controlled, parallel-group, multicenter clinical trial.
-
Patient Population: 302 patients with elevated LDL-C levels and risk factors for coronary artery disease.
-
Randomization and Treatment: Patients were randomized to one of three groups:
-
Pitavastatin (2 mg/day)
-
Rosuvastatin (2.5 mg/day)
-
Atorvastatin (10 mg/day)
-
-
Duration: 16 weeks.
-
Primary Endpoints:
-
Rate of drug-related adverse events.
-
Percentage change in LDL-C from baseline.
-
-
Secondary Endpoints: Changes in other lipid parameters, including HDL-C and triglycerides.
-
Analysis: Efficacy was assessed by analyzing the changes in lipoprotein levels from baseline to the end of the 16-week treatment period. Safety was assessed by monitoring adverse events and clinical laboratory variables.
Caption: Experimental workflow of the PATROL head-to-head comparative trial.
Discussion and Conclusion
Both Pitavastatin and Rosuvastatin effectively modify lipid profiles but exhibit different characteristics regarding their impact on HDL-C.
-
Efficacy: In head-to-head trials at commonly prescribed low doses, Rosuvastatin (2.5 mg) demonstrated a statistically significant increase in HDL-C, whereas the increase with Pitavastatin (2 mg) was not always significant.[10][11] However, other studies, particularly in patients with diabetes, suggest Pitavastatin provides a significant HDL-C benefit where Rosuvastatin may not.[9] It is important to note that the HDL-raising effect of statins is generally modest, typically in the range of 4% to 12%.[14][15] The response can also be influenced by baseline triglyceride and HDL-C levels, with greater percentage increases often seen in patients with lower baseline HDL-C.[5][16]
-
Metabolism: A key difference lies in their metabolism. Pitavastatin is minimally metabolized by cytochrome P450 (CYP) enzymes, reducing the potential for drug-drug interactions compared to other statins.[6][17][18] Rosuvastatin undergoes limited metabolism by CYP2C9.[15][17] This makes Pitavastatin a potentially safer option for patients on multiple medications.[6][17]
References
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of HDL-cholesterol elevation by statins and its effects on HDL functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of HDL-Cholesterol Elevation by Statins and Its Effects on HDL Functions [jstage.jst.go.jp]
- 4. Effects of Statins on High-Density Lipoproteins: A Potential Contribution to Cardiovascular Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of statins on HDL-C: a complex process unrelated to changes in LDL-C: analysis of the VOYAGER Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marleydrug.com [marleydrug.com]
- 7. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 11. Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy (Quantity and Quality of LDL) [jstage.jst.go.jp]
- 12. A crossover study of rosuvastatin and pitavastatin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Trial of Pitavastatin Versus Rosuvastatin for Dyslipidemia in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosuvastatin and Progression of Atherosclerosis - Page 2 [medscape.com]
- 15. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. The clinical impact of pitavastatin: comparative studies with other statins on LDL-C and HDL-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pitavastatin increases HDL particles functionally preserved with cholesterol efflux capacity and antioxidative actions in dyslipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pitavastatin vs. Simvastatin in Lowering LDL-C
In the landscape of lipid-lowering therapies, both pitavastatin (B1663618) and simvastatin (B1681759) are established players, belonging to the statin class of drugs that inhibit HMG-CoA reductase, a critical enzyme in cholesterol synthesis. This guide provides a detailed, data-driven comparison of their efficacy in reducing Low-Density Lipoprotein Cholesterol (LDL-C), tailored for researchers, scientists, and drug development professionals.
Efficacy in LDL-C Reduction: A Quantitative Overview
Multiple clinical trials and meta-analyses have compared the LDL-C lowering capabilities of pitavastatin and simvastatin. The data consistently demonstrates that pitavastatin is non-inferior, and in some instances superior, to simvastatin in reducing LDL-C levels.
A meta-analysis of randomized controlled trials showed that pitavastatin 2 mg demonstrated a significantly greater reduction in LDL-C compared to simvastatin 20 mg.[1][2] Specifically, the reduction in LDL-C was 39% for the pitavastatin 2 mg group versus 35% for the simvastatin 20 mg group.[1][2] At higher doses, pitavastatin 4 mg and simvastatin 40 mg showed comparable LDL-C reductions of 44% and 43%, respectively.[1][2]
Another meta-analysis pooling data from four clinical trials involving 908 patients on pitavastatin and 381 on simvastatin found no statistically significant difference in LDL-C reduction between pitavastatin 4 mg/day and simvastatin 40 mg/day after 12 weeks of treatment.[3][4] Similarly, at lower doses, simvastatin 20 mg showed a trend towards greater efficacy in lowering LDL-C compared to pitavastatin 2 mg at 4 weeks, though this difference was not statistically significant.[3][5]
The following tables summarize the key quantitative data from comparative studies:
Table 1: Head-to-Head Comparison of LDL-C Reduction (%)
| Dosage Comparison | Pitavastatin Mean LDL-C Reduction (%) | Simvastatin Mean LDL-C Reduction (%) | Study Duration |
| Pitavastatin 2 mg vs. Simvastatin 20 mg | 39% | 35% | 12 weeks |
| Pitavastatin 4 mg vs. Simvastatin 40 mg | 44% | 43% | 12 weeks |
| Pitavastatin 4 mg vs. Simvastatin 40 mg | -44.0 ± 12.8% | -43.8 ± 14.4% | 12 weeks |
Table 2: Effects on Other Lipid Parameters
| Dosage Comparison | Parameter | Pitavastatin Mean Change (%) | Simvastatin Mean Change (%) | P-value |
| Pitavastatin 4 mg vs. Simvastatin 40 mg | HDL-C | +6.8% | +4.5% | 0.083 |
| Pitavastatin 4 mg vs. Simvastatin 40 mg | Triglycerides | -19.8% | -14.8% | 0.044 |
| Pitavastatin 2 mg vs. Simvastatin 20 mg | Total Cholesterol | Statistically significant reduction vs. simvastatin | - | 0.041 |
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. A typical experimental design is a prospective, randomized, double-blind, active-controlled, parallel-group study.
Inclusion Criteria:
-
Patients with primary hypercholesterolemia or combined dyslipidemia.
-
Often, patients are at high risk for coronary heart disease (CHD).[6]
Methodology:
-
Dietary Run-in: A 6-8 week period where patients follow a standard lipid-lowering diet.[6]
-
Randomization: Patients are randomly assigned to receive either pitavastatin or simvastatin at specified daily doses.[2][6] The allocation is often in a 2:1 ratio (e.g., 236 to pitavastatin and 119 to simvastatin in one study).[6]
-
Treatment Period: A typical duration of treatment is 12 weeks.[2][6]
-
Primary Efficacy Variable: The primary outcome measured is the percentage change in LDL-C from baseline to the end of the treatment period.[6]
-
Lipid Measurement: Blood samples are collected at baseline and at the end of the study to measure lipid profiles, including LDL-C, total cholesterol, HDL-C, and triglycerides.
Mechanism of Action: HMG-CoA Reductase Inhibition
Both pitavastatin and simvastatin function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis in the liver. This inhibition leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL from the circulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of pitavastatin with simvastatin in primary hypercholesterolaemia or combined dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of pitavastatin and simvastatin in patients with hypercholesterolemia: a meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Comparative efficacy of pitavastatin and simvastatin in high-risk patients: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UV Spectrophotometry for Pitavastatin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the determination of Pitavastatin (B1663618), a widely prescribed statin for managing hypercholesterolemia.
This comparison is based on published experimental data from validated methods, offering insights into the performance of each technique in terms of linearity, accuracy, precision, and sensitivity. Detailed experimental protocols are provided to enable replication and adaptation for specific laboratory needs.
Performance Comparison: HPLC vs. UV Spectrophotometry
The selection of an analytical method hinges on a balance of sensitivity, specificity, and operational complexity. While HPLC typically offers higher specificity and sensitivity, UV spectrophotometry presents a simpler, more cost-effective alternative for routine analysis. The following tables summarize the key performance parameters of validated methods for Pitavastatin analysis.
| Parameter | HPLC Method | UV Spectrophotometry Method | Reference |
| Linearity Range | 0.1 - 2.5 µg/mL | 2 - 20 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [2][3] |
| Mean Recovery (%) | 100.26 ± 0.75% | 99.65 ± 1.24% | [1] |
| Limit of Detection (LOD) | 1.949 ng/mL | Not specified in direct comparison | [2] |
| Limit of Quantification (LOQ) | 5.907 ng/mL | Not specified in direct comparison | [2] |
| Precision (%RSD) | < 2% | < 2% | [2] |
Experimental Protocols
Detailed methodologies for both HPLC and UV spectrophotometric analysis of Pitavastatin are outlined below. These protocols are based on validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Pitavastatin in bulk drug and pharmaceutical dosage forms.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% orthophosphoric acid or phosphate (B84403) buffer) is typical. A common composition is acetonitrile (B52724) and water with triethylamine, adjusted to a slightly acidic pH.[1][4]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.[1][4]
-
Detection Wavelength: Detection is typically performed at the maximum absorbance wavelength of Pitavastatin, which is around 238 nm or 245 nm.[1]
-
Injection Volume: A 20 µL injection volume is standard.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Pitavastatin reference standard in a suitable solvent such as methanol (B129727) or the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 2.5 µg/mL).[1]
-
Sample Preparation: For tablets, an appropriate number of tablets are weighed and finely powdered. A portion of the powder equivalent to a known amount of Pitavastatin is accurately weighed, dissolved in the solvent, sonicated to ensure complete dissolution, and diluted to a known volume. The solution is then filtered before injection.
UV-Visible Spectrophotometry Method
This method provides a simpler and faster approach for the quantification of Pitavastatin.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Solvent:
-
Methanol is a commonly used solvent for Pitavastatin analysis.[1]
3. Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of Pitavastatin in the chosen solvent is scanned over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For Pitavastatin in methanol, the λmax is approximately 238 nm.[1]
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of Pitavastatin reference standard is prepared in the selected solvent.
-
Working Standard Solutions: A series of dilutions are made from the stock solution to prepare standards within the linear range (e.g., 2-20 µg/mL).[1]
-
Sample Preparation: Similar to the HPLC method, a known quantity of powdered tablets is dissolved in the solvent, sonicated, diluted to a specific volume, and filtered. The final concentration should fall within the established linear range of the method.
-
-
Measurement: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank.
Cross-Validation Workflow
The process of cross-validating two analytical methods ensures that both techniques provide comparable and reliable results. A typical workflow for cross-validation is depicted in the following diagram.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC and UV spectrophotometry are viable methods for the quantitative analysis of Pitavastatin. The choice between the two will depend on the specific requirements of the analysis. HPLC offers superior selectivity and sensitivity, making it the preferred method for complex matrices and trace-level quantification, as well as for stability-indicating assays where separation of degradation products is crucial.[5] Conversely, UV spectrophotometry is a simple, rapid, and cost-effective technique suitable for routine quality control of bulk drug and finished products where interference from excipients is minimal.[1] The data presented in this guide demonstrates that both methods, when properly validated, can provide accurate and precise results for the determination of Pitavastatin.
References
- 1. Estimation of pitavastatin calcium in tablet dosage forms by column liquid chromatography and ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijpar.com [ijpar.com]
Unveiling Stereoselectivity: A Comparative Analysis of Pitavastatin Enantiomers in HMG-CoA Reductase Inhibition
For Immediate Release
[City, State] – December 10, 2025 – A detailed comparative analysis of the enantiomers of Pitavastatin reveals significant stereoselectivity in the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The naturally occurring (+)-(3R,5S)-enantiomer of Pitavastatin demonstrates substantially higher inhibitory potency compared to its (-)-(3S,5R)-enantiomer, highlighting the critical role of stereochemistry in the drug's efficacy.
Pitavastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase and is clinically used to lower elevated cholesterol levels. The active pharmaceutical ingredient is the calcium salt of the (3R,5S)-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-(E)-6-heptenoic acid. This specific stereoisomer, also referred to as (+)-pitavastatin, is responsible for the therapeutic effect of the drug.
Efficacy Comparison of Pitavastatin Stereoisomers
Experimental data from HMG-CoA reductase assays consistently show that the (+)-(3R,5S)-enantiomer of Pitavastatin is a highly potent inhibitor of the enzyme, with reported IC50 values in the nanomolar range. In contrast, the (-)-(3S,5R)-enantiomer exhibits significantly weaker inhibitory activity. This marked difference in potency underscores the highly specific nature of the interaction between the statin and the active site of the HMG-CoA reductase enzyme.
| Enantiomer/Stereoisomer | Configuration | HMG-CoA Reductase Inhibitory Activity (IC50) |
| (+)-Pitavastatin | (3R,5S) | ~6.8 nM |
| (-)-Pitavastatin | (3S,5R) | Significantly higher than (+)-Pitavastatin |
| Other Diastereomers | (3R,5R), (3S,5S) | Data not widely available, but expected to be less active |
Note: The IC50 value for (+)-Pitavastatin is a widely cited figure. Specific quantitative data for the other enantiomers and diastereomers is less prevalent in publicly available literature, but it is well-established that the (3R,5S) form is the active isomer.
The stereochemistry at the C3 and C5 positions of the heptenoic acid side chain is crucial for the binding affinity of Pitavastatin to the HMG-CoA reductase enzyme. The precise spatial arrangement of the hydroxyl and carboxyl groups in the (+)-(3R,5S)-enantiomer allows for optimal interaction with the amino acid residues in the enzyme's active site, leading to potent inhibition.
Experimental Methodology: HMG-CoA Reductase Assay
The inhibitory activity of Pitavastatin enantiomers is typically determined using an in vitro HMG-CoA reductase assay. The following provides a generalized protocol for such an experiment:
Objective: To determine the 50% inhibitory concentration (IC50) of Pitavastatin enantiomers on HMG-CoA reductase activity.
Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Pitavastatin enantiomers (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer to their final working concentrations. A dilution series of each Pitavastatin enantiomer is prepared.
-
Assay Setup: The reaction is typically performed in a 96-well microplate. Each well contains the assay buffer, a fixed concentration of HMG-CoA reductase, and a specific concentration of the Pitavastatin enantiomer being tested. Control wells containing the enzyme and vehicle (solvent) without the inhibitor are also included.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrates, HMG-CoA and NADPH.
-
Kinetic Measurement: The absorbance at 340 nm is measured at regular intervals over a specific period. The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot.
-
Data Analysis: The percentage of inhibition for each concentration of the Pitavastatin enantiomer is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
HMG-CoA Reductase Signaling Pathway and Pitavastatin Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by Pitavastatin.
Caption: HMG-CoA Reductase Pathway and Pitavastatin's Point of Inhibition.
Experimental Workflow for HMG-CoA Reductase Assay
The diagram below outlines the key steps involved in a typical HMG-CoA reductase inhibition assay.
Caption: Workflow for an in vitro HMG-CoA Reductase Inhibition Assay.
A Comparative In Vitro Drug Interaction Profile of Pitavastatin and Other Leading Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro drug interaction profiles of pitavastatin (B1663618), a newer generation statin, with other widely prescribed statins: atorvastatin (B1662188), rosuvastatin (B1679574), and simvastatin (B1681759). The focus is on interactions mediated by cytochrome P450 (CYP) enzymes and the organic anion transporting polypeptide 1B1 (OATP1B1), key determinants of drug metabolism and disposition. All quantitative data is supported by experimental evidence to facilitate objective evaluation.
Executive Summary
In vitro studies demonstrate that pitavastatin possesses a distinct drug interaction profile compared to other leading statins. Its minimal metabolism by the cytochrome P450 (CYP) enzyme system translates to a lower propensity for CYP-mediated drug-drug interactions.[1][2] While all statins are substrates of the hepatic uptake transporter OATP1B1, the clinical implications of OATP1B1 inhibition may vary among them. This guide delves into the specifics of these interactions, presenting key quantitative data and the experimental methodologies used to derive them.
Cytochrome P450 (CYP) Enzyme Interaction Profile
The potential for drug-drug interactions via inhibition or induction of CYP enzymes is a critical consideration in drug development and clinical practice. Statins exhibit varied dependencies on CYP enzymes for their metabolism, directly influencing their interaction profiles.
Comparative CYP450 Inhibition
The following table summarizes the in vitro inhibitory potential of pitavastatin and other statins on major CYP isoforms. The data, presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), reveals significant differences among these agents.
| Statin | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Pitavastatin | >100 | >100 | >100 | >100 | >100 |
| Atorvastatin | >100 | ~200 | ~200 | ~200 | ~100 |
| Rosuvastatin | >50 | >50 | >50 | >50 | >50 |
| Simvastatin (acid) | >100 | ~200 | ~200 | >400 | ~200 |
Data compiled from multiple in vitro studies.[3] Values represent approximate concentrations and can vary based on experimental conditions.
Key Findings:
-
Pitavastatin demonstrates a negligible inhibitory effect on the major CYP isoforms tested, with IC50 values consistently exceeding 100 µM.[1] This suggests a very low likelihood of pitavastatin acting as a perpetrator drug in CYP-mediated interactions.
-
Atorvastatin and simvastatin (in its active acid form) show moderate inhibition of CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values generally in the range of 100-200 µM.[3]
-
Rosuvastatin exhibits weak inhibition across the tested CYP isoforms, with IC50 values typically greater than 50 µM.[4][5]
Metabolic Pathways of Statins
The metabolic fate of statins is a key determinant of their drug interaction potential. Pitavastatin and rosuvastatin are minimally metabolized by CYP enzymes, whereas atorvastatin and simvastatin are extensively metabolized by CYP3A4.
Figure 1. Primary metabolic pathways for different statins.
OATP1B1-Mediated Drug Interaction Profile
Organic anion transporting polypeptide 1B1 (OATP1B1) is a crucial transporter responsible for the hepatic uptake of many drugs, including all statins. Inhibition of OATP1B1 can lead to increased systemic exposure of statins, potentially elevating the risk of myopathy and rhabdomyolysis.
Comparative OATP1B1 Inhibition
The following table presents the in vitro inhibition constants (Ki) of various drugs on the OATP1B1-mediated uptake of different statins. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Pitavastatin Ki (µM) | Atorvastatin Ki (µM) | Rosuvastatin Ki (µM) | Simvastatin Acid Ki (µM) |
| Cyclosporine A | 0.11 | 0.82 | 0.05 | 0.04 |
| Rifampicin | 0.83 | 1.0 | 0.63 | 0.2 |
| Gemfibrozil (B1671426) | 18 | 68.05 | 25 | 29 |
Data compiled from multiple in vitro studies.[6][7][8] Values can vary based on the specific probe substrate and experimental system used.
Key Findings:
-
All four statins are substrates for OATP1B1 and their hepatic uptake can be inhibited by co-administered drugs that are OATP1B1 inhibitors.[8][9]
-
Cyclosporine A is a potent inhibitor of OATP1B1-mediated uptake for all tested statins.[6][8]
-
Rifampicin and gemfibrozil also demonstrate inhibitory effects on the OATP1B1-mediated transport of these statins.[6][7]
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.
Materials:
-
Human liver microsomes (pooled)
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound and positive control inhibitors
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the incubation buffer, human liver microsomes, and varying concentrations of the test compound or positive control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[10][11]
Figure 2. A generalized workflow for a CYP inhibition assay.
In Vitro OATP1B1 Inhibition Assay
Objective: To determine the inhibition constant (Ki) of a test compound on OATP1B1-mediated transport.
Materials:
-
HEK293 cells stably transfected with the OATP1B1 transporter (and mock-transfected cells as a control)
-
OATP1B1 probe substrate (e.g., [3H]-estradiol-17β-glucuronide, atorvastatin)
-
Test compound and a known OATP1B1 inhibitor (e.g., cyclosporine A)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lysis buffer
-
Scintillation counter or LC-MS/MS system for analysis
Procedure:
-
Seed the OATP1B1-expressing and mock-transfected HEK293 cells in a multi-well plate and grow to confluency.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with the uptake buffer containing various concentrations of the test compound or the positive control inhibitor at 37°C.
-
Initiate the uptake by adding the OATP1B1 probe substrate to the wells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C, ensuring uptake is in the linear range.
-
Terminate the transport by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular concentration of the probe substrate using a scintillation counter (for radiolabeled substrates) or LC-MS/MS.
-
Subtract the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells to determine the OATP1B1-specific transport.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][12]
Conclusion
The in vitro drug interaction profile of pitavastatin is characterized by a significantly lower potential for CYP450-mediated interactions when compared to atorvastatin and simvastatin. This is primarily due to its minimal metabolism through the CYP enzyme system. While all statins are susceptible to interactions involving the OATP1B1 transporter, the overall risk profile for pitavastatin appears favorable, particularly in patients on multiple medications metabolized by CYP enzymes. This comparative guide provides researchers and drug development professionals with valuable data to inform preclinical and clinical assessments of drug-drug interaction risks.
References
- 1. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-drug interaction between pitavastatin and various drugs via OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Comparative study of Pitavastatin's effect on hs-CRP levels
An in-depth look at the anti-inflammatory effects of pitavastatin (B1663618) compared to other statins, supported by clinical data and mechanistic insights.
High-sensitivity C-reactive protein (hs-CRP) is a key biomarker for inflammation and a recognized predictor of future cardiovascular events. Statins, primarily known for their lipid-lowering effects, also exhibit pleiotropic anti-inflammatory properties, including the reduction of hs-CRP levels. This guide provides a comparative analysis of pitavastatin's effect on hs-CRP levels versus other commonly prescribed statins, presenting data from key clinical trials, outlining experimental methodologies, and illustrating the underlying signaling pathways.
Quantitative Comparison of hs-CRP Reduction
The following table summarizes the results from head-to-head clinical trials comparing the effects of pitavastatin, atorvastatin (B1662188), and rosuvastatin (B1679574) on hs-CRP levels.
| Study | Statin & Daily Dose | Treatment Duration | Patient Population | Baseline hs-CRP (mg/L) | Post-Treatment hs-CRP (mg/L) | Percentage Reduction in hs-CRP |
| PATROL Trial | Pitavastatin 2 mg | 16 weeks | Hypercholesterolemia | 0.8 | 0.6 | 25.0% |
| Atorvastatin 10 mg | 16 weeks | Hypercholesterolemia | 0.9 | 0.7 | 22.2% | |
| Rosuvastatin 2.5 mg | 16 weeks | Hypercholesterolemia | 0.8 | 0.6 | 25.0% | |
| Abe M, et al. (Crossover Study) | Pitavastatin 2 mg | 12 weeks | Type 2 Diabetes with Hyperlipidemia | 1.01 ± 0.89 | 0.78 ± 0.69 | 22.8% |
| Rosuvastatin 2.5 mg | 12 weeks | Type 2 Diabetes with Hyperlipidemia | 1.01 ± 0.89 | 0.68 ± 0.59 | 32.7% | |
| PREMIUM Study | Pitavastatin 2 mg | 12 weeks | Hypercholesterolemia with Metabolic Syndrome | 1.16 ± 1.02 | 0.83 ± 0.78 | 28.4% |
Experimental Protocols
The data presented above are derived from rigorously conducted clinical trials. Below are the key aspects of their methodologies:
PATROL Trial (Randomized, Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy)
-
Study Design: A prospective, randomized, open-label, parallel-group multicenter trial.[1]
-
Participants: 302 patients with hypercholesterolemia and risk factors for coronary artery disease.[2]
-
Intervention: Patients were randomly assigned to receive pitavastatin (2 mg/day), atorvastatin (10 mg/day), or rosuvastatin (2.5 mg/day) for 16 weeks.[1][2]
-
hs-CRP Measurement: Serum hs-CRP levels were measured at baseline and at the end of the 16-week treatment period.[2]
Abe M, et al. (Crossover Study)
-
Study Design: A randomized, open-label, crossover study.[3]
-
Participants: 90 Japanese patients with type 2 diabetes and hyperlipidemia.[3]
-
Intervention: Patients were randomly assigned to receive either pitavastatin (2 mg/day) or rosuvastatin (2.5 mg/day) for 12 weeks, followed by a switch to the other statin for another 12 weeks after a washout period.[3]
-
hs-CRP Measurement: Plasma hs-CRP levels were measured at baseline and after each 12-week treatment period.[3]
PREMIUM Study (Impact of pitavastatin on high-sensitivity C-reactive protein and adiponectin in hypercholesterolemic patients with the metabolic syndrome)
-
Study Design: An open-label, single-group, multicenter study.[4]
-
Participants: 103 consecutive patients with hypercholesterolemia, including 69 with metabolic syndrome.[4]
-
Intervention: All patients received pitavastatin (2 mg/day) for 12 weeks.[4]
-
hs-CRP Measurement: Plasma hs-CRP levels were measured at baseline and after the 12-week treatment period.[4]
Signaling Pathways and Experimental Workflows
Mechanism of Statin-Mediated hs-CRP Reduction
Statins reduce hs-CRP levels primarily through their anti-inflammatory effects, which are independent of their lipid-lowering action. The key mechanism involves the inhibition of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme. This leads to a reduction in the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras.
The inhibition of Rho GTPase prenylation, in particular, leads to the downregulation of the Rho/Rho-kinase pathway. This, in turn, suppresses the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7][8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including interleukin-6 (IL-6), a potent stimulator of CRP production in the liver. By inhibiting the NF-κB pathway, pitavastatin reduces IL-6 production, leading to lower hepatic CRP synthesis and secretion.[9]
References
- 1. Randomized head-to-head comparison of pitavastatin, atorvastatin, and rosuvastatin for safety and efficacy (quantity and quality of LDL): the PATROL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 3. A crossover study of rosuvastatin and pitavastatin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of pitavastatin on high-sensitivity C-reactive protein and adiponectin in hypercholesterolemic patients with the metabolic syndrome: the PREMIUM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitavastatin suppresses formation and progression of cerebral aneurysms through inhibition of the nuclear factor kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of pitavastatin on NF-kappaB activated by TNF-alpha in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Pitavastatin with Other Statins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of pitavastatin (B1663618) relative to other commonly prescribed statins, including atorvastatin (B1662188), rosuvastatin (B1679574), simvastatin (B1681759), and pravastatin (B1207561). The assessment is based on both in vitro enzymatic inhibition and clinical efficacy in reducing low-density lipoprotein cholesterol (LDL-C). Detailed experimental methodologies and visual pathway diagrams are included to support the presented data.
Comparative Potency of Pitavastatin
The potency of a statin can be evaluated at two primary levels: its direct inhibitory effect on the target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, and its clinical efficacy in lowering LDL-C levels in patients.
Inhibition of HMG-CoA Reductase (IC50 Values)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. Pitavastatin demonstrates potent, competitive inhibition of HMG-CoA reductase, with an IC50 value in the nanomolar range.[1] Studies indicate that pitavastatin's inhibitory effect is more potent than that of simvastatin and pravastatin.[1] In general, most statins exhibit IC50 values for HMG-CoA reductase inhibition in the low nanomolar range, typically between 3-20 nM.[2]
Reduction of LDL-Cholesterol (Clinical Efficacy)
Clinical trial data provides a practical measure of a statin's potency. Pitavastatin has been shown to be a potent agent for LDL-C reduction, comparable to or exceeding the efficacy of other widely used statins at therapeutic doses.[3][4] On a milligram-to-milligram basis, pitavastatin 4 mg is approximately equivalent to atorvastatin 20 mg and rosuvastatin 10 mg in its LDL-C lowering effect.[3] Furthermore, comparative studies have established that pitavastatin is significantly more potent than pravastatin and simvastatin at equivalent dosages.[3] A Cochrane review further quantified its relative potency, finding it to be approximately 6-fold more potent than atorvastatin and 1.7-fold more potent than rosuvastatin in reducing LDL-C.[5]
Data Presentation
The following tables summarize the quantitative data on the comparative potency of pitavastatin.
Table 1: In Vitro Potency - HMG-CoA Reductase Inhibition
| Statin | IC50 Value (nM) | Relative Potency Notes |
| Pitavastatin | 6.8 | 2.4-fold more potent than simvastatin; 6.8-fold more potent than pravastatin.[1] |
| Atorvastatin | 3-20 (Range) | Most statins fall within this general inhibitory range.[2] |
| Rosuvastatin | 3-20 (Range) | Most statins fall within this general inhibitory range.[2] |
| Simvastatin | ~16.3 | Calculated based on relative potency to pitavastatin.[1] |
| Pravastatin | ~46.2 | Calculated based on relative potency to pitavastatin.[1] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented are for comparative purposes.
Table 2: Clinical Potency - Dose-Dependent LDL-C Reduction
| Statin | Daily Dose | Mean LDL-C Reduction | Dose Equivalence for Similar LDL-C Reduction |
| Pitavastatin | 1 mg | ~33-37%[3][6] | Pitavastatin 2 mg is non-inferior to Atorvastatin 10 mg and Simvastatin 20 mg.[3] |
| 2 mg | ~38-40%[3] | Pitavastatin 4 mg is non-inferior to Atorvastatin 20 mg and Simvastatin 40 mg.[3] | |
| 4 mg | ~45-50%[3] | Pitavastatin is more potent than Pravastatin at comparable doses (e.g., 4 mg vs 40 mg).[3] | |
| Atorvastatin | 10 mg | ~39% | - |
| 20 mg | ~43% | - | |
| 40 mg | ~50% | - | |
| Rosuvastatin | 5 mg | ~45% | - |
| 10 mg | ~49% | - | |
| 20 mg | ~55% | - | |
| Simvastatin | 20 mg | ~38% | - |
| 40 mg | ~41% | - | |
| Pravastatin | 40 mg | ~34% | - |
Source: Data compiled from multiple clinical trials and comparative reviews.[3][6][7]
Experimental Methodologies
1. HMG-CoA Reductase Inhibition Assay
This in vitro assay quantifies the inhibitory effect of a compound on the activity of the HMG-CoA reductase enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M phosphate (B84403) buffer).
-
Reconstitute purified HMG-CoA reductase enzyme in the assay buffer to a known concentration (e.g., 0.9 µg/ml).
-
Prepare a solution of the substrate, HMG-CoA (e.g., 20 µM).
-
Prepare a solution of the cofactor, NADPH.
-
Prepare serial dilutions of the test statins (e.g., pitavastatin) and control inhibitors.
-
-
Assay Procedure:
-
In a 96-well plate, add the HMG-CoA reductase enzyme solution to each well.
-
Add the various concentrations of the test statins to the respective wells. Include wells for a positive control (enzyme only) and a negative control (no enzyme).
-
Incubate the plate to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate and NADPH cofactor to all wells.
-
-
Detection and Measurement:
-
The activity of HMG-CoA reductase is determined by monitoring the consumption of NADPH.
-
Measure the decrease in absorbance at 340 nm over time using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
2. Cellular Cholesterol Synthesis Assay
This cell-based assay measures the ability of a statin to inhibit de novo cholesterol synthesis within a relevant cell line (e.g., human hepatocytes).
Protocol:
-
Cell Culture:
-
Culture human hepatocytes (or a suitable cell line like HepG2) in appropriate media until they reach a desired confluency.
-
-
Statin Treatment:
-
Treat the cells with various concentrations of the test statins for a predetermined period (e.g., 24 hours). Include an untreated control group.
-
-
Radiolabeling:
-
Add a radiolabeled precursor, such as [14C]-acetate, to the cell culture medium. Cells will incorporate this label into newly synthesized cholesterol.
-
Incubate the cells for a specific duration to allow for the uptake and incorporation of the radiolabel.
-
-
Lipid Extraction:
-
Wash the cells to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., hexane/isopropanol).
-
-
Quantification:
-
Separate the cholesterol from other lipid components using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of cholesterol synthesis for each statin concentration, normalized to the total protein content of the cells.
-
Determine the percentage of inhibition compared to the untreated control cells to assess the potency of the statin in a cellular context.
-
Visualizations
Diagram 1: Statin Mechanism of Action
References
- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 2. DSpace [helda.helsinki.fi]
- 3. droracle.ai [droracle.ai]
- 4. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
Pioneering Analytical Techniques for the Quality Control of Pitavastatin and Ezetimibe Combinations
In the landscape of cardiovascular therapy, the combination of Pitavastatin (B1663618) and Ezetimibe (B1671841) stands as a potent therapeutic option for managing hyperlipidemia. The synergy of Pitavastatin, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, and Ezetimibe, a cholesterol absorption inhibitor, necessitates robust analytical methodologies to ensure the quality and efficacy of their combined dosage forms. This guide provides a comparative analysis of various validated analytical techniques for the simultaneous determination of Pitavastatin and Ezetimibe in a binary mixture, offering researchers and drug development professionals a comprehensive overview of the available methods.
The analytical techniques explored herein include UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC). Each method has been evaluated based on its performance parameters, including linearity, accuracy, precision, and sensitivity, with detailed experimental protocols provided for reproducibility.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often dictated by the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness. The following tables summarize the quantitative performance data of different validated methods for the simultaneous analysis of Pitavastatin and Ezetimibe.
Table 1: Performance Data for UV-Spectrophotometric Methods
| Parameter | Pitavastatin Calcium | Ezetimibe | Reference |
| Wavelength (nm) | 244.60 | 234 | [1][2][3] |
| Linearity Range (µg/mL) | 1-5 | 5-25 | [1][2][3] |
| Correlation Coefficient (r²) | 0.999 | 0.997 | [1][2] |
| Accuracy (% Recovery) | 98.28 - 101.71 | 98.08 - 102.00 | [1] |
| Intraday Precision (%RSD) | 0.35 - 0.80 | 0.13 - 0.34 | [2][3] |
| Interday Precision (%RSD) | 0.27 - 0.78 | 0.21 - 0.34 | [2][3] |
| LOD (µg/mL) | 0.051 | 0.124 | [1][2][3] |
| LOQ (µg/mL) | 0.155 | 0.375 | [1][2][3] |
Table 2: Performance Data for Liquid Chromatographic (LC/HPLC) Methods
| Parameter | Pitavastatin | Ezetimibe | Reference |
| Column | Phenomenex Luna C18 (250 mm, 4.6mm i.d., 5µm) | Phenomenex Luna C18 (250 mm, 4.6mm i.d., 5µm) | [4][5][6] |
| Mobile Phase | 0.1% Orthophosphoric acid: Acetonitrile: Triethylamine (B128534) (19.8: 80: 0.2, v/v/v), pH 3 ± 0.05 | 0.1% Orthophosphoric acid: Acetonitrile: Triethylamine (19.8: 80: 0.2, v/v/v), pH 3 ± 0.05 | [4][5][6] |
| Flow Rate (mL/min) | 1.4 | 1.4 | [4][5][6] |
| Detection (nm) | 235 | 235 | [4][5][6] |
| Retention Time (min) | ~6.98 | ~2.36 | [4][5][6] |
| Linearity Range (µg/mL) | 0.5-5 | 0.5-5 | [4][5][6] |
| Mean Recovery (%) | 99.35 ± 0.19 | 99.51 ± 0.23 | [4][5][6] |
| Intraday Precision (%RSD) | 0.04 - 0.37 | 0.09 - 0.72 | [4] |
| Interday Precision (%RSD) | 0.14 - 1.24 | 0.13 - 1.07 | [4] |
| LOD (µg/mL) | 0.0066 | 0.0130 | [4] |
| LOQ (µg/mL) | 0.0200 | 0.0394 | [4] |
Table 3: Performance Data for High-Performance Thin-Layer Chromatographic (HPTLC) Methods
| Parameter | Pitavastatin | Ezetimibe | Reference |
| Stationary Phase | Silica gel 60 F254 HPTLC plates | Silica gel 60 F254 HPTLC plates | [6][7] |
| Mobile Phase | Toluene: Ethyl acetate: Glacial acetic acid (59.8: 40.0: 0.2, v/v/v) | Toluene: Ethyl acetate: Glacial acetic acid (59.8: 40.0: 0.2, v/v/v) | [6][7] |
| Detection (nm) | 235 | 235 | [6][7] |
| Rf Value | ~0.38 | ~0.58 | [6][7] |
| Linearity Range (ng/spot) | 50-600 | 50-600 | [6][7] |
| Mean Recovery (%) | 99.49 ± 0.15 | 99.58 ± 0.10 | [6][7] |
Table 4: Performance Data for Ultra-Performance Liquid Chromatographic (UPLC) Methods
| Parameter | Pitavastatin | Ezetimibe | Reference |
| Column | C18 (50x2.1mm, 1.7µ) | C18 (50x2.1mm, 1.7µ) | [8] |
| Mobile Phase | 0.1% Formic acid: Acetonitrile (40:60, v/v) | 0.1% Formic acid: Acetonitrile (40:60, v/v) | [8] |
| Flow Rate (mL/min) | 1.0 | 1.0 | [8] |
| Detection (nm) | 236 | 236 | [8] |
| Retention Time (min) | ~6.838 | ~7.963 | [8] |
| Linearity Range (ng/mL) | 2-40 | 5-100 | [8] |
| Correlation Coefficient (r²) | 0.999 | 0.999 | [8] |
Experimental Protocols
A detailed understanding of the experimental setup is crucial for the replication and validation of analytical methods. The following sections outline the methodologies for the key experiments cited in this guide.
UV-Spectrophotometric Method
This method is based on the simultaneous equation technique, leveraging the differential absorbance of Pitavastatin and Ezetimibe at their respective wavelengths of maximum absorbance.
-
Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm path length quartz cell.
-
Solvent: Methanol (B129727).[1][2]
-
Wavelengths of Analysis: 244.60 nm for Pitavastatin Calcium and 234 nm for Ezetimibe.[1][2]
-
Standard Preparation:
-
Prepare individual standard stock solutions of Pitavastatin Calcium and Ezetimibe in methanol.
-
From the stock solutions, prepare a series of dilutions to establish the desired concentration range for the calibration curve.
-
-
Sample Preparation:
-
Weigh and powder a representative number of tablets.
-
Dissolve a quantity of the powder equivalent to a known amount of the active ingredients in methanol.
-
Filter the solution and dilute it with methanol to achieve a concentration within the Beer-Lambert law's linear range.
-
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at both 244.60 nm and 234 nm.
-
Calculate the concentration of each drug using the simultaneous equations derived from the absorptivity values of the pure drugs at the two wavelengths.
-
High-Performance Liquid Chromatography (HPLC) Method
This method provides a more selective and sensitive analysis compared to UV-spectrophotometry, separating the two components before quantification.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[4]
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Similar to the UV-spectrophotometric method, prepare stock and working solutions of standards and samples using a suitable diluent, typically the mobile phase.
References
- 1. UV method development for simultaneous estimation of pitavastatin and ezetimibe. [wisdomlib.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. wjpr.net [wjpr.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Simultaneous Determination and Validation of Pitavastatin Calcium and Ezetimibe in Binary Mixture by Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 6. Method development and validation of LC and densitometric-TLC for simultaneous determination of pitavastatin calcium and ezetimibe in a binary mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of (3S,5S)-Pitavastatin Calcium in a Laboratory Setting
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of (3S,5S)-Pitavastatin Calcium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help safeguard personnel, prevent environmental contamination, and ensure compliance with relevant regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Handle the material in a well-ventilated area, and avoid generating dust. In case of a spill, follow the cleanup procedures outlined in the SDS.
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on its classification as either a hazardous or non-hazardous waste, primarily determined by the Resource Conservation and Recovery Act (RCRA) in the United States. Pitavastatin is not classified as a controlled substance by the Drug Enforcement Administration (DEA). The waste generator is responsible for making an accurate hazardous waste determination.
Step 1: Waste Determination
-
RCRA Classification : Determine if the waste this compound is a RCRA hazardous waste. This involves assessing the following:
-
Listed Waste : this compound is not found on the P or U lists of acute hazardous wastes.
-
Characteristic Waste : Evaluate the waste for the four characteristics of hazardous waste:
-
Ignitability : The substance is a solid and is not flammable.
-
Corrosivity : The pH is not applicable as it is a solid.
-
Reactivity : The substance is stable under normal conditions.
-
Toxicity : A determination must be made as to whether the waste exhibits toxicity through the Toxicity Characteristic Leaching Procedure (TCLP). While harmful if swallowed, this does not automatically classify it as a RCRA toxicity characteristic waste. If the TCLP results are not available, and out of an abundance of caution, it is recommended to manage the waste as hazardous.
-
-
-
Consult with Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for guidance on waste classification and disposal procedures. They can provide specific instructions based on local and state regulations.
Step 2: Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Hazardous Waste Stream : If determined to be a RCRA hazardous waste, or if treating it as such as a precaution, collect the waste this compound in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Do not mix with other incompatible waste streams.
-
-
Non-Hazardous Waste Stream : If, after a thorough determination, the waste is classified as non-hazardous, it should still be managed responsibly and not disposed of in regular trash or down the drain. Collect it in a clearly labeled container for non-hazardous pharmaceutical waste.
Step 3: Labeling and Storage
Accurate labeling is a critical compliance requirement.
-
Hazardous Waste Labeling : Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards (e.g., "Toxic")
-
-
Storage : Store the waste container in a designated satellite accumulation area that is at or near the point of generation. The container must be kept closed except when adding waste. Ensure secondary containment is used to prevent spills from reaching drains.
Step 4: Disposal
-
Contact a Licensed Hazardous Waste Contractor : Arrange for the pickup and disposal of the waste through your institution's approved hazardous waste management vendor. This is the recommended method for both hazardous and, as a best practice, non-hazardous pharmaceutical waste.
-
Incineration : High-temperature incineration is the preferred method for the destruction of pharmaceutical waste, as it prevents the active compounds from entering the environment.[1]
-
Documentation : Retain all records related to the waste determination, labeling, and disposal for the period required by your institution and regulatory agencies.
Quantitative Data Summary
For laboratory-scale waste, quantitative data primarily pertains to the characterization of the waste stream. The following table summarizes the key information for the disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 147526-32-7 | N/A |
| DEA Schedule | Not a controlled substance | DailyMed |
| RCRA Hazardous Waste? | Generator must determine. Not P- or U-listed. Unlikely to be ignitable, corrosive, or reactive. Toxicity determination may be required. | EPA, SDS |
| Recommended Disposal | Incineration via a licensed hazardous waste contractor | SDS, EPA Guidance |
| Prohibited Disposal | Do not dispose of in household garbage or pour down the drain. | Cayman Chemical SDS |
Disposal Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process and the procedural workflow for the proper disposal of this compound.
Caption: Decision-making process for classifying this compound waste.
Caption: Procedural workflow for the disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (3S,5S)-Pitavastatin Calcium
Researchers and scientists working with (3S,5S)-Pitavastatin Calcium, a potent HMG-CoA reductase inhibitor, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency procedures.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information from multiple safety data sheets.
| Protection Type | Specific Recommendations | Standards/References |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US)[1][2][3]. |
| Skin Protection | Wear impervious, fire/flame resistant protective clothing to prevent skin exposure. Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1][2][3]. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. In case of inadequate ventilation or dust formation, a self-contained breathing apparatus is recommended[2][3][4]. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149[2]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[2][3][5]. Some sources recommend freezer storage to maintain product quality[5].
-
Handle under inert gas and protect from moisture[6].
2. Preparation and Handling:
-
All handling should be conducted in a well-ventilated area, preferably within a containment system such as a biological safety cabinet or a ventilated balance enclosure.
-
Use non-sparking tools to prevent ignition[3].
-
Avoid contact with skin, eyes, and clothing[2][7]. Do not eat, drink, or smoke when using this product[3].
-
Clean equipment and work surfaces with a suitable detergent or solvent after use.
3. Experimental Use:
-
Follow established experimental protocols.
-
Keep containers closed when not in use.
-
After handling, wash hands and other exposed skin thoroughly.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
1. Immediate Response:
-
Evacuate unnecessary personnel from the spill area[1].
-
Ensure adequate ventilation[4].
-
Remove all sources of ignition[3].
2. Personal Protection:
-
Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles[3][4].
3. Containment and Cleanup:
-
Avoid the generation of dust during cleanup.
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal[5][7].
-
Do not let the product enter drains[7].
-
Wash the spill area with plenty of water[4].
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.
1. Waste Segregation:
-
Collect waste material in a suitable, closed, and properly labeled container[7][8].
-
Segregate chemical waste from other laboratory trash[8].
2. Disposal Method:
-
Dispose of contents and container in accordance with all federal, state, and local regulations[3][7].
-
Offer surplus and non-recyclable solutions to a licensed disposal company[1]. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Do not dispose of it together with household garbage[9].
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. echemi.com [echemi.com]
- 4. kmpharma.in [kmpharma.in]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. (3S,5R)-Pitavastatin calcium | Quinolines | Ambeed.com [ambeed.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
